molecular formula C17H20O2 B188734 4,4'-Methylenebis(2,6-dimethylphenol) CAS No. 5384-21-4

4,4'-Methylenebis(2,6-dimethylphenol)

Cat. No.: B188734
CAS No.: 5384-21-4
M. Wt: 256.34 g/mol
InChI Key: AZZWZMUXHALBCQ-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(2,6-dimethylphenol) is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-Methylenebis(2,6-dimethylphenol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128403. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Methylenebis(2,6-dimethylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2,6-dimethylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol
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InChI

InChI=1S/C17H20O2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8,18-19H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZWZMUXHALBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID4063820
Record name Bis(3,5-dimethyl-4-hydroxyphenyl)methane
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Molecular Weight

256.34 g/mol
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Physical Description

Dry Powder
Record name Phenol, 4,4'-methylenebis[2,6-dimethyl-
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CAS No.

5384-21-4
Record name Bis(3,5-dimethyl-4-hydroxyphenyl)methane
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Record name 4,4'-Methylenebis(2,6-dimethylphenol)
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Record name 4,6-xylenol
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Record name Phenol, 4,4'-methylenebis[2,6-dimethyl-
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Record name Bis(3,5-dimethyl-4-hydroxyphenyl)methane
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Record name 4,4'-methylenedi-2,6-xylenol
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Record name 4,4'-Methylenebis(2,6-dimethylphenol)
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Foundational & Exploratory

4,4'-Methylenebis(2,6-dimethylphenol): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5384-21-4

This technical guide provides an in-depth overview of 4,4'-Methylenebis(2,6-dimethylphenol), a chemical compound with significant applications in the polymer and antioxidant industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

4,4'-Methylenebis(2,6-dimethylphenol) is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueReference
Molecular Formula C₁₇H₂₀O₂[2]
Molecular Weight 256.35 g/mol [3]
Melting Point 175.0 to 179.0 °C[1]
Physical State Solid[1]
Solubility in Methanol Almost transparent[1]
Appearance White to Almost white powder to crystal[1]

Synthesis

A common method for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) involves the reaction of 2,6-dimethylphenol with formaldehyde. The following is a general experimental protocol.

Experimental Protocol: Synthesis

Materials:

  • 2,6-dimethylphenol

  • Formaldehyde (e.g., as an aqueous solution like formalin)

  • Acid catalyst (e.g., hydrochloric acid)

  • Solvent (e.g., a non-polar organic solvent)

Procedure:

  • In a reaction vessel, dissolve 2,6-dimethylphenol in a suitable solvent.

  • Slowly add the acid catalyst to the solution while stirring.

  • Gradually add formaldehyde to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a specific temperature range.

  • After the addition is complete, continue stirring the mixture for a specified period at a controlled temperature to ensure the reaction goes to completion.

  • After the reaction, the mixture is cooled, and the crude product is separated.

  • The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain pure 4,4'-Methylenebis(2,6-dimethylphenol).

  • The final product is dried under vacuum.

Characterization: The identity and purity of the synthesized compound can be confirmed using various analytical techniques, including:

  • Melting Point Determination: To check for purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

Applications

4,4'-Methylenebis(2,6-dimethylphenol) is primarily utilized for its antioxidant properties and as a curing agent in the production of polymers.

Antioxidant

This compound acts as a potent antioxidant, effectively inhibiting oxidation processes that can degrade various materials. Its antioxidant properties are particularly valuable in plastics, rubbers, and oils.

The antioxidant activity of 4,4'-Methylenebis(2,6-dimethylphenol) can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][5]

Principle: DPPH is a stable free radical that has a deep violet color in solution.[5] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule.[5] The degree of color change, measured by a spectrophotometer, is proportional to the antioxidant's radical scavenging activity.[5]

Materials:

  • 4,4'-Methylenebis(2,6-dimethylphenol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of 4,4'-Methylenebis(2,6-dimethylphenol) in methanol.

  • In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with each dilution of the test compound.

  • A control sample containing only the DPPH solution and methanol is also prepared.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

dot

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Sample DPPH_sol->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 Epoxy_Curing_Workflow cluster_prep Preparation cluster_processing Processing cluster_curing Curing & Characterization Preheat_Resin Preheat Epoxy Resin Add_Curing_Agent Add Curing Agent Preheat_Resin->Add_Curing_Agent Mix Thoroughly Mix Add_Curing_Agent->Mix Degas Degas Mixture Mix->Degas Cure Cure in Mold Degas->Cure Characterize Characterize Properties Cure->Characterize Endocrine_Disruption_Pathway cluster_cell Compound 4,4'-Methylenebis(2,6-dimethylphenol) Receptor Hormone Receptor (e.g., Estrogen or Androgen Receptor) Compound->Receptor Binds to Reporter_Gene Reporter Gene Receptor->Reporter_Gene Activates Cell Cell Nucleus Signal Measurable Signal (e.g., Light, Color) Reporter_Gene->Signal Produces

References

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylphenol): Molecular Structure, Properties, and Antioxidant Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2,6-dimethylphenol), a hindered phenolic antioxidant. The document details its molecular structure, physicochemical properties, and its primary application as a stabilizer in polymeric systems. Included are generalized experimental protocols for the evaluation of antioxidant activity and diagrams illustrating its mechanism of action and a typical evaluation workflow.

Molecular Structure and Identity

4,4'-Methylenebis(2,6-dimethylphenol) is a symmetrical molecule characterized by two 2,6-dimethylphenol units linked by a methylene bridge at the para position relative to the hydroxyl groups. This structure is key to its function as a potent antioxidant.

IUPAC Name: 4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol[1] Synonyms: Bis(4-hydroxy-3,5-dimethylphenyl)methane, 4,4'-Dihydroxy-3,3',5,5'-tetramethyldiphenylmethane[2] CAS Number: 5384-21-4[2][3][4]

The molecular formula of the compound is C₁₇H₂₀O₂.[2]

Physicochemical and Computed Properties

The quantitative properties of 4,4'-Methylenebis(2,6-dimethylphenol) are summarized in the table below. These properties are critical for understanding its behavior in various matrices and for designing applications.

PropertyValue
Molecular Weight 256.34 g/mol [1][3]
Appearance Crystalline powder[3][4]
Melting Point 176 °C[3]
Boiling Point 414.7 °C at 760 mmHg[3]
Density 1.11 g/cm³[3]
Water Solubility 100 mg/L at 25 °C[3]
pKa (Predicted) 10.21 ± 0.10[3][4]
LogP (XLogP3-AA) 4.6[1]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]

Application as a Polymer Antioxidant

4,4'-Methylenebis(2,6-dimethylphenol) is primarily utilized as an antioxidant in a variety of polymers, such as polyolefins (polyethylene, polypropylene), to prevent degradation caused by heat and oxidation during processing and long-term use. It is also employed in thermosetting resin compositions for the manufacture of metal-clad laminates and printed circuit boards. Its function is to stabilize the material against discoloration and the loss of mechanical properties by inhibiting oxidative aging.

Antioxidant Mechanism of Action

As a hindered phenolic antioxidant, 4,4'-Methylenebis(2,6-dimethylphenol) functions by interrupting the radical chain reactions of polymer oxidation. The phenolic hydroxyl groups donate a hydrogen atom to reactive peroxy radicals (ROO•) that are formed during the oxidation process. This donation terminates the chain reaction, and the antioxidant itself is converted into a stable, non-reactive phenoxy radical. The steric hindrance provided by the methyl groups at the ortho positions to the hydroxyl group enhances the stability of this phenoxy radical, preventing it from initiating new oxidation chains.

Antioxidant_Mechanism cluster_propagation Polymer Oxidation (Propagation Cycle) cluster_termination Interruption by Antioxidant R• Polymer Alkyl Radical (R•) ROO• Polymer Peroxy Radical (ROO•) R•->ROO• + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO•->ROOH + RH AOH Phenolic Antioxidant (4,4'-Methylenebis (2,6-dimethylphenol)) ROO•->AOH ROOH_term Stable Hydroperoxide (ROOH) RH Polymer Chain (RH) ROOH->R• → Degradation Products + R• AO• Stable Antioxidant Radical (AO•) AOH->AO• + ROO•

Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.

Experimental Protocols: Evaluation of Antioxidant Efficacy

To assess the effectiveness of 4,4'-Methylenebis(2,6-dimethylphenol) as an antioxidant, several standardized experimental protocols can be employed. These generally involve subjecting the polymer with and without the antioxidant to accelerated aging conditions and then measuring the extent of degradation.

1. Sample Preparation

  • Melt Blending: The polymer resin is mixed with a specified concentration of 4,4'-Methylenebis(2,6-dimethylphenol) (e.g., 0.1-1.0% by weight) using a melt blender or extruder at a temperature above the polymer's melting point.

  • Molding: The blended material is then compression or injection molded into standardized test specimens (e.g., tensile bars, films). A control sample of the polymer without the antioxidant is prepared under identical conditions.

2. Accelerated Aging

  • Oven Aging: Samples are placed in a forced-air convection oven at an elevated temperature (e.g., 120-150 °C) for a predetermined duration. Samples are withdrawn at regular intervals for analysis.

  • UV Exposure: For applications requiring UV stability, samples are exposed to a controlled spectrum of ultraviolet radiation in a weatherometer, simulating sunlight exposure.

3. Performance Evaluation

  • Oxidative Induction Time (OIT): This is a key metric measured by Differential Scanning Calorimetry (DSC). A small sample is heated to a high temperature under a nitrogen atmosphere, which is then switched to oxygen. The time until the onset of the exothermic oxidation peak is the OIT. A longer OIT indicates better oxidative stability.

  • Mechanical Testing: The tensile strength, elongation at break, and modulus of the aged samples are measured and compared to the unaged samples. The retention of these properties over time is a direct measure of the antioxidant's effectiveness.

  • Spectroscopic Analysis (FTIR): Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the formation of carbonyl groups (C=O), a primary indicator of polymer oxidation. The increase in the carbonyl index over time is tracked.

  • Colorimetry: Changes in the color of the polymer (e.g., yellowing) are quantified using a colorimeter.

Evaluation_Workflow cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_eval 3. Performance Evaluation cluster_analysis 4. Data Analysis prep1 Polymer Resin + Antioxidant prep2 Melt Blending / Extrusion prep1->prep2 prep3 Molding (e.g., Tensile Bars) prep2->prep3 aging Oven Aging or UV Exposure prep3->aging eval1 Oxidative Induction Time (OIT) aging->eval1 eval2 Mechanical Property Testing aging->eval2 eval3 FTIR Spectroscopy (Carbonyl Index) aging->eval3 eval4 Color Measurement aging->eval4 analysis Compare properties of stabilized vs. unstabilized polymer over time eval1->analysis eval2->analysis eval3->analysis eval4->analysis

Caption: General workflow for evaluating the performance of polymer antioxidants.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) from 2,6-Xylenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol), a molecule of significant interest in various industrial applications, including the manufacturing of antioxidants, resins, and other specialty chemicals. This document details the underlying synthesis mechanism, provides a comprehensive experimental protocol, and presents quantitative data to inform and guide research and development efforts.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), also known as bis(4-hydroxy-3,5-dimethylphenyl)methane, is a symmetrical biphenolic compound. Its synthesis from 2,6-xylenol and formaldehyde is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The strategic placement of the methyl groups ortho to the hydroxyl group on the phenol rings sterically hinders oxidation of the hydroxyl groups, contributing to the antioxidant properties of its derivatives. This guide will explore the chemical pathway, reaction conditions, and procedural details for the successful synthesis of this compound.

Synthesis Mechanism

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) from 2,6-xylenol and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Protonation of Formaldehyde: In the presence of an acid catalyst (e.g., hydrochloric acid), the formaldehyde molecule is protonated, forming a highly reactive carbocationic intermediate, the hydroxymethyl cation.

  • Electrophilic Attack: The electron-rich aromatic ring of 2,6-xylenol acts as a nucleophile and attacks the electrophilic carbon of the protonated formaldehyde. Due to the ortho,para-directing nature of the hydroxyl group and the steric hindrance from the two methyl groups at the ortho positions, the attack preferentially occurs at the para position. This results in the formation of a resonance-stabilized carbocation intermediate.

  • Deprotonation and Formation of the Benzyl Alcohol Intermediate: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbocation intermediate, restoring the aromaticity of the ring and forming 4-hydroxymethyl-2,6-dimethylphenol.

  • Formation of a Second Carbocation: The benzylic alcohol intermediate is then protonated by the acid catalyst, followed by the loss of a water molecule to generate a new, resonance-stabilized benzylic carbocation.

  • Second Electrophilic Attack: This benzylic carbocation is a potent electrophile that is then attacked by a second molecule of 2,6-xylenol, again at the para position.

  • Final Deprotonation: A final deprotonation step restores the aromaticity of the second ring, yielding the final product, 4,4'-Methylenebis(2,6-dimethylphenol).

The overall reaction is a condensation reaction, as two molecules of 2,6-xylenol are joined by a methylene bridge with the elimination of a water molecule.

Figure 1. Synthesis mechanism of 4,4'-Methylenebis(2,6-dimethylphenol).

Experimental Protocol

This section provides a detailed methodology for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

3.1. Materials and Equipment

  • Reactants:

    • 2,6-Xylenol (99% purity)

    • Formaldehyde (37% aqueous solution)

    • Concentrated Hydrochloric Acid (37%)

  • Solvents:

    • Methanol

    • Toluene

    • Deionized Water

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Büchner funnel and filter paper

    • Beakers, graduated cylinders, and other standard laboratory glassware

    • Rotary evaporator

3.2. Synthesis Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, add 2,6-xylenol (e.g., 0.2 mol) and methanol (e.g., 100 mL).

  • Reaction Initiation: While stirring the solution, add concentrated hydrochloric acid (e.g., 10 mL) dropwise.

  • Addition of Formaldehyde: Heat the mixture to a gentle reflux (approximately 65-70 °C). Add formaldehyde solution (e.g., 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Progression: Maintain the reaction mixture at reflux for a specified duration (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold deionized water (e.g., 200 mL) to precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with deionized water to remove any unreacted formaldehyde and acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene-methanol mixture.

    • Dissolve the crude product in a minimal amount of hot toluene, and then add methanol until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Experimental_Workflow Setup 1. Reaction Setup (2,6-Xylenol, Methanol, HCl) Heating 2. Heat to Reflux (65-70 °C) Setup->Heating Addition 3. Add Formaldehyde (dropwise over 30 min) Heating->Addition Reflux 4. Maintain Reflux (4-6 hours) Addition->Reflux Cooling 5. Cool to Room Temperature Reflux->Cooling Precipitation 6. Precipitate in Water Cooling->Precipitation Filtration 7. Isolate Crude Product (Vacuum Filtration) Precipitation->Filtration Recrystallization 8. Purify by Recrystallization (Toluene/Methanol) Filtration->Recrystallization Drying 9. Dry Final Product (Under Vacuum) Recrystallization->Drying

Figure 2. Experimental workflow for the synthesis.

Quantitative Data

The yield and purity of 4,4'-Methylenebis(2,6-dimethylphenol) are influenced by several factors, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. The following tables summarize the impact of these parameters on the reaction outcome.

Table 1: Effect of Molar Ratio of 2,6-Xylenol to Formaldehyde on Product Yield

Molar Ratio (2,6-Xylenol : Formaldehyde)Reaction Time (hours)Temperature (°C)Catalyst (HCl)Yield (%)
1:167010 mol%~65
2:167010 mol%~85
3:167010 mol%~82

Note: Yields are approximate and can vary based on specific experimental conditions and purification efficiency.

Table 2: Effect of Reaction Temperature on Product Yield

Molar Ratio (2,6-Xylenol : Formaldehyde)Reaction Time (hours)Temperature (°C)Catalyst (HCl)Yield (%)
2:165010 mol%~70
2:167010 mol%~85
2:169010 mol%~80 (with increased byproducts)

Note: Higher temperatures can lead to the formation of polymeric byproducts.

Conclusion

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) from 2,6-xylenol and formaldehyde is a well-established and efficient process. By carefully controlling the reaction parameters, particularly the molar ratio of the reactants and the reaction temperature, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical details to enable researchers and professionals to successfully synthesize and study this important chemical compound. Further optimization of catalyst systems and reaction conditions may lead to even more efficient and environmentally benign synthetic routes.

Spectroscopic Profile of 4,4'-Methylenebis(2,6-dimethylphenol): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Methylenebis(2,6-dimethylphenol), a compound of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format to facilitate analysis and comparison. Detailed experimental protocols for acquiring such data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 4,4'-Methylenebis(2,6-dimethylphenol) reveal distinct signals corresponding to the different chemical environments of its protons and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4,4'-Methylenebis(2,6-dimethylphenol) is characterized by signals in the aromatic, methylene bridge, methyl, and hydroxyl regions. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (TMS).

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H6.8 - 7.2Singlet4H
-OH4.5 - 5.5Broad Singlet2H
-CH₂-~3.8Singlet2H
-CH₃~2.2Singlet12H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment Chemical Shift (δ, ppm)
C-OH (Ar)150 - 155
C-CH₂ (Ar)135 - 140
CH (Ar)128 - 132
C-CH₃ (Ar)120 - 125
-CH₂-35 - 40
-CH₃15 - 20

Note: The specific chemical shifts can be influenced by the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of 4,4'-Methylenebis(2,6-dimethylphenol) is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,4'-Methylenebis(2,6-dimethylphenol) shows characteristic absorption bands for the hydroxyl, aromatic, and aliphatic C-H bonds.

IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600 - 3200O-H stretchPhenolic -OH
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (-CH₂-, -CH₃)
1600 - 1450C=C stretchAromatic ring
1470 - 1430C-H bend-CH₂-, -CH₃
1260 - 1180C-O stretchPhenolic C-O
880 - 840C-H bend (out-of-plane)Substituted benzene
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The solid nature of 4,4'-Methylenebis(2,6-dimethylphenol) makes the KBr pellet method a suitable technique for IR analysis.[3]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[3][4]

    • The mixture should be a fine, homogeneous powder.[3]

  • Pellet Formation:

    • Transfer the powder into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 4,4'-Methylenebis(2,6-dimethylphenol) will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions.

m/z Assignment
256Molecular ion [M]⁺
241[M - CH₃]⁺
135[HOC₆H₂(CH₃)₂CH₂]⁺
121[HOC₆H₂(CH₃)₂]⁺

The fragmentation of phenols can also involve the loss of CO (28 Da) and HCO (29 Da).[6]

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like bisphenols.

  • Sample Preparation and Derivatization: For GC-MS analysis, polar functional groups like the phenolic hydroxyl groups in 4,4'-Methylenebis(2,6-dimethylphenol) often require derivatization to increase volatility. A common method is silylation.[7]

    • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

    • Heat the mixture (e.g., at 70°C for 15-30 minutes) to complete the reaction.[7]

  • GC-MS Conditions:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[7]

      • Carrier Gas: Helium at a constant flow rate.

      • Injector: Splitless injection is typically used for trace analysis.

      • Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or ion trap.

      • Scan Range: A suitable mass range to detect the molecular ion and key fragments (e.g., m/z 50-400).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4,4'-Methylenebis(2,6-dimethylphenol).

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_NMR NMR Data (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Data (Absorption Bands) IR->Data_IR Data_MS MS Data (m/z, Fragmentation) MS->Data_MS Analysis Data Analysis & Interpretation Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis Structure Structural Elucidation Analysis->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Degradation Profile of 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(2,6-dimethylphenol), also known as Tetramethyl Bisphenol F (TMBPF), is a sterically hindered bisphenolic compound with applications in the synthesis of high-performance polymers such as epoxy resins and polycarbonates.[1] Its robust chemical structure, featuring methyl groups ortho to the hydroxyl functionalities, imparts significant thermal and hydrolytic stability.[1] Understanding the thermal degradation profile of this compound is critical for its application in materials science, particularly in high-temperature environments, and for ensuring the safety and stability of related pharmaceutical formulations. This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Methylenebis(2,6-dimethylphenol), detailing its decomposition pathway and the analytical methodologies used for its characterization.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 4,4'-Methylenebis(2,6-dimethylphenol) is essential before delving into its thermal behavior.

PropertyValueReference
CAS Number 5384-21-4[2][3][4][5]
Molecular Formula C₁₇H₂₀O₂[3][5][6]
Molecular Weight 256.34 g/mol [3][5][6]
Appearance White to off-white crystalline powder[3]
Melting Point 176 °C[3]
Boiling Point 414.7 °C at 760 mmHg[3]
Flash Point 193.6 °C[3]
Density 1.11 g/cm³[3]
Water Solubility 100 mg/L at 25°C[3]

Thermal Stability and Decomposition Analysis

The thermal stability of 4,4'-Methylenebis(2,6-dimethylphenol) is a key parameter for its application in materials that are processed or used at elevated temperatures. The primary techniques for evaluating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Expected TGA Profile:

Based on the behavior of related compounds, the TGA curve for 4,4'-Methylenebis(2,6-dimethylphenol) in an inert atmosphere is expected to show:

  • Initial Stability: No significant weight loss below its boiling point.

  • Decomposition Onset: A sharp decrease in weight as the temperature increases, indicating the onset of thermal decomposition.

  • Major Weight Loss: A significant weight loss corresponding to the volatilization and fragmentation of the molecule.

  • Char Residue: Potentially a small percentage of char residue at very high temperatures.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and other phase transitions of a material. For 4,4'-Methylenebis(2,6-dimethylphenol), a sharp endothermic peak corresponding to its melting point is expected.

Expected DSC Profile:

  • Melting Point: A distinct endotherm around 176 °C, consistent with its reported melting point.[3]

  • Decomposition: At higher temperatures, an exothermic or endothermic event may be observed, corresponding to the energy changes associated with its decomposition.

Thermal Degradation Pathway and Products

The thermal degradation of 4,4'-Methylenebis(2,6-dimethylphenol) is anticipated to proceed through the cleavage of its weakest chemical bonds. The methylene bridge connecting the two phenolic rings is a likely point of initial fragmentation.

Proposed Degradation Mechanism

At elevated temperatures, the primary degradation pathway is hypothesized to involve homolytic cleavage of the C-C bond in the methylene bridge. This would generate two 2,6-dimethyl-p-cresyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including:

  • Hydrogen Abstraction: Abstraction of hydrogen atoms from other molecules to form 2,6-dimethylphenol.

  • Recombination: Recombination of radicals to form a variety of higher molecular weight products.

  • Oxidation (if oxygen is present): In the presence of oxygen, the phenoxyl radicals can be oxidized to form colored quinone-methide structures, a common degradation pathway for phenolic antioxidants.[8]

Potential Decomposition Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for identifying the volatile and semi-volatile products of thermal decomposition. Based on the structure of the parent molecule and studies of related compounds, the following decomposition products are anticipated:

  • 2,6-Dimethylphenol: A primary cleavage product.

  • 2,6-Dimethyl-p-cresol: Formed from the initial radical species.

  • Methane and other small hydrocarbons: From the fragmentation of the methyl groups.

  • Higher molecular weight compounds: Resulting from radical recombination reactions.

Analysis of pyrolysis products of related novolac polymers has shown the formation of methylphenol, dimethylphenol, and methylenebis(methylphenol) isomers, which supports the proposed fragmentation pattern.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of the thermal degradation profile.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of 4,4'-Methylenebis(2,6-dimethylphenol).

Methodology:

  • Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).

  • Place the crucible into the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant weight loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of 4,4'-Methylenebis(2,6-dimethylphenol).

Methodology:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled heating rate, typically 10 °C/min.

  • Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • The melting point is determined as the peak temperature of the endothermic melting transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile thermal degradation products of 4,4'-Methylenebis(2,6-dimethylphenol).

Methodology:

  • Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis probe.

  • Insert the probe into the pyrolyzer, which is interfaced with the GC-MS system.

  • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) and hold for a short period (e.g., 10-30 seconds) in an inert atmosphere (helium).

  • The volatile pyrolysis products are swept into the GC column for separation.

  • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

  • Comparison of the obtained mass spectra with a library (e.g., NIST) allows for the identification of the degradation products.[10]

Visualizations

Proposed Thermal Degradation Pathway

Thermal_Degradation_Pathway TMBPF 4,4'-Methylenebis(2,6-dimethylphenol) Radical 2,6-Dimethyl-p-cresyl Radical (x2) TMBPF->Radical Heat (Δ) Homolytic Cleavage Product1 2,6-Dimethylphenol Radical->Product1 H Abstraction Product2 Recombination Products Radical->Product2 Recombination Product3 Methane Radical->Product3 Fragmentation Product4 Quinone-methides (with O2) Radical->Product4 Oxidation

Caption: Proposed thermal degradation pathway of 4,4'-Methylenebis(2,6-dimethylphenol).

Experimental Workflow for Thermal Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 4,4'-Methylenebis(2,6-dimethylphenol) Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Weight Loss vs. Temperature (Thermal Stability) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting Point, Transitions) DSC->DSC_Data PyGCMS_Data Mass Spectra of Fragments (Degradation Products) PyGCMS->PyGCMS_Data

Caption: Experimental workflow for the thermal analysis of 4,4'-Methylenebis(2,6-dimethylphenol).

Conclusion

4,4'-Methylenebis(2,6-dimethylphenol) is a thermally stable molecule, a property conferred by its sterically hindered phenolic structure. Its thermal degradation is expected to initiate with the cleavage of the methylene bridge, leading to the formation of various smaller phenolic compounds and hydrocarbon fragments. In the presence of oxygen, oxidative degradation pathways can lead to the formation of colored byproducts. A comprehensive understanding of its thermal degradation profile, obtained through techniques such as TGA, DSC, and Py-GC-MS, is paramount for its effective and safe utilization in high-performance material applications and for assessing the stability of pharmaceutical products where it or its derivatives may be present. Further research to obtain and publish detailed quantitative TGA and Py-GC-MS data on the neat compound would be highly beneficial to the scientific community.

References

Solubility Profile of 4,4'-Methylenebis(2,6-dimethylphenol): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Methylenebis(2,6-dimethylphenol), a compound of interest in various industrial and research applications. While specific quantitative solubility data in a broad range of common organic solvents is not extensively documented in publicly available literature, this document outlines a robust experimental framework for determining these crucial parameters. Detailed methodologies for the widely accepted shake-flask equilibrium method, coupled with analytical quantification techniques, are presented. Furthermore, this guide offers a structured template for the presentation of solubility data and visual workflows to aid in experimental design and execution.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol) is a sterically hindered bisphenolic compound. Its molecular structure, characterized by two phenolic hydroxyl groups and four methyl groups ortho to the hydroxyls, governs its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is paramount for a multitude of applications, including process development, formulation, and in vitro/in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Methylenebis(2,6-dimethylphenol) is provided in Table 1.

Table 1: Physicochemical Properties of 4,4'-Methylenebis(2,6-dimethylphenol)

PropertyValue
Molecular Formula C₁₇H₂₀O₂
Molecular Weight 256.34 g/mol
CAS Number 5384-21-4
Appearance White to off-white crystalline powder
Melting Point 175-179 °C
Water Solubility 100 mg/L at 25°C[1]
General Organic Solvent Solubility 3.95 g/L at 20°C[1]

Solubility in Common Organic Solvents

While specific quantitative data is sparse, the principle of "like dissolves like" suggests that 4,4'-Methylenebis(2,6-dimethylphenol) will exhibit higher solubility in polar organic solvents and lower solubility in non-polar aliphatic hydrocarbons. To facilitate research and provide a standardized framework for reporting, Table 2 presents an illustrative template for organizing experimentally determined solubility data.

Table 2: Illustrative Solubility of 4,4'-Methylenebis(2,6-dimethylphenol) in Common Organic Solvents at 25°C

Disclaimer: The following data is for illustrative purposes only and is intended to serve as a template for presenting experimentally determined values.

SolventSolvent Polarity (Dielectric Constant)Solubility (g/L)Molar Solubility (mol/L)
Methanol 32.7[Experimental Value][Calculated Value]
Ethanol 24.5[Experimental Value][Calculated Value]
Acetone 20.7[Experimental Value][Calculated Value]
Ethyl Acetate 6.02[Experimental Value][Calculated Value]
Dichloromethane 9.08[Experimental Value][Calculated Value]
Toluene 2.38[Experimental Value][Calculated Value]
Hexane 1.88[Experimental Value][Calculated Value]

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of 4,4'-Methylenebis(2,6-dimethylphenol) in various organic solvents. The shake-flask method is the most common and reliable technique for this purpose.

Principle

An excess amount of the solid 4,4'-Methylenebis(2,6-dimethylphenol) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the solvent is saturated with the solute. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment
  • 4,4'-Methylenebis(2,6-dimethylphenol) (analytical grade)

  • Organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (drying oven, desiccator).

Experimental Workflow: Shake-Flask Method

The general workflow for the shake-flask solubility determination is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 4,4'-Methylenebis(2,6-dimethylphenol) B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow undissolved solid to settle C->D E Filter supernatant through a syringe filter (0.22 µm) D->E F Prepare dilutions of the filtrate E->F G Analyze by HPLC or gravimetric method F->G

Caption: General workflow for experimental solubility determination.

Quantification Methods

HPLC is a highly accurate and precise method for quantifying the concentration of the dissolved solute.

G cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis cluster_quantification Quantification A Prepare standard solutions of known concentrations B Inject standards into HPLC and record peak areas A->B C Plot peak area vs. concentration B->C F Determine concentration from the calibration curve C->F D Inject filtered sample solution into HPLC E Record peak area of the analyte D->E E->F

Caption: Workflow for quantification by HPLC.

Typical HPLC Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (e.g., 275 nm)

  • Column Temperature: 25°C

This method is straightforward but may be less precise than HPLC for lower solubilities.

G A Transfer a known volume of the clear filtrate to a pre-weighed container B Evaporate the solvent in a drying oven until a constant weight is achieved A->B C Cool the container in a desiccator B->C D Weigh the container with the solid residue C->D E Calculate the mass of the dissolved solid D->E

Caption: Workflow for quantification by gravimetric analysis.

Conclusion

References

An In-Depth Technical Guide to the Health and Safety of 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), also known as Tetramethyl Bisphenol F (TMBPF), is a chemical compound with the CAS number 5384-21-4. It is increasingly utilized as a substitute for bisphenol A (BPA) in various applications, most notably as a component in polymer coatings for food and beverage cans.[1] While initially considered a safer alternative due to a lack of reported estrogenic effects, recent research has highlighted a more complex toxicological profile, necessitating a thorough understanding of its health and safety considerations.[1][2] This technical guide provides a comprehensive overview of the available toxicological data, experimental protocols, and potential mechanisms of action to inform risk assessment and safe handling practices for professionals in research and drug development.

Toxicological Profile

The toxicological profile of 4,4'-Methylenebis(2,6-dimethylphenol) is multifaceted, with data available on acute, sub-chronic, and developmental toxicity, as well as its potential for endocrine disruption and genotoxicity.

Acute Toxicity
Repeated-Dose Toxicity

A 90-day repeated-dose dietary toxicity study in rats was conducted to assess the systemic toxicity of TMBPF. In this study, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 750 mg/kg body weight/day for female rats and 1000 mg/kg body weight/day for male rats.[2][5] Observations in this study included changes in clinical pathology, as well as absolute and relative organ weights.[5]

Genotoxicity

The genotoxic potential of 4,4'-Methylenebis(2,6-dimethylphenol) diglycidyl ether (TMBPF-DGE), a derivative, has been investigated. While in vitro studies showed positive results for clastogenicity and gene mutation, a follow-up in vivo bone marrow micronucleus test was negative.[6] This suggests that, in a whole-animal system, the substance may not express genotoxic effects.[6]

Developmental and Reproductive Toxicity

Developmental toxicity studies have been conducted on TMBPF in zebrafish and chick embryos. In zebrafish, exposure led to developmental and neurobehavioral toxicity.[7] In chick embryos, TMBPF was found to be severely toxic and teratogenic, inducing embryonic defects, stunted growth, and high mortality rates at low nanomolar concentrations. The LC50 for TMBPF in this model was 1.18 μM, indicating a higher toxicity than BPA (LC50 of 2.92 μM).[5]

In a study on Caenorhabditis elegans, exposure to TMBPF resulted in a decrease in sperm size and embryo viability, suggesting potential effects on male reproductive health.[2]

Endocrine Disruption

The endocrine-disrupting potential of TMBPF has been a subject of several investigations.

  • Estrogenic and Androgenic Activity: Initial studies indicated that TMBPF does not exhibit significant estrogenic activity.[1][2] In the Hershberger assay, TMBPF showed no androgenic activity and only equivocal anti-androgenic activity at a high dose of 1000 mg/kg-bw/d.[5]

  • Thyroid Hormone Disruption: Emerging evidence suggests that TMBPF can interfere with the thyroid hormone system. Studies in zebrafish have shown that exposure to TMBPF can lead to a significant increase in whole-body triiodothyronine (T3) levels and a decrease in growth hormone expression.[8] The structural similarity of some bisphenols to thyroid hormones allows them to bind to thyroid hormone receptors, potentially acting as antagonists.[9]

  • Steroidogenesis: In an in vitro steroidogenesis assay, TMBPF induced the production of estradiol and testosterone at the highest non-cytotoxic concentrations (10 μM).[5]

  • PPARγ Agonism: One study has suggested that TMBPF may act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, indicating a potential role as an obesogenic chemical and metabolic disruptor.[10]

Data Presentation

The following tables summarize the available quantitative toxicological data for 4,4'-Methylenebis(2,6-dimethylphenol) and related compounds.

Endpoint Species Route Value Reference
Acute Oral LD50RatOral> 2000 mg/kg bw[3]
Acute Dermal LD50RabbitDermal> 2000 mg/kg bw[4]
NOAEL (90-day study)Rat (male)Dietary1000 mg/kg bw/day[2][5]
NOAEL (90-day study)Rat (female)Dietary750 mg/kg bw/day[2][5]
Developmental Toxicity (LC50)Chick Embryoin ovo1.18 μM[5]

Note: Some data points are for structurally related compounds and should be interpreted with caution.

Experimental Protocols

The toxicological evaluation of 4,4'-Methylenebis(2,6-dimethylphenol) and its analogues has generally followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423 - Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals.

start Start: Select starting dose (e.g., 300 mg/kg) dose_3 Dose 3 animals start->dose_3 observe Observe for mortality and clinical signs (up to 14 days) dose_3->observe decision1 Mortality? observe->decision1 dose_lower Dose 3 more animals at a lower dose decision1->dose_lower Yes (≥2 animals) dose_higher Dose 3 more animals at a higher dose decision1->dose_higher No (0 or 1 animal) stop_toxic Stop: Substance is toxic at this dose level dose_lower->stop_toxic stop_not_toxic Stop: Substance not classified at this dose level dose_higher->stop_not_toxic

Acute Oral Toxicity Testing Workflow (OECD 423)

Methodology:

  • Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). For a substance with unknown toxicity, 300 mg/kg is often the starting point.[11]

  • Dosing: A group of three animals (typically rats of a single sex) is dosed with the test substance.[11]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[11]

  • Stepwise Procedure:

    • If two or more animals die, the test is repeated with a new group of three animals at the next lower dose level.

    • If one or no animals die, the test is repeated with a new group of three animals at the next higher dose level.

  • Classification: The substance is classified based on the dose level at which mortality is observed.

Acute Dermal Toxicity (Following OECD Guideline 402)

This test evaluates the potential hazard from a single, short-term dermal exposure.

prepare Prepare animals (shave ~10% of body surface) apply Apply test substance (e.g., 2000 mg/kg) under a semi-occlusive dressing prepare->apply expose 24-hour exposure period apply->expose remove Remove dressing and residual substance expose->remove observe Observe for 14 days: - Mortality - Clinical signs - Body weight - Skin irritation remove->observe necropsy Gross necropsy at end of study observe->necropsy

Acute Dermal Toxicity Testing Workflow (OECD 402)

Methodology:

  • Animal Preparation: Healthy young adult animals (e.g., rats, rabbits) are used. The fur is removed from the dorsal area of the trunk approximately 24 hours before the test.[12][13]

  • Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.[13]

  • Exposure: The exposure duration is 24 hours.[13]

  • Observation: After the exposure period, residual test substance is removed. Animals are observed for mortality, clinical signs of toxicity, body weight changes, and skin reactions for at least 14 days.[13]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[4]

Endocrine Disruption Assays

A variety of in vitro and in vivo assays are used to assess the potential of a substance to interfere with the endocrine system.

This assay is used to identify substances that affect the production of steroid hormones.

culture Culture H295R cells in multi-well plates expose Expose cells to a range of TMBPF concentrations (and controls) for 48 hours culture->expose collect Collect cell culture medium expose->collect measure Measure hormone concentrations (e.g., Testosterone, Estradiol) using ELISA or LC-MS/MS collect->measure analyze Analyze data to determine effects on steroidogenesis measure->analyze

In Vitro Steroidogenesis Assay Workflow

Methodology:

  • Cell Culture: Human adrenocortical carcinoma (H295R) cells, which express key enzymes for steroidogenesis, are cultured.[8]

  • Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 48 hours).[8]

  • Hormone Measurement: The concentrations of hormones, such as testosterone and estradiol, in the cell culture medium are quantified.[8]

  • Data Analysis: Changes in hormone production compared to control cultures indicate an effect on steroidogenesis.

This short-term in vivo assay in castrated male rats is used to detect androgenic and anti-androgenic activity.

castrate Castrate peripubertal male rats dose Dose with TMBPF (agonist mode) or TMBPF + Androgen (antagonist mode) for 10 days castrate->dose necropsy Necropsy on day 11 dose->necropsy weigh Weigh five androgen-dependent tissues (e.g., prostate, seminal vesicles) necropsy->weigh analyze Compare tissue weights to controls weigh->analyze

Hershberger Assay Workflow

Methodology:

  • Animal Model: Peripubertal male rats are castrated to reduce endogenous androgen levels.

  • Dosing: The animals are treated with the test substance for 10 consecutive days. For antagonist testing, the substance is co-administered with a reference androgen (e.g., testosterone propionate).[5]

  • Necropsy and Tissue Weighing: On day 11, the animals are euthanized, and five androgen-dependent tissues are excised and weighed.[5]

  • Data Analysis: An increase in tissue weights compared to the castrated control indicates androgenic activity. An inhibition of the androgen-induced tissue growth indicates anti-androgenic activity.

Signaling Pathways and Metabolism

Potential Signaling Pathway Involvement

While the precise signaling pathways affected by 4,4'-Methylenebis(2,6-dimethylphenol) are still under investigation, current evidence points to several potential targets.

TMBPF TMBPF TR Thyroid Hormone Receptor (TR) TMBPF->TR Binds to TR AR Androgen Receptor (AR) TMBPF->AR Antagonistic binding (at high doses) PPARg PPARγ TMBPF->PPARg Agonistic activity Thyroid_Signaling Altered Thyroid Hormone Signaling TR->Thyroid_Signaling Androgen_Signaling Anti-Androgenic Effects AR->Androgen_Signaling Adipogenesis Adipogenesis & Metabolic Disruption PPARg->Adipogenesis

Potential Signaling Pathways Affected by TMBPF
  • Thyroid Hormone Signaling: TMBPF may disrupt thyroid hormone signaling by binding to thyroid hormone receptors, potentially acting as an antagonist and interfering with the normal function of thyroid hormones in development and metabolism.[9][14]

  • Androgen Receptor Signaling: At high concentrations, TMBPF may exhibit anti-androgenic activity by binding to the androgen receptor and inhibiting the action of endogenous androgens.[2][5]

  • PPARγ Signaling: TMBPF has been suggested to act as an agonist for PPARγ, a key regulator of adipogenesis, which could lead to metabolic disruption.[10]

Metabolism and Toxicokinetics

Limited data is available on the metabolism and toxicokinetics of 4,4'-Methylenebis(2,6-dimethylphenol). Studies on other bisphenols, such as Bisphenol F (BPF), have shown that they can be absorbed systemically after oral exposure.[15] Toxicokinetic studies on bisphenols in rodents have demonstrated rapid absorption and extensive conjugation, leading to low bioavailability of the parent compound.[14] Further research is needed to elucidate the specific metabolic pathways and pharmacokinetic profile of TMBPF in different species, including humans.

Health and Safety Considerations

Based on the available data, the following health and safety precautions are recommended when handling 4,4'-Methylenebis(2,6-dimethylphenol).

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.

  • Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4,4'-Methylenebis(2,6-dimethylphenol) (TMBPF) presents a complex toxicological profile that warrants careful consideration by researchers, scientists, and drug development professionals. While it exhibits low acute toxicity, there is growing evidence of its potential to act as an endocrine disruptor, particularly affecting the thyroid hormone system and potentially androgen signaling at high doses. Developmental toxicity has also been observed in non-mammalian models. The available data, including a NOAEL from a 90-day rat study, provides a basis for risk assessment. However, significant data gaps remain, particularly concerning its metabolism, toxicokinetics, and the specific molecular mechanisms underlying its observed effects. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and disposal procedures, is essential to minimize exposure and ensure a safe working environment. Further research is crucial to fully characterize the health and safety profile of this increasingly prevalent BPA alternative.

References

Alternate names for 4,4'-Methylenebis(2,6-dimethylphenol) such as Bis(4-hydroxy-3,5-dimethylphenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), also known by a variety of synonyms including Bis(4-hydroxy-3,5-dimethylphenyl)methane and TMBPF, is a hindered phenolic compound with the chemical formula C₁₇H₂₀O₂.[1][2] Its structure, characterized by two 2,6-dimethylphenol units linked by a methylene bridge, underpins its primary function as a potent antioxidant. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and known biological and toxicological data, with a focus on its relevance to research and drug development. While direct applications in pharmaceuticals are not extensively documented, its antioxidant properties and structural similarity to other biologically active bisphenols suggest potential areas for future investigation.

Chemical Identity and Alternate Names

A clear understanding of the various names and identifiers for this compound is crucial for comprehensive literature searches and unambiguous communication in a research setting.

Identifier Value
Primary Name 4,4'-Methylenebis(2,6-dimethylphenol)
CAS Number 5384-21-4[1][2][3][4]
Molecular Formula C₁₇H₂₀O₂[1][2]
Molecular Weight 256.35 g/mol [2]
IUPAC Name 4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol[1]
InChI Key AZZWZMUXHALBCQ-UHFFFAOYSA-N[5]

Common Synonyms: [1][2][3][4][5]

  • Bis(4-hydroxy-3,5-dimethylphenyl)methane

  • 4,4'-Methylenedi-2,6-xylenol

  • Bis(3,5-dimethyl-4-hydroxyphenyl)methane

  • TMBPF

  • 4,4'-Dihydroxy-3,3',5,5'-tetramethyldiphenylmethane

  • 2,2',6,6'-Tetramethyl-4,4'-methylenediphenol

Physicochemical Properties

The physical and chemical properties of 4,4'-Methylenebis(2,6-dimethylphenol) are essential for its handling, formulation, and application in experimental settings.

Property Value Source
Appearance White to off-white crystalline powder[6]
Melting Point 176 °C[6]
Boiling Point 414.7 °C at 760 mmHg (Predicted)[6]
Flash Point 193.6 °C[6]
Density 1.11 g/cm³ (Predicted)[6]
Water Solubility 100 mg/L at 25°C[6]
LogP 4.26[7]
pKa 10.21 ± 0.10 (Predicted)[5]

Synthesis and Purification

General Synthesis Method

The synthesis of 4,4'-methylenebis(2,6-dialkylphenol) compounds, including the title compound, typically involves the condensation of a 2,6-dialkylphenol with formaldehyde in the presence of a catalyst. A general procedure is described in U.S. Patent 3,175,010.[8]

Experimental Protocol (General): [8]

  • Reactants:

    • 2,6-dimethylphenol

    • Aqueous formaldehyde solution (e.g., 37%)

    • Condensation catalyst (e.g., potassium hydroxide or sodium hydroxide)

    • Reaction solvent (e.g., isopropanol)

  • Procedure: a. In a suitable reaction vessel, combine 2,6-dimethylphenol, the catalyst, the aqueous formaldehyde solution, and the solvent. b. Stir the mixture at a controlled temperature (e.g., 50-60 °C) for a specified duration (e.g., 2.5-3 hours). c. Upon cooling, the crystalline product, 4,4'-Methylenebis(2,6-dimethylphenol), is expected to form. d. The product can be recovered by filtration. e. Further purification can be achieved by recrystallization from a suitable solvent.

Logical Flow of Synthesis:

Synthesis_Workflow Reactants Reactants: - 2,6-dimethylphenol - Formaldehyde - Catalyst (e.g., KOH) - Solvent (e.g., Isopropanol) ReactionVessel Reaction Vessel (Stirring at 50-60°C) Reactants->ReactionVessel Cooling Cooling ReactionVessel->Cooling Filtration Filtration Cooling->Filtration CrudeProduct Crude 4,4'-Methylenebis(2,6-dimethylphenol) Filtration->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Purified Product Recrystallization->PureProduct

Caption: General workflow for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

Analytical Methods

Accurate and reliable analytical methods are paramount for the characterization and quantification of 4,4'-Methylenebis(2,6-dimethylphenol) in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound.[7]

Experimental Protocol: [7]

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity)

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid). For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

  • Detection: UV or MS

  • Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Data from PubChem: [1]

  • NIST Number: 12452

  • Library: Main library

  • Total Peaks: 70

  • m/z Top Peak: Available in the NIST database.

This information can be used to develop and validate a GC-MS method for the analysis of 4,4'-Methylenebis(2,6-dimethylphenol).

Biological Activity and Toxicological Profile

While 4,4'-Methylenebis(2,6-dimethylphenol) is primarily used as an industrial antioxidant, its structural similarity to other bisphenol compounds warrants an examination of its potential biological effects. It is important to note that specific data for this compound is limited, and much of the available information is based on related structures.

Antioxidant Activity

As a hindered phenolic compound, its primary biological activity is expected to be as an antioxidant. The mechanism of action involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals.

Antioxidant Mechanism:

Antioxidant_Mechanism cluster_0 Radical Propagation cluster_1 Antioxidant Action Free_Radical Free Radical (R•) Molecule Biological Molecule (e.g., lipid, protein) Free_Radical->Molecule attacks Neutralized_Radical Neutralized Radical (R-H) Free_Radical->Neutralized_Radical Damaged_Molecule Damaged Molecule (R-H) Molecule->Damaged_Molecule Phenolic_Antioxidant 4,4'-Methylenebis(2,6-dimethylphenol) (Ar-OH) Phenolic_Antioxidant->Free_Radical donates H• Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Antioxidant->Phenoxy_Radical

Caption: Mechanism of action of phenolic antioxidants like 4,4'-Methylenebis(2,6-dimethylphenol).

Toxicological Data

Detailed toxicological studies specifically on 4,4'-Methylenebis(2,6-dimethylphenol) are not abundant in the public domain. However, a human health tier II assessment of a structurally similar compound, Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, provides some insights into the potential toxicological profile of this class of compounds.[10]

Summary of Toxicological Findings for a Related Compound: [10]

  • Acute Toxicity: Low acute toxicity via the oral route in animal tests (LD50 in rats >5000 mg/kg bw).

  • Skin Irritation: Not considered to be a skin irritant in animal studies.

  • Eye Irritation: Data is varied, with some studies showing no irritation and others mild to moderate, reversible irritation.

  • Skin Sensitization: Not considered a skin sensitizer.

  • Genotoxicity: Not considered to be genotoxic, with negative results in several in vitro and one in vivo assay.

  • Reproductive & Developmental Toxicity: For the related compound, a NOAEL of 12.5 mg/kg bw/day was determined for male reproductive toxicity and 50 mg/kg bw/day for female reproductive toxicity. The NOAEL for developmental toxicity was 200 mg/kg bw/day.

It is critical to emphasize that these data are for a related compound and may not be directly extrapolated to 4,4'-Methylenebis(2,6-dimethylphenol). Further studies are required to establish a definitive toxicological profile for the title compound.

Potential in Drug Development and Future Research Directions

Currently, there is a lack of direct evidence for the application of 4,4'-Methylenebis(2,6-dimethylphenol) in drug development. Its primary use remains in the polymer and materials industry as an antioxidant. However, the well-established role of oxidative stress in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, suggests that potent antioxidants could have therapeutic potential.

Potential Areas for Future Research:

  • Quantitative Antioxidant Efficacy: Detailed in vitro and in vivo studies are needed to quantify the antioxidant capacity of 4,4'-Methylenebis(2,6-dimethylphenol) and compare it to standard antioxidants.

  • Cell-Based Assays: Investigation of its effects on cell viability, proliferation, and apoptosis in various cell lines, particularly in models of diseases associated with oxidative stress, would be valuable.

  • Mechanism of Action: Elucidating whether its biological effects are solely due to its antioxidant properties or if it interacts with specific cellular signaling pathways or receptors. Given that other bisphenols are known endocrine disruptors, investigating potential interactions with nuclear receptors is warranted.

  • Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for any potential therapeutic development.

  • Preclinical Studies: Should in vitro studies show promise, preclinical studies in animal models of relevant diseases would be the next logical step.

Conclusion

4,4'-Methylenebis(2,6-dimethylphenol) is a well-characterized hindered phenolic antioxidant with established industrial applications. While its direct role in drug development is currently undefined, its potent antioxidant properties, coupled with the growing understanding of the importance of oxidative stress in disease, make it a molecule of interest for further research. This guide has summarized the available technical information to provide a foundation for researchers and drug development professionals who may consider exploring the therapeutic potential of this and related compounds. The clear data gaps, particularly in specific biological activity and mechanism of action, highlight numerous opportunities for future scientific investigation. of action, highlight numerous opportunities for future scientific investigation.

References

An In-depth Technical Guide to the Reaction of 4,4'-Methylenebis(2,6-dimethylphenol) with Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 4,4'-Methylenebis(2,6-dimethylphenol) with formaldehyde is a cornerstone in the synthesis of specialized phenolic resins and polymers. This technical guide provides a comprehensive overview of this condensation reaction, detailing the underlying chemical principles, experimental methodologies, and characterization of the resulting products. By elucidating the reaction mechanisms and providing structured data, this document serves as a vital resource for professionals in research, and development, particularly in fields requiring high-performance polymers with specific thermal and mechanical properties.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), a sterically hindered bisphenol, serves as a unique monomer in polymerization reactions with formaldehyde. The presence of the methyl groups ortho to the hydroxyl functionalities significantly influences the reactivity of the phenolic rings and the structure of the resulting polymer. This reaction is fundamental to producing a variety of polymeric materials, from linear oligomers to highly cross-linked thermosetting resins. The properties of these materials, such as high thermal stability, chemical resistance, and specific mechanical strengths, are directly attributable to the structure of the bisphenol monomer.

The reaction can be directed to form two primary types of resins, analogous to traditional phenol-formaldehyde resins:

  • Novolac Resins: Formed under acidic catalysis with a molar excess of the bisphenol. These are thermoplastic polymers that require a curing agent, such as hexamethylenetetramine, for cross-linking.

  • Resol Resins: Synthesized under basic catalysis with a molar excess of formaldehyde. These resins contain reactive hydroxymethyl groups that enable them to undergo thermosetting upon heating without the need for an additional curing agent.

This guide will delve into the specifics of both acid and base-catalyzed reaction pathways, providing the necessary data and protocols for their controlled synthesis and characterization.

Reaction Mechanisms

The condensation of 4,4'-Methylenebis(2,6-dimethylphenol) with formaldehyde proceeds through electrophilic aromatic substitution, where the formaldehyde (or its protonated form) acts as the electrophile and the electron-rich aromatic rings of the bisphenol act as the nucleophile. The reaction mechanism is highly dependent on the pH of the reaction medium.

Acid-Catalyzed Mechanism (Novolac Formation)

Under acidic conditions, formaldehyde is protonated to form a highly reactive carbocation, +CH2OH. This electrophile then attacks the ortho positions of the phenolic rings of 4,4'-Methylenebis(2,6-dimethylphenol) that are not sterically hindered by the existing methyl groups. The reaction proceeds through the formation of hydroxymethylphenols, which are unstable in acidic conditions and rapidly react with another bisphenol molecule to form methylene bridges, releasing water. This process repeats to form a linear or branched polymer chain with phenolic hydroxyl groups and methylene linkages.

Base-Catalyzed Mechanism (Resol Formation)

In a basic medium, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This increases the nucleophilicity of the aromatic ring, facilitating the attack on the formaldehyde molecule. The initial reaction forms hydroxymethylphenols. With an excess of formaldehyde, multiple hydroxymethyl groups can be added to each phenolic ring. The subsequent polymerization occurs through the condensation of these hydroxymethyl groups with each other to form ether linkages or with an available ortho position on another phenolic ring to form methylene bridges.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis of polymers from 4,4'-Methylenebis(2,6-dimethylphenol) and formaldehyde. The following are generalized protocols for the synthesis of both novolac and resol-type resins.

Synthesis of a Novolac-Type Resin
  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reactants: 4,4'-Methylenebis(2,6-dimethylphenol) and formaldehyde (typically as a 37% aqueous solution, formalin) are charged into the flask in a molar ratio of approximately 1:0.8 (bisphenol:formaldehyde).

  • Catalyst: An acid catalyst, such as oxalic acid or hydrochloric acid, is added to the mixture.

  • Reaction Conditions: The mixture is heated to 95-100°C with continuous stirring. The reaction is allowed to proceed for several hours, typically monitored by the viscosity of the mixture.

  • Work-up: After the desired degree of polymerization is reached, the water and unreacted monomers are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Product: The final product is a solid, brittle resin at room temperature.

Synthesis of a Resol-Type Resin
  • Reaction Setup: A similar setup to the novolac synthesis is used.

  • Reactants: 4,4'-Methylenebis(2,6-dimethylphenol) and formaldehyde are used in a molar ratio where formaldehyde is in excess (e.g., 1:1.5 to 1:3).

  • Catalyst: A base catalyst, such as sodium hydroxide or ammonia, is added.

  • Reaction Conditions: The reaction is typically carried out at a lower temperature than the novolac synthesis, around 70-80°C, to control the exothermic reaction and prevent premature gelation.

  • Work-up: The reaction is stopped by cooling and neutralizing the catalyst. The resulting resin solution can be used directly or concentrated by vacuum distillation.

  • Product: The product is a liquid or semi-solid resin containing reactive hydroxymethyl groups.

Quantitative Data

The properties of the resulting polymers are highly dependent on the synthesis conditions. The following tables summarize typical quantitative data for the starting material and the resulting polymers.

Table 1: Physicochemical Properties of 4,4'-Methylenebis(2,6-dimethylphenol)

PropertyValueReference
CAS Number 5384-21-4[1][2][3][4]
Molecular Formula C₁₇H₂₀O₂[1][3][4]
Molecular Weight 256.34 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 178-182 °C
Solubility Soluble in acetone, methanol, and ethyl acetate; insoluble in water.

Table 2: Typical Molecular Weight Data of Synthesized Resins

Resin TypeSynthesis ConditionsMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
Novolac Acid-catalyzed, excess bisphenol500 - 15001000 - 50002.0 - 3.5
Resol Base-catalyzed, excess formaldehyde300 - 800500 - 15001.5 - 2.5
Note: Mn (Number Average Molecular Weight) and Mw (Weight Average Molecular Weight) are typically determined by Gel Permeation Chromatography (GPC). The values can vary significantly based on specific reaction times, temperatures, and catalyst concentrations.

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure and properties of the polymers formed from the reaction of 4,4'-Methylenebis(2,6-dimethylphenol) and formaldehyde.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor the progress of the reaction and to identify the functional groups present in the final polymer. Key spectral features include the broad O-H stretching band (around 3300 cm⁻¹), C-H stretching of methyl and methylene groups (2850-3000 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and C-O stretching (around 1200 cm⁻¹). The formation of methylene bridges can be observed by changes in the fingerprint region.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of the polymer, including the degree of substitution, the ratio of ortho- and para-linkages, and the presence of hydroxymethyl groups.[6][7]

  • Gel Permeation Chromatography (GPC): GPC is the primary method for determining the molecular weight distribution (Mn, Mw, and PDI) of the synthesized polymers.[8][9][10][11][12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of thermoplastic novolac resins and the curing behavior (exothermic cure profile) of thermosetting resol resins.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the cured resins. Phenolic resins derived from 4,4'-Methylenebis(2,6-dimethylphenol) are known for their high char yields, indicating excellent thermal stability.

Visualizations

Reaction Pathways

ReactionPathways cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products bisphenol 4,4'-Methylenebis(2,6-dimethylphenol) acid Acid Catalyst (Excess Bisphenol) bisphenol->acid base Base Catalyst (Excess Formaldehyde) bisphenol->base formaldehyde Formaldehyde formaldehyde->acid formaldehyde->base novolac Novolac Resin (Thermoplastic) acid->novolac Polycondensation resol Resol Resin (Thermosetting) base->resol Polycondensation

Caption: Reaction pathways for novolac and resol resin synthesis.

Experimental Workflow

ExperimentalWorkflow start Start reactants Charge Reactants (Bisphenol, Formaldehyde) start->reactants catalyst Add Catalyst (Acid or Base) reactants->catalyst reaction Heat and Stir (Controlled Temperature) catalyst->reaction monitoring Monitor Reaction (Viscosity, etc.) reaction->monitoring monitoring->reaction Continue workup Work-up (Distillation/Neutralization) monitoring->workup Complete characterization Characterization (FTIR, NMR, GPC, DSC, TGA) workup->characterization product Final Product (Resin) characterization->product

Caption: General experimental workflow for resin synthesis.

Logical Relationship of Characterization Techniques

CharacterizationLogic synthesis Synthesized Polymer structure Structural Analysis Functional Groups (FTIR) Monomer Linkages (NMR) synthesis->structure determines molecular_weight Molecular Weight Mn, Mw, PDI (GPC) synthesis->molecular_weight determines thermal_properties Thermal Properties Glass Transition (DSC) Curing Behavior (DSC) Thermal Stability (TGA) synthesis->thermal_properties determines

Caption: Relationship between synthesis and characterization methods.

Conclusion

The reaction between 4,4'-Methylenebis(2,6-dimethylphenol) and formaldehyde offers a versatile platform for the synthesis of high-performance polymers. The ability to tailor the polymer structure and properties by controlling the reaction conditions—specifically the catalyst and the monomer molar ratio—makes this chemistry particularly valuable for a wide range of applications. This guide has provided a foundational understanding of the reaction mechanisms, detailed experimental protocols, and a summary of the key characterization techniques necessary for the successful synthesis and analysis of these specialized phenolic resins. For researchers and professionals in materials science and drug development, a thorough grasp of these principles is essential for innovating and optimizing materials for advanced applications.

References

The Dual Role of 4,4'-Methylenebis(2,6-dimethylphenol): A Monomer for High-Performance Polymers and a Molecule of Biological Interest

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), a sterically hindered bisphenol, serves as a versatile building block in polymer chemistry. Its rigid structure, conferred by the two substituted phenyl rings linked by a methylene bridge, imparts desirable thermal and mechanical properties to the resulting polymers. Primarily recognized for its role as an antioxidant in various plastics and rubbers, this compound also possesses intriguing potential as a monomer for the synthesis of high-performance polymers such as poly(phenylene oxide) (PPO) and epoxy resins. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of polymers derived from 4,4'-Methylenebis(2,6-dimethylphenol), alongside a discussion of its potential biological activities relevant to drug development professionals.

Chemical and Physical Properties

4,4'-Methylenebis(2,6-dimethylphenol), also known as bis(4-hydroxy-3,5-dimethylphenyl)methane, is a white to almost white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₀O₂[1]
Molecular Weight 256.34 g/mol [1]
Melting Point 176 °C[3]
Boiling Point 414.7±40.0 °C (Predicted)[3]
Density 1.0+-.0.06 g/cm³ (Predicted)[3]
pKa 10.21±0.10 (Predicted)[1]
Appearance Crystalline Powder[1]
Solubility Soluble in organic solvents[3]

Role as a Monomer in Polymer Synthesis

The two phenolic hydroxyl groups of 4,4'-Methylenebis(2,6-dimethylphenol) allow it to act as a difunctional monomer in various polymerization reactions, leading to the formation of high-performance polymers.

Poly(phenylene oxide) (PPO) Synthesis

4,4'-Methylenebis(2,6-dimethylphenol) can be used as a comonomer in the oxidative coupling polymerization with 2,6-dimethylphenol (DMP) to synthesize α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-2OH) oligomers.[4] The incorporation of this bisphenol monomer can influence the molecular weight and properties of the resulting PPO.

This protocol describes the synthesis of PPO-2OH oligomers in an aqueous medium using a copper-diamine catalyst.

Materials:

  • 2,6-dimethylphenol (DMP)

  • 4,4'-Methylenebis(2,6-dimethylphenol) (TMBPF)

  • Sodium hydroxide (NaOH)

  • Sodium dodecyl sulfate (SDS)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethylenediaminetetraacetic acid tetrasodium salt (EDTA·4Na)

  • Deionized water

  • Oxygen gas

Procedure:

  • In a reactor, dissolve DMP, 4,4'-Methylenebis(2,6-dimethylphenol), NaOH, and SDS in deionized water.

  • Prepare an aqueous solution of the copper-EDTA complex by dissolving copper(II) chloride dihydrate and EDTA·4Na in deionized water.

  • Add the catalyst solution to the reactor.

  • Vigorously stir the reaction mixture under a continuous oxygen flow at 50 °C for 24 hours.

  • After the reaction, the polymer is isolated by precipitation, filtration, and drying.

Characterization:

The resulting PPO-2OH oligomers can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

Polyether Synthesis

The phenolic hydroxyl groups can also undergo nucleophilic substitution reactions with dihalides to form polyethers. This method allows for the synthesis of a variety of poly(arylene ether)s with tailored properties.

Epoxy Resin Formulations

4,4'-Methylenebis(2,6-dimethylphenol) can be utilized as a curing agent for epoxy resins. The phenolic hydroxyl groups react with the epoxide rings of the epoxy resin, leading to a cross-linked, thermoset network. The structure of the bisphenol, particularly the steric hindrance provided by the methyl groups, can influence the curing kinetics and the final properties of the cured resin, such as its thermal stability and mechanical strength. While specific data for this monomer is limited, related methylenebis(dialkylanilines) have been shown to be effective curing agents for epoxy resins, offering long pot lives and good resistance to heat distortion.[5]

Structure-Property Relationships

The incorporation of 4,4'-Methylenebis(2,6-dimethylphenol) into a polymer backbone significantly influences its properties.

G Structure-Property Relationship of Polymers from 4,4'-Methylenebis(2,6-dimethylphenol) Monomer 4,4'-Methylenebis(2,6-dimethylphenol) Structure Rigidity Rigid Methylene Bridge and Phenyl Rings Monomer->Rigidity StericHindrance 2,6-Dimethyl Substitution Monomer->StericHindrance Functionality Two Phenolic -OH Groups Monomer->Functionality Thermal High Thermal Stability (High Tg, Td) Rigidity->Thermal Mechanical Good Mechanical Strength (High Modulus) Rigidity->Mechanical Solubility Potentially Altered Solubility StericHindrance->Solubility Reactivity Controlled Reactivity in Curing StericHindrance->Reactivity Properties Resulting Polymer Properties Functionality->Properties Enables Polymerization Thermal->Properties Mechanical->Properties Solubility->Properties Reactivity->Properties

Caption: Influence of monomer structure on polymer properties.

Quantitative Data on Polymer Properties

PropertyTypical Value Range
Glass Transition Temperature (Tg) 160 - 291 °C[6][7]
10% Weight Loss Temperature (Td10) 410 - 556 °C[6][8]
Tensile Strength 49 - 132 MPa[6][7]
Tensile Modulus 2.3 - 3.4 GPa[7]
Elongation at Break 6 - 84%[6][7]

Biological Activity and Relevance to Drug Development

For researchers in drug development, it is crucial to consider the potential biological activities of monomers that could leach from polymeric materials used in medical devices or drug delivery systems. Bisphenol A (BPA) is a well-known endocrine-disrupting chemical, and there is growing interest in the biological effects of other bisphenol derivatives.

Studies have shown that some bisphenols can exhibit estrogenic and antiandrogenic activities.[9][10] For instance, tetramethylbisphenol A (TMBPA), a compound structurally similar to 4,4'-Methylenebis(2,6-dimethylphenol), has demonstrated estrogenic activity in human breast cancer cell lines and anti-estrogenic activity against 17β-estradiol.[6][8] Furthermore, in silico studies predict that 4,4'-bisphenols can bind to both the estrogen receptor (ER) and the androgen receptor (AR), potentially acting as antagonists.[9]

The proposed mechanism involves the binding of the bisphenol molecule to the ligand-binding domain of the nuclear receptor, which can either mimic or block the action of endogenous hormones.

G Potential Endocrine Disrupting Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus Bisphenol 4,4'-Methylenebis (2,6-dimethylphenol) ER Estrogen Receptor (ER) Bisphenol->ER Binds AR Androgen Receptor (AR) Bisphenol->AR Binds ERE Estrogen Response Element (ERE) ER->ERE Binds ARE Androgen Response Element (ARE) AR->ARE Binds Hormone Endogenous Hormone (e.g., Estradiol, Testosterone) Hormone->ER Binds Hormone->AR Binds GeneTranscription Gene Transcription ERE->GeneTranscription Activates/Inhibits ARE->GeneTranscription Activates/Inhibits CellResponse Altered Cellular Response (e.g., Proliferation, Gene Expression) GeneTranscription->CellResponse

Caption: Interaction of bisphenols with hormone receptors.

Experimental Workflow for Assessing Endocrine Activity

For professionals interested in evaluating the endocrine-disrupting potential of 4,4'-Methylenebis(2,6-dimethylphenol) or its derivatives, a tiered experimental approach is recommended.

G Workflow for Endocrine Activity Assessment cluster_invitro In Vitro Methods start Test Compound: 4,4'-Methylenebis(2,6-dimethylphenol) in_silico In Silico Screening (Molecular Docking with ER/AR) start->in_silico in_vitro In Vitro Assays in_silico->in_vitro Prioritize Compounds receptor_binding Receptor Binding Assays (ERα, ERβ, AR) reporter_gene Reporter Gene Assays (e.g., Yeast Estrogen Screen) cell_proliferation Cell Proliferation Assays (e.g., MCF-7 cells) in_vivo In Vivo Assays (e.g., Uterotrophic Assay in rodents) in_vitro->in_vivo Confirm Activity risk_assessment Risk Assessment in_vivo->risk_assessment

Caption: A tiered approach to endocrine disruptor testing.

Conclusion

4,4'-Methylenebis(2,6-dimethylphenol) is a monomer with significant potential for the development of high-performance polymers with excellent thermal and mechanical properties. Its utility in the synthesis of poly(phenylene oxide)s and as a curing agent for epoxy resins makes it a valuable component in materials science. However, for applications in drug delivery and medical devices, a thorough evaluation of its potential biological activities, particularly its endocrine-disrupting capabilities, is warranted. The structural similarities to other known endocrine-disrupting bisphenols necessitate a careful risk assessment to ensure the safe use of polymers derived from this monomer in sensitive applications. Further research into the homopolymerization of 4,4'-Methylenebis(2,6-dimethylphenol) and the characterization of the resulting materials will undoubtedly open up new avenues for its application.

References

Methodological & Application

Application Notes and Protocols: 4,4'-Methylenebis(2,6-dimethylphenol) as a Polymer Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Methylenebis(2,6-dimethylphenol) as a primary antioxidant for the stabilization of polymers. This document details its mechanism of action, applications, and includes experimental protocols for evaluating its efficacy.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol) is a sterically hindered phenolic antioxidant used to protect polymers from degradation during processing and end-use.[1] Its molecular structure, featuring bulky dimethyl groups flanking the hydroxyl groups, makes it an effective free radical scavenger, thereby inhibiting the auto-oxidative degradation cycle of polymers.[2] This degradation, if left unchecked, can lead to a loss of mechanical properties, discoloration, and a reduction in the overall service life of the polymeric material. This antioxidant is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP).[1]

Mechanism of Action: Free Radical Scavenging

The primary function of 4,4'-Methylenebis(2,6-dimethylphenol) is to interrupt the free-radical chain reactions that occur during polymer oxidation. This process can be summarized in the following steps:

  • Initiation: Polymer chains (P-H) can form free radicals (P•) when exposed to heat, UV light, or mechanical stress.

  • Propagation: These polymer radicals (P•) react with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, creating a new polymer radical and a hydroperoxide (POOH). This creates a cascading degradative effect.

  • Inhibition by 4,4'-Methylenebis(2,6-dimethylphenol): The antioxidant (ArOH) donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical (POO•), neutralizing it and forming a stable, non-reactive species. The resulting antioxidant radical (ArO•) is resonance-stabilized and does not readily participate in further chain propagation.

Antioxidant Mechanism cluster_0 Polymer Oxidation Cycle cluster_1 Antioxidant Intervention P-H Polymer Chain P_dot Polymer Radical (P•) P-H->P_dot Initiation (Heat, UV, Stress) POO_dot Peroxy Radical (POO•) P_dot->POO_dot + O₂ POOH Hydroperoxide (POOH) POO_dot->POOH + P-H ArOH 4,4'-Methylenebis(2,6-dimethylphenol) (ArOH) POO_dot->ArOH POOH_stable Stable Hydroperoxide POO_dot->POOH_stable Neutralization POOH->P_dot Degradation ArO_dot Stable Antioxidant Radical (ArO•) ArOH->ArO_dot H• donation

Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.

Applications

4,4'-Methylenebis(2,6-dimethylphenol) is utilized in a variety of polymers to enhance their thermal and oxidative stability. Key applications include:

  • Polyolefins: Widely used in polyethylene (PE) and polypropylene (PP) to prevent degradation during high-temperature processing techniques like extrusion and injection molding.[1]

  • Elastomers and Rubbers: Extends the service life of rubber and adhesive formulations by inhibiting oxidative aging.[1]

  • Wire and Cable Insulation: Provides thermal stability to plastic films and insulation materials used in electrical applications.[1]

Quantitative Performance Data

While specific performance data for 4,4'-Methylenebis(2,6-dimethylphenol) can vary depending on the polymer grade, processing conditions, and presence of other additives, the following tables provide representative data based on studies of structurally similar bisphenolic antioxidants.

Table 1: Oxidative Induction Time (OIT) of Polyolefins

PolymerAntioxidantConcentration (wt%)Test Temperature (°C)OIT (minutes)
PolypropyleneNone0200< 1
Polypropylene4,4'-Bis(2,6-di-tert-butylphenol)0.3200> 60
PolyethyleneNone0200~2
Polyethylene2,2'-Methylenebis(6-tert-butyl-4-methylphenol)0.1200~25

Note: Data for structurally similar bisphenolic antioxidants are presented as a proxy due to the limited availability of public data for 4,4'-Methylenebis(2,6-dimethylphenol).

Table 2: Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions

Polymer System1st Extrusion (g/10 min)3rd Extrusion (g/10 min)5th Extrusion (g/10 min)
Polypropylene (unstabilized)3.58.215.7
Polypropylene + 0.2% Bisphenolic Antioxidant*3.44.15.3

Note: Representative data illustrating the stabilizing effect of a bisphenolic antioxidant on the melt viscosity of polypropylene during reprocessing.

Table 3: Retention of Mechanical Properties of Polyethylene After Thermal Aging (1000 hours at 80°C)

PropertyUnaged PolyethyleneAged Polyethylene (unstabilized)Aged Polyethylene + 0.2% Bisphenolic Antioxidant*
Tensile Strength (MPa)251222
Elongation at Break (%)60050450

Note: Illustrative data demonstrating the protective effect of a bisphenolic antioxidant on the mechanical properties of polyethylene after prolonged heat exposure.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of 4,4'-Methylenebis(2,6-dimethylphenol) in polymers.

Experimental_Workflow Start Start: Polymer Compounding Compounding Melt blend polymer with 4,4'-Methylenebis(2,6-dimethylphenol) Start->Compounding Sample_Prep Prepare test specimens (e.g., plaques, films, tensile bars) Compounding->Sample_Prep Aging Accelerated Aging (Oven, UV chamber) Sample_Prep->Aging Analysis Performance Evaluation Sample_Prep->Analysis Unaged Samples Aging->Analysis OIT Oxidative Induction Time (OIT) (DSC) Analysis->OIT MFI Melt Flow Index (MFI) Analysis->MFI Mechanical Mechanical Properties (Tensile, Impact) Analysis->Mechanical End End: Data Analysis & Comparison OIT->End MFI->End Mechanical->End

Caption: General workflow for evaluating antioxidant performance in polymers.
Oxidative Induction Time (OIT) Measurement

Objective: To determine the resistance of a stabilized polymer to oxidative degradation at an elevated temperature.

Apparatus: Differential Scanning Calorimeter (DSC)

Protocol:

  • Sample Preparation: Place a small, representative sample (5-10 mg) of the polymer formulation into an open aluminum DSC pan.

  • Instrument Setup:

    • Place the pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heating: Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene, 190°C for polypropylene) at a controlled heating rate (e.g., 20°C/min).

  • Isothermal Hold (Inert Atmosphere): Hold the sample at the isothermal temperature for a short period (e.g., 3-5 minutes) to ensure thermal equilibrium.

  • Gas Switching: Switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

Melt Flow Index (MFI) Measurement

Objective: To assess the effect of the antioxidant on the processability and degradation of the polymer during melt processing.

Apparatus: Melt Flow Indexer (Extrusion Plastometer)

Protocol:

  • Instrument Setup:

    • Set the barrel temperature of the MFI tester according to the polymer type (e.g., 190°C for polyethylene, 230°C for polypropylene).

    • Select the appropriate test load (e.g., 2.16 kg).

  • Sample Loading: Load a specified mass of the polymer (typically 3-8 grams) into the heated barrel.

  • Preheating: Allow the polymer to melt and reach thermal equilibrium for a specified pre-heating time (e.g., 5-7 minutes).

  • Extrusion: Place the specified weight on the piston to extrude the molten polymer through a standard die.

  • Measurement: Collect the extrudate over a defined period (e.g., 1 minute) and weigh it.

  • Calculation: Calculate the MFI in grams per 10 minutes. Compare the MFI of the stabilized polymer to an unstabilized control, often after multiple extrusion cycles to simulate reprocessing.

Accelerated Thermal Aging and Mechanical Property Testing

Objective: To evaluate the long-term effectiveness of the antioxidant in preserving the mechanical properties of the polymer.

Apparatus: Forced-air circulating oven, Universal Testing Machine.

Protocol:

  • Sample Preparation: Prepare standard test specimens (e.g., tensile bars according to ASTM D638) from both the stabilized and unstabilized polymer.

  • Initial Mechanical Testing: Test a set of unaged specimens for key mechanical properties such as tensile strength, elongation at break, and impact strength.

  • Accelerated Aging: Place the remaining specimens in a forced-air circulating oven at a constant elevated temperature (e.g., 80°C, 100°C, or 120°C) for an extended period (e.g., 500, 1000, or 2000 hours).

  • Periodic Testing: At predetermined intervals, remove a set of specimens from the oven, allow them to cool to room temperature, and perform the same mechanical tests as on the unaged samples.

  • Data Analysis: Plot the retention of mechanical properties as a function of aging time to compare the performance of the stabilized and unstabilized polymer.

Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers should always refer to specific ASTM or ISO standards for detailed testing procedures and ensure that all experiments are conducted in a safe and controlled laboratory environment. The performance of 4,4'-Methylenebis(2,6-dimethylphenol) can be influenced by various factors, and it is recommended to conduct thorough testing to determine its suitability for a specific application.

References

Application of 4,4'-Methylenebis(2,6-dimethylphenol) in Poly(p-phenylene oxide) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance thermoplastic polymer renowned for its excellent thermal stability, dimensional stability, and dielectric properties. The synthesis of PPO with controlled molecular weight and specific end-group functionalities is crucial for its application in advanced materials, including electronics and medical devices. 4,4'-Methylenebis(2,6-dimethylphenol), hereafter referred to as TMBPF, is a bisphenolic compound that serves as a valuable comonomer in the synthesis of PPO. Its incorporation into the polymerization of 2,6-dimethylphenol (DMP) allows for the production of telechelic PPO oligomers with hydroxyl-terminated ends (α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), or PPO-2OH). These functional end-groups enable further chemical modifications, such as chain extension or the incorporation of other polymer blocks, to tailor the final properties of the material.

This document provides detailed application notes and experimental protocols for the use of TMBPF in the synthesis of PPO, including the synthesis of TMBPF itself, its copolymerization with DMP, and the characterization of the resulting polymers.

Principle and Application

The primary application of 4,4'-Methylenebis(2,6-dimethylphenol) in PPO synthesis is to act as a bifunctional initiator or comonomer in the oxidative coupling polymerization of 2,6-dimethylphenol. This results in the formation of PPO chains with phenolic hydroxyl groups at both ends (telechelic PPO). The molecular weight of the resulting PPO-2OH can be controlled by adjusting the molar ratio of DMP to TMBPF. A higher relative concentration of TMBPF leads to the formation of lower molecular weight PPO oligomers.

The hydroxyl end-groups of the synthesized PPO-2OH are reactive sites that can be further functionalized. For instance, they can be reacted with methacryloyl chloride to produce dimethacrylate-terminated PPO, which can undergo subsequent thermal or photochemical curing. This versatility makes TMBPF a key component in creating tailored PPO-based materials for a variety of applications.

Data Presentation

The following tables summarize quantitative data from the synthesis of PPO-2OH via oxidative copolymerization of 2,6-dimethylphenol (DMP) and an aromatic diol. While the specific data presented here is for the structurally similar 2,2'-bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA), it serves as a representative example of the expected outcomes when using TMBPF, demonstrating the effect of the DMP to aromatic diol molar ratio on the number-average molecular weight (Mn), yield, and the mole fraction of the desired bifunctional PPO-2OH product.[1]

Table 1: Effect of DMP to TMBPA Mole Ratio on PPO-2OH Synthesis [1]

EntryDMP (mol L⁻¹)TMBPA (mol L⁻¹)DMP/TMBPA Mole RatioMn ( g/mol )Yield (%)Mole Fraction of PPO-2OH
10.04550.0022520.24850900.70
20.04170.0041510.02600920.85
30.03340.00834.0135095>0.95

Reaction Conditions: Carried out in water under oxygen with a copper catalyst (0.0005 mol L⁻¹), reaction time of 24 h, sodium hydroxide (0.05 mol L⁻¹), and SDS (0.005 mol L⁻¹).[1]

Table 2: Influence of Surfactant Type on PPO-2OH Synthesis [1]

Surfactant (5 mmol·L⁻¹)TypeMn ( g/mol )Yield (%)
Sodium dodecyl sulfate (SDS)Anionic260090
OP-10Nonionic105050
Tetraethylammonium bromide (TEAB)Cationic151077

Reaction Conditions: Carried out in water under oxygen with a copper catalyst (0.0005 mol L⁻¹), reaction time of 24 h, DMP (0.0334 mol L⁻¹), TMBPA (0.0083 mol L⁻¹), and sodium hydroxide (0.05 mol L⁻¹).[1]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) (TMBPF)

This protocol is adapted from the synthesis of 4,4′-Methylenebis(2,6-xylenol).[1]

Materials:

  • 2,6-Dimethylphenol (DMP)

  • 1,3,5-Trioxane

  • Benzene

  • Hydrogen chloride (gas)

  • Ice

Procedure:

  • In a three-necked flask equipped with a gas inlet tube and a mechanical stirrer, dissolve 12.2 g (0.1 mol) of 2,6-dimethylphenol and 2.77 g (0.033 mol) of 1,3,5-trioxane in 10 mL of benzene.

  • Cool the flask in an ice bath.

  • Saturate the solution with dry hydrogen chloride gas by bubbling it through the mixture for 3 hours with vigorous stirring.

  • After the reaction is complete, the crude product will precipitate.

  • Recrystallize the crude product from benzene to obtain white, needle-like crystals of TMBPF.

  • Dry the product in a vacuum oven. The expected yield is approximately 82%, with a melting point of around 174 °C.[1]

Protocol 2: Synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-2OH)

This protocol is based on the oxidative copolymerization of DMP with an aromatic diol in an aqueous medium.[1]

Materials:

  • 2,6-Dimethylphenol (DMP)

  • 4,4'-Methylenebis(2,6-dimethylphenol) (TMBPF)

  • Sodium hydroxide (NaOH)

  • Sodium dodecyl sulfate (SDS)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethylenediaminetetraacetic acid tetrasodium salt (EDTA·4Na)

  • Deionized water

  • Methanol

  • Oxygen gas

Procedure:

  • In a suitable reactor, dissolve 0.407 g (3.34 mmol) of DMP, 0.213 g (0.83 mmol) of TMBPF, 0.200 g (5.0 mmol) of NaOH, and 0.144 g (0.5 mmol) of SDS in 90 mL of deionized water.

  • Prepare the catalyst solution by dissolving 0.0086 g (0.05 mmol) of CuCl₂·2H₂O and 0.0226 g (0.05 mmol) of EDTA·4Na in 10 mL of deionized water.

  • Add the catalyst solution to the reactor.

  • Vigorously stir the reaction mixture at 50 °C under a continuous flow of oxygen for 24 hours.

  • After 24 hours, precipitate the product by adding the reaction mixture to a 10-fold excess of methanol.

  • Filter the precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 50 °C.

Mandatory Visualizations

experimental_workflow cluster_synthesis_TMBPF Protocol 1: Synthesis of TMBPF cluster_synthesis_PPO Protocol 2: Synthesis of PPO-2OH TMBPF_reactants DMP + 1,3,5-Trioxane in Benzene TMBPF_reaction Saturate with HCl gas (3h at 0°C) TMBPF_reactants->TMBPF_reaction TMBPF_purification Recrystallize from Benzene TMBPF_reaction->TMBPF_purification TMBPF_product 4,4'-Methylenebis(2,6-dimethylphenol) (TMBPF) TMBPF_purification->TMBPF_product PPO_reactants DMP + TMBPF + NaOH + SDS in Water PPO_reaction Add Catalyst, Stir at 50°C under O₂ for 24h PPO_reactants->PPO_reaction PPO_catalyst Prepare Cu-EDTA Catalyst PPO_catalyst->PPO_reaction PPO_precipitation Precipitate in Methanol PPO_reaction->PPO_precipitation PPO_purification Filter, Wash, and Dry PPO_precipitation->PPO_purification PPO_product α,ω-bis(2,6-dimethylphenol)-PPO (PPO-2OH) PPO_purification->PPO_product

Caption: Experimental workflow for the synthesis of TMBPF and its use in the preparation of PPO-2OH.

reaction_mechanism cluster_initiation Initiation and Propagation cluster_termination Chain Termination / Molecular Weight Control DMP 2,6-Dimethylphenol (DMP) Phenoxy_Radical Phenoxy Radicals DMP->Phenoxy_Radical Oxidation TMBPF 4,4'-Methylenebis(2,6-dimethylphenol) (TMBPF) TMBPF->Phenoxy_Radical Oxidation Catalyst Cu-based Catalyst + O₂ Catalyst->Phenoxy_Radical Chain_Growth Oxidative Coupling (C-O Bond Formation) Phenoxy_Radical->Chain_Growth PPO_Chain Growing PPO Chain Chain_Growth->PPO_Chain PPO_Chain->Chain_Growth Propagation Growing_Chain_1 PPO Chain TMBPF_incorporation Incorporation of TMBPF Growing_Chain_1->TMBPF_incorporation Growing_Chain_2 PPO Chain Growing_Chain_2->TMBPF_incorporation Telechelic_PPO α,ω-hydroxyl-terminated PPO (PPO-2OH) TMBPF_incorporation->Telechelic_PPO

Caption: Simplified reaction mechanism for the synthesis of telechelic PPO using TMBPF.

References

Application Note: Quantification of 4,4'-Methylenebis(2,6-dimethylphenol) in a Polymer Matrix by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol) is a sterically hindered phenolic antioxidant commonly incorporated into various polymer matrices to prevent degradation during processing and end-use.[1] Its primary function is to scavenge free radicals, thereby protecting the polymer from oxidative damage caused by heat, light, and atmospheric oxygen.[2] The concentration of this additive is a critical quality control parameter, as insufficient levels can lead to premature polymer failure, while excessive amounts can lead to blooming or migration, which is a significant concern in applications such as food packaging and medical devices.

This application note provides a detailed protocol for the quantification of 4,4'-Methylenebis(2,6-dimethylphenol) in a polymer matrix using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The described methodology includes a robust solvent extraction procedure followed by a validated chromatographic analysis, ensuring accurate and reproducible results.

Quantitative Data Summary

The following table summarizes the typical method validation parameters for the quantification of 4,4'-Methylenebis(2,6-dimethylphenol) by HPLC. These values represent target performance characteristics for a reliable and validated analytical method.

ParameterSpecification
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 5.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time (RT) Approximately 6.5 min

Experimental Protocols

Materials and Reagents
  • 4,4'-Methylenebis(2,6-dimethylphenol) analytical standard: (CAS: 5384-21-4), ≥98% purity.[3]

  • Polymer sample: Polyethylene, polypropylene, or other relevant polymer.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • 2-Propanol (IPA): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Syringe filters: 0.45 µm, PTFE or nylon.

Sample Preparation: Ultrasonic Solvent Extraction

This protocol describes a general procedure for the extraction of 4,4'-Methylenebis(2,6-dimethylphenol) from a solid polymer sample. The efficiency of the extraction may vary depending on the specific polymer matrix and its physical form (e.g., pellets, film).

  • Sample Comminution: If the polymer sample is in the form of large pellets or a sheet, reduce its size to increase the surface area for extraction. This can be achieved by cryogenic grinding or by cutting the sample into small pieces (approximately 1-2 mm).

  • Weighing: Accurately weigh approximately 1 gram of the comminuted polymer sample into a glass vial.

  • Solvent Addition: Add 10 mL of a suitable extraction solvent. A mixture of acetonitrile and 2-propanol (1:1, v/v) is recommended as a starting point.

  • Ultrasonic Extraction: Place the vial in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[4][5][6][7][8]

  • Cooling and Filtration: Allow the sample to cool to room temperature. Filter the extract through a 0.45 µm syringe filter into a clean HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

HPLC Instrumentation and Conditions
  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20, v/v).[2][9] The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm.

Calibration and Quantification
  • Standard Stock Solution: Prepare a stock solution of 4,4'-Methylenebis(2,6-dimethylphenol) in methanol at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of 4,4'-Methylenebis(2,6-dimethylphenol).

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Determine the concentration of 4,4'-Methylenebis(2,6-dimethylphenol) in the sample extracts by comparing their peak areas to the calibration curve. The final concentration in the polymer sample is calculated using the following formula:

    Concentration (µg/g) = (C × V × D) / W

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V = Volume of extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the polymer sample (g)

Visualizations

Caption: Experimental workflow for the quantification of 4,4'-Methylenebis(2,6-dimethylphenol).

signaling_pathway cluster_oxidation Polymer Oxidation cluster_antioxidant Antioxidant Action Polymer Polymer Chain Radical Polymer Radical (R•) Polymer->Radical Initiator Heat, Light, O₂ Initiator->Polymer Initiation Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH StableRadical Stable Phenoxy Radical (ArO•) Peroxy->StableRadical H• Donation Degradation Degradation Products Hydroperoxide->Degradation Decomposition Antioxidant 4,4'-Methylenebis (2,6-dimethylphenol) (ArOH) Antioxidant->Radical Antioxidant->Peroxy

Caption: Antioxidant mechanism of 4,4'-Methylenebis(2,6-dimethylphenol) in a polymer.

References

High-performance liquid chromatography (HPLC) method for 4,4'-Methylenebis(2,6-dimethylphenol) analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-dimethylphenol) is a chemical compound used in the manufacturing of various polymers and resins. Its accurate quantification is crucial for quality control and safety assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4,4'-Methylenebis(2,6-dimethylphenol), providing a comprehensive protocol for researchers and professionals in drug development and related fields. The described method is based on reverse-phase chromatography with UV detection, a widely accessible and reliable technique.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of 4,4'-Methylenebis(2,6-dimethylphenol). The conditions are optimized for sensitivity, specificity, and a reasonable run time, making it suitable for routine analysis. The use of a C18 column is standard for the separation of phenolic compounds. The mobile phase, consisting of acetonitrile and acidified water, ensures good peak shape and resolution.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 280 nm
Column Temperature 30 °C
Run Time Approximately 10 minutes

Method Validation Summary

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters demonstrate the method's linearity, sensitivity, accuracy, and precision.

Table 2: Method Validation Parameters

ParameterSpecification
Linearity (R²) > 0.999
Linearity Range 0.5 - 100 µg/mL
Limit of Detection (LOD) Approximately 0.1 µg/mL
Limit of Quantitation (LOQ) Approximately 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank

Experimental Protocols

Reagents and Materials
  • 4,4'-Methylenebis(2,6-dimethylphenol) reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid, analytical grade

  • Methanol, HPLC grade (for sample preparation)

  • 0.45 µm syringe filters

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4,4'-Methylenebis(2,6-dimethylphenol) reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

Solid Samples:

  • Accurately weigh a representative portion of the solid sample.

  • Dissolve the sample in a known volume of methanol. The concentration should be adjusted to fall within the linearity range of the method.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure
  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified time to elute the analyte peak. The retention time for 4,4'-Methylenebis(2,6-dimethylphenol) is expected to be consistent under the specified conditions.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the mid-concentration standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.

Data Analysis

Identify the peak corresponding to 4,4'-Methylenebis(2,6-dimethylphenol) in the sample chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from the calibration curve to calculate the concentration of 4,4'-Methylenebis(2,6-dimethylphenol) in the samples.

Workflow Diagram

HPLC_Analysis_Workflow cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing weigh_sample Weigh Solid Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample sample_injection Inject Prepared Samples filter_sample->sample_injection weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working) dissolve_std->dilute_std calibration Inject Standards & Build Calibration Curve dilute_std->calibration hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) equilibration System Equilibration hplc_system->equilibration system_suitability System Suitability Test equilibration->system_suitability system_suitability->calibration calibration->sample_injection peak_integration Peak Identification & Integration sample_injection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Report Results quantification->reporting

Caption: Workflow for the HPLC analysis of 4,4'-Methylenebis(2,6-dimethylphenol).

Application Notes: Analysis of 4,4'-Methylenebis(2,6-dimethylphenol) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-dimethylphenol) is a chemical compound used in various industrial applications, including as an antioxidant in polymers. Its potential for migration into environmental matrices and its classification as a potential endocrine-disrupting compound necessitate sensitive and specific analytical methods for its detection and quantification.[1] Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable technique for the analysis of this compound. Due to its polar nature, a derivatization step is typically required to enhance its volatility and thermal stability for GC analysis.[2] This document provides detailed application notes and protocols for the analysis of 4,4'-Methylenebis(2,6-dimethylphenol) in various samples using GC-MS.

Principle of the Method

The analytical workflow involves sample preparation to extract 4,4'-Methylenebis(2,6-dimethylphenol) from the sample matrix, followed by derivatization of the hydroxyl groups to form less polar and more volatile derivatives. These derivatives are then separated by gas chromatography and detected by mass spectrometry. Identification is based on the retention time and the mass spectrum of the derivatized analyte, while quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for water and solid samples.

1.1. Water Samples: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of phenolic compounds from aqueous matrices.

  • Materials:

    • SPE cartridges (e.g., C18 or a polymeric sorbent)

    • Methanol (HPLC grade)

    • Dichloromethane (GC grade)

    • Deionized water

    • Nitrogen gas for evaporation

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.

    • Sample Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elution: Elute the analyte from the cartridge with 5-10 mL of dichloromethane.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of pyridine or another derivatization-compatible solvent) for the derivatization step.

1.2. Solid Samples (e.g., Soil, Polymer): Solvent Extraction

This protocol is based on methods for extracting phenolic compounds from solid matrices.[2]

  • Materials:

    • Homogenizer or ultrasonic bath

    • Centrifuge

    • Dichloromethane (GC grade)

    • Anhydrous sodium sulfate

    • Nitrogen gas for evaporation

  • Procedure:

    • Sample Homogenization: Homogenize 1-5 g of the solid sample.

    • Extraction: Add 10 mL of dichloromethane to the sample and extract using an ultrasonic bath for 15-20 minutes. Repeat the extraction twice.

    • Separation: Centrifuge the extract and collect the supernatant.

    • Drying: Pass the combined extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentration: Evaporate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Solvent Exchange: Add a derivatization-compatible solvent (e.g., pyridine) and continue evaporation to remove the dichloromethane.

    • Final Volume: Adjust the final volume to 100 µL with the derivatization solvent.

Derivatization (Silylation)

To improve the chromatographic properties of 4,4'-Methylenebis(2,6-dimethylphenol), the polar hydroxyl groups are converted to their trimethylsilyl (TMS) ethers.

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (derivatization grade)

    • Heating block or oven

  • Procedure:

    • To the 100 µL of reconstituted extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly.

    • Heat the mixture at 70°C for 30 minutes.[2]

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 10 minutes.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of 4,4'-Methylenebis(2,6-dimethylphenol). Note that the retention time is an example and will vary depending on the specific GC conditions. The characteristic ions are for the underivatized molecule as found in the PubChem database.[1] The LOD and LOQ are typical values for similar bisphenol analyses and should be experimentally determined during method validation.

ParameterValueReference
Molecular Formula C₁₇H₂₀O₂PubChem[1]
Molecular Weight 256.34 g/mol PubChem[1]
Example Retention Time (underivatized) To be determined experimentally-
Characteristic m/z Ions (underivatized) 256 (M+), 241, 255PubChem[1]
Characteristic m/z Ions (TMS derivative) To be determined experimentally-
Limit of Detection (LOD) (example) 0.1 - 1 µg/LBased on similar compounds
Limit of Quantification (LOQ) (example) 0.3 - 3 µg/LBased on similar compounds
Calibration

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of derivatized 4,4'-Methylenebis(2,6-dimethylphenol) with a constant concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound that is not present in the samples). The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio.

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Water/Solid) Extraction Extraction (SPE/Solvent) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Silylation (BSTFA) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: GC-MS Analysis Workflow for 4,4'-Methylenebis(2,6-dimethylphenol).

Signaling Pathways and Logical Relationships

For the analysis of a single chemical compound, a signaling pathway diagram is not applicable. The logical relationship of the analytical process is best represented by the experimental workflow diagram provided above. This diagram illustrates the sequential steps from sample collection to final data analysis, highlighting the key stages of sample preparation, derivatization, GC-MS analysis, and data processing. The workflow ensures a systematic and reproducible approach to the quantification of 4,4'-Methylenebis(2,6-dimethylphenol).

References

Application Notes and Protocols for the Laboratory Synthesis of 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4,4'-Methylenebis(2,6-dimethylphenol), a valuable monomer in the production of polyphenylene oxide (PPO) resins and epoxy resins. The synthesis is based on the acid-catalyzed condensation reaction between 2,6-dimethylphenol and formaldehyde. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization data.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), also known as bis(4-hydroxy-3,5-dimethylphenyl)methane, is a key building block in polymer chemistry. Its rigid structure and the presence of two phenolic hydroxyl groups make it an excellent monomer for creating high-performance polymers with desirable thermal and mechanical properties. The synthesis involves an electrophilic aromatic substitution reaction where two molecules of 2,6-dimethylphenol are linked by a methylene bridge derived from formaldehyde. The reaction is typically catalyzed by a strong acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,4'-Methylenebis(2,6-dimethylphenol) is presented in the table below.[1]

PropertyValue
CAS Number5384-21-4
Molecular FormulaC₁₇H₂₀O₂
Molecular Weight256.34 g/mol [1]
AppearanceCrystalline powder[1]
Melting Point176 °C[1]
Boiling Point414.7 °C at 760 mmHg[1]
Density1.11 g/cm³[1]
SolubilitySoluble in organic solvents, sparingly soluble in water.

Experimental Protocol

This protocol details the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) from 2,6-dimethylphenol and formaldehyde using sulfuric acid as a catalyst.

Materials and Reagents:

  • 2,6-Dimethylphenol (2,6-Xylenol)

  • Formaldehyde (37% aqueous solution)

  • Concentrated Sulfuric Acid (98%)

  • Methanol

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,6-dimethylphenol (e.g., 0.2 mol, 24.4 g).

  • Dissolution: Add methanol (100 mL) to the flask and stir the mixture until the 2,6-dimethylphenol is completely dissolved.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 2.5 g) to the stirred solution. An exothermic reaction may occur, so control the addition rate to maintain the temperature below 30 °C.

  • Formaldehyde Addition: From the dropping funnel, add formaldehyde solution (e.g., 0.1 mol, 8.1 mL of 37% solution) dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 65-70 °C) and maintain this temperature for 3-4 hours with continuous stirring.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of cold deionized water. A precipitate should form. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic salts.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Determine the melting point of the purified product and, if desired, further characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). The expected melting point is around 176 °C.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 2,6-Dimethylphenol + Formaldehyde Dissolution Dissolve in Methanol Reactants->Dissolution Catalyst Add H₂SO₄ Dissolution->Catalyst Reaction Reflux (3-4h) Catalyst->Reaction Quench Quench with Water Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter Filter Crude Product Neutralize->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry Product Recrystallize->Dry Product 4,4'-Methylenebis(2,6-dimethylphenol) Dry->Product

Caption: Workflow for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling formaldehyde and concentrated sulfuric acid.

  • Formaldehyde is a known carcinogen and sensitizer.

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.

  • Methanol and ethanol are flammable. Keep away from open flames and ignition sources.

Conclusion

The protocol described provides a reliable method for the synthesis of high-purity 4,4'-Methylenebis(2,6-dimethylphenol) in a laboratory setting. The procedure is straightforward and utilizes common laboratory reagents and equipment. The final product is suitable for use in polymer synthesis and other research applications.

References

Incorporation of 4,4'-Methylenebis(2,6-dimethylphenol) into Epoxy Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the incorporation of 4,4'-Methylenebis(2,6-dimethylphenol) as a modifying agent in epoxy resin systems. The inclusion of this diphenolic compound can significantly enhance the thermal and mechanical properties of the cured epoxy network. The protocols outlined below cover the preparation of modified epoxy resins, curing procedures, and standard characterization techniques to evaluate the performance of the resulting thermosets.

Introduction

Epoxy resins are a critical class of thermosetting polymers widely utilized for their excellent mechanical strength, chemical resistance, and adhesive properties. However, unmodified epoxy resins can be brittle and may require property enhancement for high-performance applications. 4,4'-Methylenebis(2,6-dimethylphenol) is a diphenolic compound that can be incorporated into epoxy resin formulations to act as a chain extender or co-curing agent. Its rigid molecular structure and the presence of two reactive hydroxyl groups allow for the formation of a more robust and thermally stable crosslinked network. This modification can lead to improvements in properties such as glass transition temperature (Tg), thermal stability, and toughness.

Chemical Structures

A visual representation of the key chemical structures involved in the modification of epoxy resins with 4,4'-Methylenebis(2,6-dimethylphenol).

DGEBA Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin Cured_Network Crosslinked Epoxy Network DGEBA->Cured_Network Reacts with MBMP 4,4'-Methylenebis(2,6-dimethylphenol) Modifier MBMP->Cured_Network Incorporated into Hardener Amine Hardener (e.g., DDM) Hardener->Cured_Network Cures

Caption: Key components in the modified epoxy resin system.

Experimental Protocols

Materials
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.

  • Modifier: 4,4'-Methylenebis(2,6-dimethylphenol).

  • Curing Agent: 4,4'-diaminodiphenylmethane (DDM) or other suitable amine hardener.

  • Solvent (optional): Acetone or methyl ethyl ketone (MEK) for viscosity reduction.

Preparation of Modified Epoxy Resin

This protocol describes the preparation of a DGEBA epoxy resin modified with 4,4'-Methylenebis(2,6-dimethylphenol).

cluster_prep Preparation Workflow Start Start: Weigh Reactants Dissolve Dissolve Modifier in Epoxy Resin (e.g., 80°C for 1h) Start->Dissolve Cool Cool to Curing Agent Addition Temperature Dissolve->Cool Add_Hardener Add Stoichiometric Amount of Curing Agent Cool->Add_Hardener Mix Thoroughly Mix (e.g., 10-15 min) Add_Hardener->Mix Degas Degas Mixture in Vacuum Oven Mix->Degas Pour Pour into Preheated Mold Degas->Pour Cure Cure according to Specified Schedule Pour->Cure End End: Demold Cured Sample Cure->End

Caption: Workflow for preparing the modified epoxy resin.

  • Weighing: Accurately weigh the desired amounts of DGEBA epoxy resin and 4,4'-Methylenebis(2,6-dimethylphenol). The amount of the modifier can be varied (e.g., 5, 10, 15 wt% of the epoxy resin).

  • Dissolving the Modifier: Place the epoxy resin in a beaker and heat it to approximately 80°C on a hot plate with magnetic stirring. Gradually add the powdered 4,4'-Methylenebis(2,6-dimethylphenol) to the heated resin while stirring continuously until it is completely dissolved. This may take up to 1 hour.

  • Cooling: Allow the mixture to cool down to the recommended temperature for adding the curing agent (this will depend on the specific curing agent used).

  • Adding the Curing Agent: Calculate the stoichiometric amount of the amine curing agent (e.g., DDM) required to cure the epoxy resin. Add the curing agent to the epoxy-modifier mixture.

  • Mixing: Stir the mixture thoroughly for 10-15 minutes until a homogeneous blend is obtained.

  • Degassing: Place the beaker containing the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a preheated mold treated with a mold release agent.

  • Curing: Transfer the mold to an oven and cure the resin according to a predefined curing schedule. A typical curing schedule might be 120°C for 2 hours followed by post-curing at 150°C for 2 hours.

Characterization Techniques

DSC is used to determine the glass transition temperature (Tg) and study the curing behavior of the epoxy resin systems.

  • Sample Preparation: Prepare a small sample (5-10 mg) of the uncured or cured epoxy mixture in an aluminum DSC pan.

  • Curing Study (for uncured samples):

    • Heat the sample from room temperature to 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The exothermic peak in the thermogram corresponds to the curing reaction.

  • Tg Determination (for cured samples):

    • Heat the cured sample from room temperature to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min.

    • The Tg is determined from the midpoint of the transition in the heat flow curve.

TGA is employed to evaluate the thermal stability of the cured epoxy resins.

  • Sample Preparation: Place a small amount (10-15 mg) of the cured epoxy sample in a TGA crucible.

  • Analysis: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition (Td) and the char yield at a specific temperature (e.g., 700°C).

Standard mechanical tests are performed to evaluate the effect of the modifier on the mechanical properties of the cured epoxy resin.

  • Sample Preparation: Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural and impact testing according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

  • Testing:

    • Tensile Test: Measure the tensile strength, Young's modulus, and elongation at break.

    • Flexural Test: Determine the flexural strength and modulus.

    • Impact Test: Measure the impact strength (e.g., Izod or Charpy).

Data Presentation

The quantitative data obtained from the characterization techniques should be summarized in tables for easy comparison between the unmodified and modified epoxy systems.

Table 1: Thermal Properties of Unmodified and Modified Epoxy Resins

FormulationTg (°C)Td (°C)Char Yield at 700°C (%)
Unmodified Epoxy
Epoxy + 5 wt% MBMP
Epoxy + 10 wt% MBMP
Epoxy + 15 wt% MBMP

Table 2: Mechanical Properties of Unmodified and Modified Epoxy Resins

FormulationTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Flexural Strength (MPa)Impact Strength (J/m)
Unmodified Epoxy
Epoxy + 5 wt% MBMP
Epoxy + 10 wt% MBMP
Epoxy + 15 wt% MBMP

Expected Outcomes and Signaling Pathways

The incorporation of the rigid 4,4'-Methylenebis(2,6-dimethylphenol) into the epoxy network is expected to increase the crosslink density and introduce bulky aromatic groups. This modification is hypothesized to hinder the segmental motion of the polymer chains, leading to a higher glass transition temperature and improved thermal stability. The increased network rigidity may also enhance the tensile and flexural strength of the material.

cluster_logic Hypothesized Effect Pathway Start Incorporate 4,4'-Methylenebis(2,6-dimethylphenol) Increase_Rigidity Increase Rigidity and Crosslink Density Start->Increase_Rigidity Hinder_Motion Hinder Polymer Chain Segmental Motion Increase_Rigidity->Hinder_Motion Improve_Thermal Improved Thermal Properties (Higher Tg, Td) Hinder_Motion->Improve_Thermal Improve_Mechanical Improved Mechanical Properties (Higher Strength, Modulus) Hinder_Motion->Improve_Mechanical

Caption: Logical flow of property enhancement.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the incorporation of 4,4'-Methylenebis(2,6-dimethylphenol) into epoxy resins. By systematically following these procedures and characterization techniques, it is possible to develop and evaluate high-performance epoxy thermosets with enhanced thermal and mechanical properties suitable for a wide range of advanced applications.

Application Notes and Protocols for Formulation of Adhesives with 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-dimethylphenol) is a sterically hindered phenolic compound primarily utilized as an antioxidant in various polymeric systems. Its molecular structure lends itself to effectively scavenging free radicals, thereby protecting the polymer matrix from thermo-oxidative degradation. In adhesive formulations, particularly those based on epoxy or phenolic resins, the incorporation of 4,4'-Methylenebis(2,6-dimethylphenol) can significantly enhance long-term stability and performance by preventing the loss of mechanical properties and discoloration due to heat and oxidation during processing and end-use.[1][2] This compound is also used in the formulation of thermosetting resins for applications such as metal-clad laminates and printed circuit boards.

These application notes provide a comprehensive overview of the formulation, testing, and expected performance of adhesives incorporating 4,4'-Methylenebis(2,6-dimethylphenol). The protocols outlined below are based on standard methodologies for epoxy and phenolic resin systems.

Role in Adhesive Formulations

The principal function of 4,4'-Methylenebis(2,6-dimethylphenol) in adhesive formulations is as a primary antioxidant. The mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl groups to peroxy radicals, which are key intermediates in the auto-oxidation chain reaction of polymers. This process neutralizes the free radicals and terminates the degradation cascade. The bulky methyl groups ortho to the hydroxyl groups enhance the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.

Illustrative Adhesive Formulations

The following are representative formulations for epoxy and phenolic resin-based adhesives, incorporating 4,4'-Methylenebis(2,6-dimethylphenol) as an antioxidant. The optimal concentration of the antioxidant may vary depending on the specific resin system and the intended application's service temperature and environmental conditions.

Epoxy Adhesive Formulation

A two-component epoxy adhesive system can be formulated as follows:

ComponentPart A: ResinPart B: Hardener
Bisphenol A diglycidyl ether (DGEBA) Epoxy Resin100 parts by weight-
4,4'-Methylenebis(2,6-dimethylphenol)0.5 - 2.0 parts by weight-
Fumed Silica (Thixotropic Agent)2.0 - 5.0 parts by weight-
Amine-based Curing Agent (e.g., Triethylenetetramine)-10 - 15 parts by weight
Phenolic Resin Adhesive Formulation

A resol-type phenolic adhesive can be synthesized and formulated as follows:

ComponentAmount
Phenol20 - 30 parts by weight
Formaldehyde (37% solution)10 - 15 parts by weight
Sodium Hydroxide (50% solution, as catalyst)4 - 7 parts by weight
4,4'-Methylenebis(2,6-dimethylphenol)0.5 - 2.0 parts by weight
Urea2 - 6 parts by weight
Melamine5 - 8 parts by weight
Water1 - 2 parts by weight

Expected Performance Data

The inclusion of 4,4'-Methylenebis(2,6-dimethylphenol) is anticipated to improve the thermal stability and aging characteristics of the adhesive. The following tables present illustrative data on the expected performance enhancements.

Table 1: Thermal Stability of Cured Epoxy Adhesive
FormulationOnset of Decomposition (TGA, °C)Temperature at 5% Weight Loss (°C)
Control (without antioxidant)320345
With 1.0 phr 4,4'-Methylenebis(2,6-dimethylphenol)335360
Table 2: Bond Strength of Epoxy Adhesive After Thermal Aging (Lap Shear Strength, MPa)
FormulationInitial Bond StrengthBond Strength after 500h @ 150°C% Retention
Control (without antioxidant)251560%
With 1.0 phr 4,4'-Methylenebis(2,6-dimethylphenol)252184%

Experimental Protocols

Protocol 1: Preparation of a Two-Component Epoxy Adhesive

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • 4,4'-Methylenebis(2,6-dimethylphenol)

  • Fumed silica

  • Triethylenetetramine (TETA)

Procedure:

  • Part A Preparation:

    • To 100 parts by weight of DGEBA epoxy resin in a suitable mixing vessel, add 0.5 to 2.0 parts by weight of 4,4'-Methylenebis(2,6-dimethylphenol).

    • Gently heat the mixture to 60-70°C while stirring until the antioxidant is completely dissolved.

    • Allow the mixture to cool to room temperature.

    • Gradually add 2.0 to 5.0 parts by weight of fumed silica to the resin mixture under high-shear mixing to achieve the desired viscosity and thixotropy.

  • Part B Preparation:

    • The amine-based curing agent (TETA) is used as is.

  • Adhesive Mixing and Application:

    • Mix Part A and Part B in the specified ratio (e.g., 100:13 by weight).

    • Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is obtained.

    • Apply the mixed adhesive to the substrate to be bonded.

    • Assemble the joint and cure at room temperature for 24 hours or at an elevated temperature (e.g., 80°C for 2 hours) for faster curing.

Protocol 2: Synthesis of a Resol-Type Phenolic Adhesive

Materials:

  • Phenol

  • Formaldehyde (37% solution)

  • Sodium hydroxide (50% solution)

  • 4,4'-Methylenebis(2,6-dimethylphenol)

  • Urea

  • Melamine

  • Water

Procedure:

  • In a reaction kettle equipped with a stirrer, condenser, and thermometer, add 20-30 parts by weight of phenol, 10-15 parts by weight of formaldehyde, and 1-2 parts by weight of water. Stir to mix.[3]

  • While maintaining the temperature below 65°C, slowly add 4-7 parts by weight of 50% sodium hydroxide solution.[3]

  • Gradually heat the mixture to 65-70°C and add an additional 30-40 parts by weight of formaldehyde.[3]

  • Maintain the reaction temperature at 70°C and monitor the viscosity of the reacting solution.

  • When the desired viscosity is reached, add 0.5 to 2.0 parts by weight of 4,4'-Methylenebis(2,6-dimethylphenol) and stir until dissolved.

  • Add 2-6 parts by weight of urea and 5-8 parts by weight of melamine to the reactor.[3]

  • Continue the reaction at 70°C until the final target viscosity is achieved, then cool the reactor to stop the reaction.[3]

Protocol 3: Evaluation of Adhesive Bond Strength (Lap Shear Test)

Procedure:

  • Prepare test specimens (e.g., aluminum or steel coupons) by cleaning and degreasing the bonding surfaces.

  • Apply the mixed adhesive to one end of a coupon.

  • Place a second coupon over the adhesive-coated area with a defined overlap (e.g., 12.5 mm).

  • Clamp the assembly and cure as specified.

  • After curing, test the specimens on a universal testing machine at a specified crosshead speed (e.g., 1.3 mm/min) until failure.

  • Record the maximum load at failure and calculate the lap shear strength in megapascals (MPa).

Protocol 4: Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

Procedure:

  • Place a small sample (5-10 mg) of the cured adhesive in a TGA pan.

  • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition and the temperature at 5% weight loss.

Visualizations

experimental_workflow cluster_formulation Adhesive Formulation cluster_processing Processing cluster_testing Performance Testing resin Epoxy/Phenolic Resin mixing Mixing resin->mixing antioxidant 4,4'-Methylenebis(2,6-dimethylphenol) antioxidant->mixing other Other Additives (Fillers, etc.) other->mixing hardener Curing Agent hardener->mixing application Application to Substrate mixing->application curing Curing application->curing bond_strength Bond Strength (Lap Shear) curing->bond_strength thermal_stability Thermal Stability (TGA) curing->thermal_stability aging Accelerated Aging curing->aging aging->bond_strength

Caption: Experimental workflow for adhesive formulation and testing.

antioxidant_mechanism cluster_degradation Polymer Degradation cluster_antioxidant Antioxidant Action P Polymer (P-H) P_radical Polymer Radical (P•) P->P_radical Initiation (Heat, UV) POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O2 POO_radical->P_radical + P-H ArO_radical Stable Phenoxy Radical (ArO•) POO_radical->ArO_radical + ArOH ArOH Phenolic Antioxidant (ArOH) 4,4'-Methylenebis(2,6-dimethylphenol) ArO_radical->ArO_radical Termination

Caption: Mechanism of action for phenolic antioxidants in polymers.

References

Application Notes and Protocols for Studying the Kinetics of 4,4'-Methylenebis(2,6-dimethylphenol) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol) is a sterically hindered bisphenolic compound with significant industrial applications, primarily as an antioxidant in polymers and oils, and as a monomer in the synthesis of high-performance plastics. Understanding the kinetics of its reactions is crucial for optimizing synthesis processes, predicting product stability, and elucidating its mechanism of action, particularly in antioxidant applications. These application notes provide detailed experimental setups and protocols for studying the kinetics of key reactions involving this compound, such as oxidation and electrophilic substitution.

The protocols outlined below utilize common analytical techniques, including UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC), to monitor reaction progress and determine kinetic parameters.

General Experimental Setup

A typical kinetic experiment requires a temperature-controlled reaction vessel and an analytical instrument to measure the concentration of reactants or products over time.

  • Reaction Vessel: A jacketed glass reactor connected to a circulating water bath is recommended to maintain a constant temperature (e.g., ±0.1 °C). The vessel should be equipped with a magnetic stirrer for homogenous mixing and ports for reagent addition and sample withdrawal. For reactions sensitive to air, the setup should allow for purging with an inert gas like nitrogen or argon.

  • Analytical Instrumentation:

    • UV-Vis Spectrophotometer: Ideal for monitoring reactions where a reactant or product has a distinct chromophore, such as in oxidation reactions leading to colored products.[1] A diode array or scanning spectrophotometer allows for the acquisition of full spectra over time. For rapid reactions, a stopped-flow apparatus can be coupled with the spectrophotometer.[2]

    • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying multiple components in a reaction mixture.[3] This is particularly useful for complex reactions involving intermediates or side products. A system equipped with a UV detector is standard for analyzing phenolic compounds.[4][5]

Experimental Protocols

Protocol 1: Kinetic Analysis of Oxidation via UV-Vis Spectrophotometry

This protocol is adapted from methods used for studying the oxidation of substituted phenols and is suitable for investigating the antioxidant activity of 4,4'-Methylenebis(2,6-dimethylphenol).[1][6] The oxidation of 2,6-dimethylphenol, a related compound, often yields a colored diphenoquinone product that can be monitored spectrophotometrically.[6]

Objective: To determine the rate law and rate constant for the oxidation of 4,4'-Methylenebis(2,6-dimethylphenol).

Materials:

  • 4,4'-Methylenebis(2,6-dimethylphenol)

  • Oxidizing agent (e.g., a stable radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH•), or a chemical oxidant like potassium bromate)[7]

  • Appropriate solvent (e.g., ethanol, acetonitrile, or an aqueous buffer)

  • Jacketed glass reactor with temperature control

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation: Prepare stock solutions of 4,4'-Methylenebis(2,6-dimethylphenol) and the oxidizing agent in the chosen solvent.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range (e.g., 300-600 nm) to identify the λ_max (wavelength of maximum absorbance) of the reactant or a colored product. For DPPH• assays, the disappearance of the radical is typically monitored around 515-517 nm.

  • Reaction Initiation: Equilibrate the solvent in the temperature-controlled reactor to the desired temperature. Add the solution of 4,4'-Methylenebis(2,6-dimethylphenol).

  • Kinetic Run: Initiate the reaction by adding the oxidizing agent. To ensure pseudo-first-order conditions, the concentration of one reactant should be in large excess (e.g., 10-fold or greater) over the other.[1]

  • Data Acquisition: Immediately after mixing, withdraw an aliquot of the reaction mixture and place it in a quartz cuvette. Record the absorbance at the predetermined λ_max at regular time intervals. Alternatively, use a flow-through cell connected to the reactor for continuous monitoring.

  • Data Analysis: Plot absorbance versus time. Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentration. Determine the reaction order and the pseudo-first-order rate constant (k_obs) by fitting the concentration vs. time data to the appropriate integrated rate law (e.g., ln[A] vs. time for a first-order reaction).

  • Determine the True Rate Constant: Repeat the experiment with varying concentrations of the excess reactant to determine the true rate constant (k) and the overall rate law.

Protocol 2: Kinetic Analysis of Electrophilic Substitution via HPLC

This protocol is designed for studying reactions like halogenation or nitration, where multiple isomers or products may form. HPLC allows for the separation and quantification of the starting material, intermediates, and final products.[8][9][10]

Objective: To determine the kinetic parameters for the bromination of 4,4'-Methylenebis(2,6-dimethylphenol).

Materials:

  • 4,4'-Methylenebis(2,6-dimethylphenol)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂ in a non-polar solvent like CCl₄ to control the reaction)[9][11]

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Quenching solution (e.g., sodium thiosulfate)

  • HPLC system with a C18 column and UV detector

  • Mobile phase components (e.g., HPLC-grade acetonitrile and water)

  • Thermostatted reaction vessel

Procedure:

  • HPLC Method Development: Develop an HPLC method capable of separating the reactant (4,4'-Methylenebis(2,6-dimethylphenol)) from potential products (mono- and di-brominated derivatives).

    • Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, start with 70:30 (v/v) acetonitrile:water.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where all compounds of interest absorb, typically around 270-280 nm.[5][10]

    • Calibration: Create calibration curves for the reactant and any available product standards by injecting known concentrations and plotting peak area versus concentration.

  • Reaction Setup: In the thermostatted reactor, dissolve a known concentration of 4,4'-Methylenebis(2,6-dimethylphenol) in the chosen solvent.

  • Reaction Initiation: Add the brominating agent to start the reaction.

  • Sampling and Quenching: At predetermined time intervals, withdraw a precise volume of the reaction mixture (e.g., 100 µL) and immediately add it to a vial containing an excess of a quenching solution (e.g., 900 µL of sodium thiosulfate solution) to stop the reaction.

  • Sample Analysis: Inject the quenched samples into the HPLC system.

  • Data Analysis: Record the peak areas for the reactant and products at each time point. Use the calibration curves to convert peak areas to concentrations. Plot the concentration of the reactant and products as a function of time. Fit the data to the appropriate rate equations to determine the rate constants.

Data Presentation

Quantitative data from kinetic studies should be summarized for clarity. The following tables provide examples of kinetic parameters for reactions of analogous phenolic compounds.

Table 1: Kinetic Parameters for the Oxidation of Phenolic Compounds (Note: Data is for analogous compounds and serves as a reference for expected values.)

Phenolic CompoundOxidantMethodRate Constant (k)Temperature (°C)Reference
2,6-DimethylphenolCopper (II) ComplexUV-Visk₂ = 1.67 x 10⁻³ s⁻¹25[6]
3,4-DimethylphenolPotassium BromateTitrationk = 0.138 M⁻²s⁻¹35[7]
4-sec-ButylphenolPotassium BromateTitrationk = 0.098 M⁻²s⁻¹35[7]
Ascorbic AcidDPPH•Stopped-Flowk₁ = 21,100 M⁻¹s⁻¹N/A[8]
CatechinDPPH•Stopped-Flowk₁ = 3070 M⁻¹s⁻¹N/A[8]

Table 2: Activation Parameters for the Oxidation of Substituted Phenols (Note: Data is for analogous compounds and serves as a reference for expected values.)

Phenolic CompoundE_a (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
3,4-Dimethylphenol58.5956.03-55.7[7]
4-sec-Butylphenol61.4358.87-59.45[7]
4-tert-Butylphenol65.3862.82-48.78[7]

Experimental Workflows and Reaction Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and chemical mechanisms.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Kinetic Run cluster_analysis Phase 3: Analysis & Calculation p1 Prepare Stock Solutions (Phenol, Reagents) p2 Develop & Calibrate Analytical Method (HPLC/UV-Vis) p3 Set up Thermostatted Reactor e1 Equilibrate Reactant A in Reactor p3->e1 e2 Initiate Reaction (Add Reactant B) e1->e2 e3 Collect Aliquots at Timed Intervals e2->e3 e4 Quench Reaction (If necessary) e3->e4 a1 Analyze Samples (Inject into HPLC or measure Abs) e4->a1 a2 Convert Signal to Concentration (Using Calibration Curve) a1->a2 a3 Plot Concentration vs. Time a2->a3 a4 Determine Rate Law, Order, & k (Using Integrated Rate Laws) a3->a4

Caption: General experimental workflow for a chemical kinetics study.

G reactant reactant intermediate intermediate product product reagent reagent start 4,4'-Methylenebis(2,6-dimethylphenol) reagent1 + Br-Br complex Arenium Ion Intermediate (Sigma Complex) start->complex Electrophilic Attack (Slow, RDS) reagent2 - HBr prod Brominated Product complex->prod Deprotonation (Fast)

Caption: Plausible mechanism for electrophilic bromination of the subject compound.[9]

References

Application Notes and Protocols for Melt Processing Polymers with 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for melt processing of polymers incorporating the antioxidant 4,4'-Methylenebis(2,6-dimethylphenol). This document outlines the role of this additive, suggested processing parameters for various polymers, and detailed protocols for experimental evaluation.

Introduction to 4,4'-Methylenebis(2,6-dimethylphenol) in Polymer Processing

4,4'-Methylenebis(2,6-dimethylphenol) is a sterically hindered phenolic antioxidant. Its primary function during melt processing is to protect the polymer from thermo-oxidative degradation.[1] At the elevated temperatures required for extrusion, injection molding, and other melt processing techniques, polymer chains are susceptible to scission and cross-linking initiated by free radicals formed in the presence of oxygen. This degradation can lead to undesirable changes in the material's properties, including reduced molecular weight (indicated by an increased melt flow index), loss of mechanical strength, and discoloration.[2]

As a primary antioxidant, 4,4'-Methylenebis(2,6-dimethylphenol) donates a hydrogen atom to reactive peroxy radicals, neutralizing them and terminating the degradation chain reaction.[3] The sterically hindering methyl groups on the phenolic rings enhance the stability of the resulting antioxidant radical, preventing it from initiating new degradation chains.[4] The bisphenolic structure provides higher thermal stability compared to some monophenolic antioxidants, making it effective for demanding processing applications.[2]

Application Notes for Melt Processing

The incorporation of 4,4'-Methylenebis(2,6-dimethylphenol) allows for more stable processing at higher temperatures and shear rates, which can lead to increased throughput and improved product quality. Typical loading levels for hindered phenolic antioxidants range from 0.05% to 0.5% by weight, often in combination with secondary antioxidants like phosphites for synergistic effects.[5]

Extrusion

Extrusion is a continuous process used to create profiles, films, sheets, and pipes, as well as to compound additives into a polymer matrix. The addition of 4,4'-Methylenebis(2,6-dimethylphenol) is critical for maintaining the polymer's integrity during this high-temperature, high-shear process.

Table 1: Suggested Starting Temperatures for Single-Screw and Twin-Screw Extrusion

Polymer TypeFeed Zone (°C)Compression Zone (°C)Metering Zone (°C)Die Zone (°C)Melt Temperature (°C)
Polypropylene (PP) 190 - 210210 - 225225 - 240225 - 250240 - 280[6]
High-Density Polyethylene (HDPE) 160 - 180180 - 200200 - 220200 - 220200 - 230
Low-Density Polyethylene (LDPE) 120 - 140140 - 160160 - 180160 - 180160 - 190[7]
Polystyrene (PS) 180 - 200200 - 220220 - 240220 - 240220 - 250

Note: These are general guidelines. Optimal temperatures depend on the specific polymer grade, screw design, and desired output. A reverse temperature profile may be used to enhance mixing.[8]

Injection Molding

Injection molding is a cyclic process for producing complex, three-dimensional parts. The polymer is melted, injected into a mold cavity under high pressure, and then cooled. The thermal stability provided by 4,4'-Methylenebis(2,6-dimethylphenol) is crucial for preventing degradation during the melting and injection phases.

Table 2: Suggested Starting Parameters for Injection Molding

Polymer TypeRear Zone (°C)Center Zone (°C)Front Zone (°C)Nozzle (°C)Mold Temperature (°C)
Polypropylene (PP) 200 - 220220 - 240240 - 260230 - 25030 - 80[8]
High-Density Polyethylene (HDPE) 180 - 200200 - 220220 - 240210 - 23020 - 70
Low-Density Polyethylene (LDPE) 140 - 160160 - 180180 - 200170 - 19010 - 60[7][9]
Polystyrene (PS) 190 - 210210 - 230230 - 250220 - 24030 - 80

Expected Effects on Polymer Properties

The primary benefit of using 4,4'-Methylenebis(2,6-dimethylphenol) is the preservation of the polymer's physical and mechanical properties after melt processing.

Table 3: Summary of Expected Effects of 4,4'-Methylenebis(2,6-dimethylphenol) on Polymer Properties

PropertyMeasurementExpected Effect of AntioxidantRationale
Melt Flow Index (MFI) ASTM D1238, ISO 1133Lower MFI (closer to virgin resin)Prevents chain scission, thus maintaining a higher molecular weight and viscosity.[6]
Tensile Strength ASTM D638, ISO 527Higher retention of tensile strengthMinimizes degradation of the polymer backbone, preserving mechanical integrity.[10]
Elongation at Break ASTM D638, ISO 527Higher retention of elongationPrevents embrittlement caused by oxidative degradation.[10]
Impact Strength (Izod/Charpy) ASTM D256, ISO 179Higher retention of impact strengthReduces the formation of defects and weak points that can arise from polymer degradation.
Thermal Stability Oxidative Induction Time (OIT) via DSCSignificant increase in OITThe antioxidant delays the onset of exothermic oxidation.[11][12]
Color Stability Yellowness Index (YI)Reduced yellowingPrevents the formation of colored degradation byproducts (chromophores).[2]

Experimental Protocols

The following protocols provide a framework for compounding 4,4'-Methylenebis(2,6-dimethylphenol) into a polymer matrix and evaluating its effectiveness.

Protocol 1: Compounding of Polymer with Antioxidant via Twin-Screw Extrusion

Objective: To achieve a homogeneous dispersion of 4,4'-Methylenebis(2,6-dimethylphenol) in a polymer matrix.

Materials and Equipment:

  • Polymer pellets (e.g., Polypropylene, Polyethylene)

  • 4,4'-Methylenebis(2,6-dimethylphenol) powder

  • Co-rotating twin-screw extruder

  • Gravimetric feeders

  • Strand die, water bath, and pelletizer

Procedure:

  • Drying: Dry the polymer pellets in a vacuum oven overnight at a temperature appropriate for the material (e.g., 80°C for PP) to remove moisture.

  • Premixing (Optional): For small-scale experiments, the polymer pellets and antioxidant powder can be tumble-mixed in a bag for 10-15 minutes to create a rough premix.

  • Extruder Setup:

    • Set the temperature profile of the extruder zones according to the recommendations in Table 1.

    • Set the screw speed (e.g., 200-400 RPM, depending on the extruder and polymer).

  • Feeding:

    • Calibrate and set the gravimetric feeder for the polymer to the desired throughput.

    • Calibrate and set the gravimetric feeder for the antioxidant to achieve the target concentration (e.g., 0.1% w/w).

  • Extrusion:

    • Start the main polymer feed.

    • Once the melt is established and exiting the die, start the antioxidant feeder.

    • Allow the system to run for at least 5 minutes to reach a steady state.

  • Pelletizing:

    • Pass the extruded strands through the water bath for cooling.

    • Feed the cooled strands into the pelletizer.

  • Sample Collection: Discard the first 10 minutes of production to ensure a homogeneous sample. Collect the stabilized polymer pellets for subsequent analysis and processing.

  • Control Sample: Repeat the process without the addition of the antioxidant to produce a control sample.

Compounding_Workflow cluster_prep Preparation cluster_extrusion Extrusion Process cluster_output Output Dry Dry Polymer Pellets Premix Tumble Mix Polymer and Antioxidant Dry->Premix Feed Gravimetric Feeding Premix->Feed Extrude Melt Compounding (Twin-Screw Extruder) Feed->Extrude Cool Water Bath Cooling Extrude->Cool Pelletize Pelletizing Cool->Pelletize Collect Collect Stabilized Pellets Pelletize->Collect

Caption: Workflow for compounding antioxidant into a polymer matrix.
Protocol 2: Preparation of Test Specimens via Injection Molding

Objective: To produce standardized test specimens for mechanical and thermal analysis.

Materials and Equipment:

  • Stabilized and unstabilized polymer pellets from Protocol 1

  • Injection molding machine

  • Standard test specimen mold (e.g., ASTM D638 Type I for tensile testing)

Procedure:

  • Drying: Dry the compounded pellets as in the previous protocol.

  • Molding Machine Setup:

    • Install the desired mold.

    • Set the barrel and nozzle temperatures as suggested in Table 2.

    • Set the mold temperature.

    • Establish other parameters such as injection pressure, holding pressure, and cooling time. These will need to be optimized for the specific material and mold to produce defect-free parts.

  • Molding:

    • Load the pellets into the hopper.

    • Purge the barrel with the new material until the melt runs clear and consistently.

    • Begin the automated molding cycle.

  • Sample Collection:

    • Allow the process to stabilize for at least 10-15 cycles.

    • Collect a set of at least 10 specimens for each material (stabilized and unstabilized).

  • Conditioning: Store the specimens at standard laboratory conditions (23°C, 50% RH) for at least 40 hours before testing, as per ASTM/ISO standards.

Protocol 3: Evaluation of Antioxidant Performance

Objective: To quantify the effectiveness of the antioxidant in preserving polymer properties.

A. Melt Flow Index (MFI) Measurement

  • Standard: ASTM D1238 or ISO 1133.

  • Procedure:

    • Set the temperature of the MFI apparatus (e.g., 230°C for PP, 190°C for PE).

    • Place a specified mass of pellets into the barrel and allow it to preheat for a defined time.

    • Apply a standard weight (e.g., 2.16 kg).

    • Collect the extrudate over a set time interval.

    • Weigh the collected material and calculate the MFI in g/10 min.

    • Test at least three replicates for each sample.

  • Analysis: Compare the MFI of the stabilized polymer to the unstabilized control. A smaller increase in MFI relative to the virgin resin indicates better stabilization.

B. Tensile Property Measurement

  • Standard: ASTM D638 or ISO 527.

  • Procedure:

    • Use a universal testing machine with an extensometer.

    • Secure a dumbbell-shaped specimen in the grips.

    • Apply a constant rate of extension until the specimen fractures.

    • Record the stress-strain data.

    • Test at least five specimens for each material.

  • Analysis: Compare the tensile strength and elongation at break for the stabilized and unstabilized materials. Higher retained values indicate better performance.

C. Oxidative Induction Time (OIT) Measurement

  • Standard: ASTM D3895 or ISO 11357-6.

  • Procedure:

    • Use a Differential Scanning Calorimeter (DSC).

    • Place a small sample (5-10 mg) in an open aluminum pan.

    • Heat the sample to a specified isothermal temperature (e.g., 200-210°C for PE) under a nitrogen atmosphere.[12]

    • Once the temperature is stable, switch the purge gas from nitrogen to oxygen.

    • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.[2]

  • Analysis: Compare the OIT of the stabilized polymer to the unstabilized control. A longer OIT signifies greater oxidative stability.

Evaluation_Workflow cluster_input Input Materials cluster_molding Specimen Preparation cluster_testing Performance Evaluation Pellets_S Stabilized Pellets Inject Injection Molding Pellets_S->Inject Pellets_U Unstabilized Pellets Pellets_U->Inject Specimens Standardized Test Specimens Inject->Specimens MFI Melt Flow Index (MFI) Specimens->MFI Tensile Tensile Testing Specimens->Tensile OIT Oxidative Induction Time (OIT) Specimens->OIT

Caption: Workflow for the evaluation of antioxidant performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 4,4'-Methylenebis(2,6-dimethylphenol) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol), which is typically achieved through the acid-catalyzed condensation of 2,6-dimethylphenol with formaldehyde.

Q1: Why is the yield of my 4,4'-Methylenebis(2,6-dimethylphenol) synthesis consistently low?

A1: Low yields can result from several factors. The primary aspects to investigate are the molar ratio of reactants, reaction temperature, catalyst activity, and the purity of your starting materials. An improper molar ratio can lead to the formation of undesired byproducts, while incorrect temperature control can affect both reaction rate and selectivity.

Q2: I am observing the formation of multiple products, which complicates purification and lowers my yield. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a common challenge. Likely side products include:

  • 2,2'-Methylenebis(2,6-dimethylphenol): An isomer formed by reaction at the ortho position.

  • Higher Oligomers: Further reaction of the product with formaldehyde and 2,6-dimethylphenol can lead to trimers and other polymeric materials.

  • Unreacted Starting Materials: Incomplete reaction will leave residual 2,6-dimethylphenol and formaldehyde.

To minimize these, consider the following:

  • Molar Ratio: A molar ratio of 2,6-dimethylphenol to formaldehyde greater than 2:1 is often used to favor the formation of the desired bisphenol.

  • Controlled Addition: Slow, dropwise addition of formaldehyde to the reaction mixture can help to control the reaction and reduce the formation of higher oligomers.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) to stop the reaction once the formation of the desired product is maximized.

Q3: The reaction seems to be very slow or does not go to completion. What could be the cause?

A3: A sluggish or incomplete reaction is often related to the catalyst or reaction temperature.

  • Catalyst Deactivation: The acid catalyst may be deactivated by impurities in the reactants or solvent. Ensure you are using a catalyst of appropriate purity and concentration.

  • Insufficient Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. Gradually increasing the temperature while monitoring the reaction can help to find the optimal condition. However, excessively high temperatures can promote side reactions.

Q4: How can I effectively purify the crude 4,4'-Methylenebis(2,6-dimethylphenol)?

A4: Purification can be challenging due to the presence of structurally similar byproducts. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. A suitable solvent system needs to be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel can be effective in isolating the pure product.

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol)?

A: The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution reaction. The acid protonates the formaldehyde, making it a more reactive electrophile. The electron-rich aromatic ring of 2,6-dimethylphenol then attacks the protonated formaldehyde. This is followed by the formation of a benzylic carbocation, which then reacts with a second molecule of 2,6-dimethylphenol to form the final product.

Q: What are the most critical reaction parameters to control for optimizing the yield?

A: The most critical parameters are:

  • Molar ratio of 2,6-dimethylphenol to formaldehyde.

  • Choice and concentration of the acid catalyst.

  • Reaction temperature.

  • Reaction time.

Q: What are some common acid catalysts used for this reaction?

A: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used as catalysts for this type of condensation reaction.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of bisphenol synthesis, based on general principles for similar reactions. The values are illustrative and should be optimized for specific experimental setups.

ParameterCondition 1Yield (%)Condition 2Yield (%)General Trend/Comment
Molar Ratio (Phenol:Formaldehyde) 2:1High1:1ModerateA higher ratio of phenol to formaldehyde generally favors the formation of the desired bisphenol and reduces the formation of higher oligomers.
Reaction Temperature Low (e.g., 50°C)LowModerate (e.g., 80°C)HighIncreasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to the formation of byproducts.
Catalyst Concentration LowLowModerateHighA sufficient amount of catalyst is required to achieve a reasonable reaction rate. However, very high concentrations can promote side reactions.

Experimental Protocols

General Protocol for the Synthesis of 4,4'-Methylenebis(2,6-dimethylphenol)

Materials:

  • 2,6-dimethylphenol

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol (2.0 equivalents) in methanol.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the solution while stirring.

  • Heat the mixture to a gentle reflux (approximately 65-70°C).

  • Add formaldehyde solution (1.0 equivalent) dropwise to the reaction mixture over a period of 30-60 minutes.

  • Continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, slowly add deionized water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified product in a vacuum oven.

Mandatory Visualization

Reaction_Mechanism HCHO Formaldehyde H2COH+ Protonated Formaldehyde (Electrophile) HCHO->H2COH+ H+ H+ Intermediate1 Intermediate Carbocation Phenol1 2,6-Dimethylphenol Phenol1->Intermediate1 + H2COH+ Product_H+ Protonated Product Intermediate1->Product_H+ + 2,6-Dimethylphenol Phenol2 2,6-Dimethylphenol Product 4,4'-Methylenebis(2,6-dimethylphenol) Product_H+->Product - H+

Caption: Reaction mechanism for the acid-catalyzed synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

Experimental_Workflow Start Start Reactants 1. Mix 2,6-Dimethylphenol, Solvent, and Catalyst Start->Reactants Heating 2. Heat to Reflux Reactants->Heating Addition 3. Add Formaldehyde Dropwise Heating->Addition Reaction 4. Reflux and Monitor (TLC/GC) Addition->Reaction Cooling 5. Cool to Room Temperature Reaction->Cooling Precipitation 6. Induce Precipitation (Add Water if needed) Cooling->Precipitation Filtration 7. Filter and Wash Crude Product Precipitation->Filtration Purification 8. Recrystallize Filtration->Purification Drying 9. Dry Final Product Purification->Drying End End Drying->End

Caption: General experimental workflow for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

Troubleshooting_Workflow Start Low Yield CheckRatio Check Molar Ratio (Phenol:Formaldehyde) Start->CheckRatio RatioOK Ratio > 2:1? CheckRatio->RatioOK AdjustRatio Adjust Ratio RatioOK->AdjustRatio No CheckTemp Check Reaction Temperature RatioOK->CheckTemp Yes AdjustRatio->CheckTemp TempOK Temp Optimal? CheckTemp->TempOK AdjustTemp Optimize Temperature TempOK->AdjustTemp No CheckCatalyst Check Catalyst Activity/Concentration TempOK->CheckCatalyst Yes AdjustTemp->CheckCatalyst CatalystOK Catalyst OK? CheckCatalyst->CatalystOK ReplaceCatalyst Use Fresh/Different Catalyst CatalystOK->ReplaceCatalyst No CheckPurity Check Purity of Starting Materials CatalystOK->CheckPurity Yes ReplaceCatalyst->CheckPurity PurifyReactants Purify Reactants CheckPurity->PurifyReactants Impure End Yield Optimized CheckPurity->End Pure PurifyReactants->End

Caption: Troubleshooting decision tree for optimizing the yield of 4,4'-Methylenebis(2,6-dimethylphenol).

Identification of by-products in the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol)?

A1: The synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) via the acid-catalyzed condensation of 2,6-dimethylphenol with formaldehyde can lead to the formation of several by-products. The most common impurities include positional isomers and higher molecular weight oligomers. These arise from the electrophilic aromatic substitution reaction occurring at different positions on the phenol ring and further reactions of the initial products.

Q2: What are the positional isomers that can form as by-products?

A2: Due to the ortho and para directing nature of the hydroxyl group on the phenol ring, and despite the steric hindrance from the two methyl groups, trace amounts of positional isomers can be formed. These include:

  • 2,4'-Methylenebis(2,6-dimethylphenol): Formed by the coupling of the para-position of one 2,6-dimethylphenol molecule with the ortho-position of another.

  • 2,2'-Methylenebis(2,6-dimethylphenol): Results from the coupling of the ortho-positions of two 2,6-dimethylphenol molecules. The formation of this isomer is generally less favored due to significant steric hindrance.

Q3: What are the higher molecular weight by-products?

A3: Higher oligomers can form when the initial bisphenol product reacts further with formaldehyde and 2,6-dimethylphenol. A common higher adduct identified is:

  • Phenol, 4,4',4''-methylidynetris[2,6-dimethyl-]: This is a trisphenol, where three 2,6-dimethylphenol rings are linked by two methylene bridges originating from the same carbon.

The formation of even larger oligomers (tetraphenols and higher) is also possible, leading to a complex mixture if the reaction is not carefully controlled.

Q4: How can the formation of these by-products be minimized?

A4: Minimizing by-product formation involves careful control of reaction conditions:

  • Stoichiometry: A precise molar ratio of 2,6-dimethylphenol to formaldehyde is crucial. An excess of 2,6-dimethylphenol can help to reduce the formation of higher oligomers.

  • Catalyst: The type and concentration of the acid catalyst can influence selectivity.

  • Temperature: Lower reaction temperatures generally favor the formation of the desired 4,4'-isomer and reduce the rate of side reactions.

  • Reaction Time: Prolonged reaction times can lead to an increase in the formation of higher oligomers.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of 4,4'-Methylenebis(2,6-dimethylphenol) - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalysis. - Formation of a high percentage of by-products.- Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, too high may promote side reactions. - Screen different acid catalysts and optimize the catalyst loading. - Adjust the stoichiometry of reactants (e.g., use a slight excess of 2,6-dimethylphenol).
Presence of significant amounts of positional isomers (2,4'- and 2,2'-) - High reaction temperature. - Highly active catalyst.- Lower the reaction temperature to improve selectivity for the para-substitution. - Use a milder acid catalyst or reduce the catalyst concentration.
High levels of oligomeric by-products (trisphenols, etc.) - Molar ratio of formaldehyde to 2,6-dimethylphenol is too high. - Prolonged reaction time. - High reaction temperature.- Use a molar ratio where 2,6-dimethylphenol is in excess. - Monitor the reaction and stop it once the desired product is maximized. - Conduct the reaction at a lower temperature.
Difficulty in purifying the final product - Presence of multiple by-products with similar physical properties to the desired product.- Employ fractional crystallization from a suitable solvent system. Multiple recrystallizations may be necessary. - Consider column chromatography for small-scale purifications to separate isomers and oligomers.

Data Presentation

The following table summarizes the potential by-products in the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol). Please note that the exact distribution can vary significantly based on the specific experimental conditions.

Compound Structure Molecular Weight ( g/mol ) Notes
4,4'-Methylenebis(2,6-dimethylphenol) Desired Product256.34The primary product of the reaction.
2,4'-Methylenebis(2,6-dimethylphenol) Positional Isomer256.34Common isomeric impurity.
2,2'-Methylenebis(2,6-dimethylphenol) Positional Isomer256.34Generally formed in smaller amounts due to steric hindrance.
Phenol, 4,4',4''-methylidynetris[2,6-dimethyl-] Higher Oligomer (Trisphenol)392.53Formed by further reaction of the bisphenol.

Experimental Protocols

A representative experimental protocol for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) is detailed below. This is a general procedure and may require optimization based on laboratory conditions and desired product purity.

Materials:

  • 2,6-Dimethylphenol

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (or other suitable acid catalyst)

  • Methanol (or other suitable solvent for reaction and crystallization)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2,6-dimethylphenol in a suitable solvent like methanol or toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the solution and stir.

  • Formaldehyde Addition: Heat the mixture to a controlled temperature (e.g., 60-80 °C). Add the formaldehyde solution dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., a dilute sodium bicarbonate solution).

  • Extraction: If an organic solvent like toluene was used, wash the organic layer with water to remove any remaining salts and unreacted formaldehyde. If methanol was used, it may need to be removed under reduced pressure, and the residue taken up in an organic solvent for washing.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a toluene/heptane mixture). The product should be a white crystalline solid.

Mandatory Visualization

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_products Products & By-products 2_6_DMP 2,6-Dimethylphenol Main_Product 4,4'-Methylenebis(2,6-dimethylphenol) 2_6_DMP->Main_Product + HCHO (p-substitution) Isomer_2_4 2,4'-Isomer 2_6_DMP->Isomer_2_4 + HCHO (o,p-substitution) Isomer_2_2 2,2'-Isomer 2_6_DMP->Isomer_2_2 + HCHO (o,o-substitution) HCHO Formaldehyde HCHO->Main_Product HCHO->Isomer_2_4 HCHO->Isomer_2_2 Trisphenol Trisphenol & Higher Oligomers Main_Product->Trisphenol + 2,6-DMP + HCHO

Technical Support Center: Improving Polymer Thermal Stability with 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 4,4'-Methylenebis(2,6-dimethylphenol) to enhance the thermal stability of polymers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation and processing of polymers with 4,4'-Methylenebis(2,6-dimethylphenol).

Issue Potential Cause Recommended Solution
Yellowing or Pinking of the Polymer During Processing Over-oxidation of the phenolic antioxidant due to excessive heat, high shear rates, or prolonged residence time in the processing equipment. This leads to the formation of colored quinone-type byproducts.- Optimize Processing Temperature: Gradually lower the processing temperature to the minimum required for adequate melt flow. - Reduce Residence Time: Increase screw speed or reduce back pressure to minimize the time the polymer melt is exposed to high temperatures. - Incorporate a Co-stabilizer: Use a secondary antioxidant, such as a phosphite or thioester, to help protect the primary phenolic antioxidant.
Discoloration During Storage or in Final Product Exposure to environmental factors such as oxides of nitrogen (NOx) or sulfur (SOx), often from gas heaters or vehicle exhaust. Interaction with other additives, such as certain grades of titanium dioxide (TiO2), can also contribute to color changes.- Control Storage Environment: Store stabilized polymers and final products in a clean, controlled environment away from combustion fumes. - Use Protective Packaging: Wrapping materials in polyethylene bags can provide a barrier against environmental gases. - Evaluate Additive Package: If using TiO2, select a grade with low reactivity towards phenolic antioxidants.
Reduced Mechanical Properties (e.g., Brittleness) Insufficient concentration of the antioxidant, leading to polymer chain degradation during processing. Inadequate dispersion of the antioxidant within the polymer matrix can also be a cause.- Verify Antioxidant Concentration: Ensure the loading level of 4,4'-Methylenebis(2,6-dimethylphenol) is appropriate for the polymer and processing conditions, typically in the range of 0.1% to 0.5% by weight. - Improve Mixing: Optimize the melt blending process to ensure homogeneous dispersion of the antioxidant.
Inconsistent Melt Flow Index (MFI) Polymer degradation (chain scission or cross-linking) due to insufficient stabilization. This can be caused by low antioxidant levels or processing conditions that are too severe.- Review Stabilization Package: Consider increasing the antioxidant concentration or adding a secondary stabilizer. - Adjust Processing Conditions: Lower the processing temperature and shear to reduce thermal and mechanical stress on the polymer.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 4,4'-Methylenebis(2,6-dimethylphenol) in polymers?

A1: 4,4'-Methylenebis(2,6-dimethylphenol) is a hindered phenolic primary antioxidant. Its main role is to protect polymers from thermal-oxidative degradation during high-temperature processing and throughout the product's service life. It works by scavenging free radicals, which are highly reactive species that initiate and propagate polymer degradation.

Q2: How does 4,4'-Methylenebis(2,6-dimethylphenol) prevent polymer degradation?

A2: As a hindered phenolic antioxidant, it donates a hydrogen atom from its hydroxyl group to neutralize peroxy radicals, which are key intermediates in the polymer oxidation cycle. This process terminates the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and is less reactive, preventing it from initiating new degradation chains.

Q3: Why is my polymer turning yellow or pink even with the antioxidant present?

A3: This discoloration is often a cosmetic issue and does not necessarily mean the antioxidant is failing to protect the polymer. It is typically caused by the "over-oxidation" of the phenolic antioxidant itself, leading to the formation of colored byproducts like quinones. This can be triggered by severe processing conditions or exposure to certain environmental gases.

Q4: Can I use 4,4'-Methylenebis(2,6-dimethylphenol) in combination with other additives?

A4: Yes, it is highly recommended to use it in conjunction with secondary antioxidants, such as phosphites or thioesters. This creates a synergistic effect where the primary antioxidant scavenges free radicals and the secondary antioxidant decomposes hydroperoxides, which are unstable intermediates. This combination provides more comprehensive protection for the polymer.

Q5: What is a typical loading level for 4,4'-Methylenebis(2,6-dimethylphenol)?

A5: The optimal concentration depends on the specific polymer, the processing conditions, and the end-use application. However, a general starting point is typically in the range of 0.1% to 0.5% by weight of the polymer.

Quantitative Data Summary

The following tables present illustrative data on the effect of 4,4'-Methylenebis(2,6-dimethylphenol) on the thermal stability of common polymers. This data is intended for comparative purposes.

Table 1: Thermogravimetric Analysis (TGA) Data

Polymer SystemOnset of Degradation (Tonset) (°C)Temperature at 5% Weight Loss (T5%) (°C)
Polypropylene (PP) - Unstabilized250280
PP + 0.2% 4,4'-Methylenebis(2,6-dimethylphenol)285315
Polyethylene (PE) - Unstabilized240270
PE + 0.2% 4,4'-Methylenebis(2,6-dimethylphenol)275305

Table 2: Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT)

Polymer SystemOIT at 200°C (minutes)
Polypropylene (PP) - Unstabilized< 5
PP + 0.2% 4,4'-Methylenebis(2,6-dimethylphenol)45
Polyethylene (PE) - Unstabilized< 5
PE + 0.2% 4,4'-Methylenebis(2,6-dimethylphenol)60

Experimental Protocols

Protocol 1: Sample Preparation via Melt Blending

This protocol describes a general procedure for incorporating 4,4'-Methylenebis(2,6-dimethylphenol) into a polymer using a twin-screw extruder.

  • Drying: Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for polyethylene for 4 hours) to remove any moisture.

  • Premixing: In a sealed bag, physically mix the dried polymer pellets with the desired amount of 4,4'-Methylenebis(2,6-dimethylphenol) powder (e.g., 0.2% by weight). Shake vigorously to ensure a uniform coating of the powder on the pellets.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing recommendations for the polymer being used.

    • Feed the premixed material into the extruder hopper at a constant rate.

    • The screw speed should be set to ensure adequate mixing without excessive shear, which could lead to degradation (e.g., 100-200 rpm).

  • Pelletizing: Extrude the molten polymer blend through a die and cool the strand in a water bath.

  • Drying: Use a pelletizer to cut the cooled strand into pellets. Dry the pellets thoroughly before further analysis or processing.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for evaluating the thermal stability of the prepared polymer samples.

  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the heating rate (e.g., 10°C/min or 20°C/min).

    • Set the temperature range (e.g., from room temperature to 600°C).

    • Set the atmosphere to nitrogen or air, depending on whether thermal or thermo-oxidative stability is being assessed, with a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Run the TGA experiment and record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset of degradation temperature (Tonset) and the temperature at 5% weight loss (T5%). Compare the results for the unstabilized and stabilized polymers.

Protocol 3: Oxidative Induction Time (OIT) by DSC

This protocol details the determination of the oxidative stability of the polymer samples using DSC.

  • Sample Preparation: Place a small, uniform sample (3-5 mg) of the polymer in an open aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C) under an inert nitrogen atmosphere at a rapid heating rate (e.g., 20°C/min).

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (e.g., 50 mL/min).

  • Data Acquisition: Record the heat flow as a function of time.

  • Data Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis polymer Polymer Pellets drying Drying polymer->drying antioxidant 4,4'-Methylenebis(2,6-dimethylphenol) premixing Premixing antioxidant->premixing drying->premixing extrusion Melt Blending (Extrusion) premixing->extrusion pelletizing Pelletizing extrusion->pelletizing tga TGA pelletizing->tga dsc DSC (OIT) pelletizing->dsc data_analysis Data Analysis & Comparison tga->data_analysis dsc->data_analysis

Caption: Experimental workflow for sample preparation and thermal analysis.

stabilization_mechanism cluster_degradation Polymer Oxidation Cycle (Uninhibited) cluster_stabilization Stabilization with Phenolic Antioxidant P Polymer (P-H) P_radical Polymer Radical (P•) P->P_radical + Heat/Shear POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O2 POOH Hydroperoxide (POOH) POO_radical->POOH + P-H antioxidant Phenolic Antioxidant (ArOH) POO_radical->antioxidant degradation_products Degradation Products POOH->degradation_products Decomposition antioxidant_radical Stable Antioxidant Radical (ArO•) antioxidant->antioxidant_radical Radical Scavenging

Caption: Mechanism of polymer stabilization by a hindered phenolic antioxidant.

Technical Support Center: HPLC Analysis of 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of 4,4'-Methylenebis(2,6-dimethylphenol).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of 4,4'-Methylenebis(2,6-dimethylphenol)?

A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For a compound like 4,4'-Methylenebis(2,6-dimethylphenol), which is a phenolic compound, peak tailing is problematic because it can reduce the resolution between it and other components in a mixture, lead to inaccurate peak integration and quantification, and decrease the overall sensitivity of the analysis.[1]

Q2: What are the primary causes of peak tailing for phenolic compounds like 4,4'-Methylenebis(2,6-dimethylphenol)?

A2: The most common causes of peak tailing for phenolic compounds are related to secondary interactions with the stationary phase and issues with the mobile phase.[1] Phenolic compounds are polar and can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns.[2] Other significant causes include:

  • Improper mobile phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both ionized and non-ionized forms will exist, leading to peak distortion.[3][4]

  • Column contamination or degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[1]

  • Column overloading: Injecting too much of the sample can saturate the stationary phase, resulting in peak asymmetry.[5]

  • Extra-column effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[6][7]

Q3: How does the mobile phase pH affect the peak shape of 4,4'-Methylenebis(2,6-dimethylphenol)?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like phenols.[8][9] 4,4'-Methylenebis(2,6-dimethylphenol) is an acidic compound. To ensure it is in a single, non-ionized form, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa. Operating at a low pH (e.g., pH 2.5-3.5) suppresses the ionization of the phenolic hydroxyl groups and also the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and thus reducing peak tailing.[10][11]

Q4: Can my sample preparation be the cause of peak tailing?

A4: Yes, improper sample preparation is a common source of peak tailing. Key factors to consider are:

  • Sample solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile/water), it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase.

  • Sample concentration: Overloading the column with a highly concentrated sample can lead to peak tailing.[5] Diluting the sample can often resolve this issue.

  • Sample cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column and cause peak shape issues. Filtering the sample before injection is highly recommended.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of 4,4'-Methylenebis(2,6-dimethylphenol).

Step 1: Initial Assessment

Observe the chromatogram to determine the nature of the peak tailing.

  • Are all peaks tailing? This might suggest a systemic issue like an extra-column volume problem, a column void, or a problem with the mobile phase.[12]

  • Is only the 4,4'-Methylenebis(2,6-dimethylphenol) peak tailing? This points towards a specific chemical interaction between the analyte and the stationary phase.

Step 2: Logical Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for 4,4'-Methylenebis(2,6-dimethylphenol) all_peaks_tail Are all peaks tailing? start->all_peaks_tail specific_peak_tail Only Analyte Peak Tailing all_peaks_tail->specific_peak_tail No system_check Check for Extra-Column Volume (tubing, fittings) all_peaks_tail->system_check Yes column_chem_check Consider Secondary Interactions with Silanol Groups specific_peak_tail->column_chem_check column_check Inspect Column for Voids/ Contamination system_check->column_check end Peak Shape Improved column_check->end mobile_phase_opt Optimize Mobile Phase pH (Lower to pH 2.5-3.5) sample_prep_check Review Sample Preparation (Solvent, Concentration) mobile_phase_opt->sample_prep_check column_chem_check->mobile_phase_opt sample_prep_check->end

Step 3: Addressing Chemical Interactions

Secondary interactions between the phenolic hydroxyl groups of 4,4'-Methylenebis(2,6-dimethylphenol) and residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.

ChemicalInteractions cluster_column Silica Stationary Phase cluster_analyte Analyte Si-OH Residual Silanol (Si-OH) Tailing Peak Tailing Si-OH->Tailing Causes Analyte-OH 4,4'-Methylenebis(2,6-dimethylphenol) (with Phenolic -OH) Analyte-OH->Si-OH Secondary Interaction (Hydrogen Bonding)

Experimental Protocols & Data

Protocol 1: Mobile Phase pH Optimization

This protocol aims to reduce peak tailing by adjusting the mobile phase pH to suppress the ionization of both the analyte and residual silanols.

Objective: To achieve a symmetrical peak for 4,4'-Methylenebis(2,6-dimethylphenol).

Materials:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (or formic acid for MS compatibility)

  • 4,4'-Methylenebis(2,6-dimethylphenol) standard

  • Reversed-phase C18 column

Procedure:

  • Prepare a stock solution of 4,4'-Methylenebis(2,6-dimethylphenol) in a 50:50 mixture of acetonitrile and water.

  • Prepare three different mobile phases:

    • Mobile Phase A (pH ~7): 50:50 (v/v) acetonitrile/water.

    • Mobile Phase B (pH ~3.0): 50:50 (v/v) acetonitrile/water, with 0.1% phosphoric acid.

    • Mobile Phase C (pH ~2.5): 50:50 (v/v) acetonitrile/water, with 0.2% phosphoric acid.

  • Equilibrate the C18 column with Mobile Phase A for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Repeat steps 3 and 4 with Mobile Phase B and Mobile Phase C.

  • Calculate the tailing factor for the 4,4'-Methylenebis(2,6-dimethylphenol) peak for each mobile phase.

Expected Results:

The tailing factor is expected to decrease as the pH of the mobile phase is lowered.

Mobile PhasepH (approx.)Tailing Factor (Tf)Peak Shape
50:50 ACN/Water7.0> 2.0Severe Tailing
50:50 ACN/Water + 0.1% H₃PO₄3.01.2 - 1.5Moderate Tailing
50:50 ACN/Water + 0.2% H₃PO₄2.5< 1.2Symmetrical
Protocol 2: Column Selection and Care

Choosing the right column and maintaining it properly can significantly reduce peak tailing.

Recommendations:

  • Use a modern, high-purity, end-capped C18 column: These columns have a lower concentration of residual silanol groups.

  • Consider a column with low silanol activity: For example, a "base-deactivated" or a column specifically designed for the analysis of polar compounds.[3]

  • Employ a guard column: This will protect the analytical column from strongly retained impurities and particulates, extending its lifetime and maintaining good peak shape.[6]

  • Implement a column washing procedure: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. Always check the column manufacturer's recommendations for appropriate washing solvents.

By systematically addressing these potential causes, researchers can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of 4,4'-Methylenebis(2,6-dimethylphenol), leading to more accurate and reliable results.

References

Minimizing residual monomer in poly(p-phenylene oxide) polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual monomer during the synthesis of poly(p-phenylene oxide) (PPO).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing poly(p-phenylene oxide) (PPO)?

A1: PPO is synthesized through the oxidative coupling polymerization of a 2,6-disubstituted phenol, most commonly 2,6-dimethylphenol (DMP). This reaction is typically catalyzed by a copper-amine complex in the presence of oxygen. The process is an oxidative polycondensation reaction where growing polymer molecules couple with either monomers or other polymer molecules.[1] Water is a byproduct of this reaction.

Q2: Why is it crucial to minimize residual monomer in PPO?

A2: Minimizing residual monomer is critical for several reasons. Some monomers can be toxic, and their presence can lead to premature or accelerated degradation of the polymer.[2] For applications in fields like drug development and medical devices, high purity and low levels of leachable substances are paramount. Residual monomers can also negatively impact the mechanical and thermal properties of the final polymer.

Q3: What are the common analytical techniques to quantify residual monomer in PPO?

A3: The most common methods for determining residual monomer content are Gas Chromatography with a Flame Ionization Detector (GC-FID), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] GC-FID offers excellent sensitivity and robustness, while GC/MS provides high sensitivity and speciation.[2] NMR is well-suited for analyzing residual monomers directly in polymer formulations.[2][3]

Q4: What are the primary methods for removing residual monomer from a synthesized PPO polymer?

A4: The most prevalent technique is polymer precipitation. This involves dissolving the polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the monomer and other small molecules in the solution.[] Other effective methods include solvent extraction, dialysis, and ultrafiltration.[]

Troubleshooting Guide

This guide addresses common issues encountered during PPO polymerization that can lead to high residual monomer content.

Issue Potential Cause Recommended Solution
High Residual Monomer Content Incomplete Polymerization: Reaction time may be too short, or the temperature may be too low.- Increase Reaction Time: Monitor monomer conversion over time to determine the optimal reaction duration. - Optimize Temperature: While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to side reactions. A typical temperature range is 25-60°C.[5]
Suboptimal Catalyst Concentration: The catalyst-to-monomer ratio may be too low for efficient polymerization.- Adjust Catalyst Loading: Systematically vary the catalyst concentration to find the optimal ratio for high monomer conversion.
Inefficient Oxygen Supply: Oxygen is a crucial reactant in oxidative coupling.- Ensure Adequate Oxygen Flow: Maintain a steady and sufficient flow of oxygen or air through the reaction mixture.
Low Polymer Molecular Weight High Catalyst Concentration: An excess of catalyst can lead to the formation of more polymer chains with lower molecular weights.- Reduce Catalyst Concentration: A lower catalyst-to-monomer ratio generally favors the growth of longer polymer chains.
Presence of Chain-Terminating Impurities: Impurities in the monomer or solvent can prematurely terminate polymer chain growth.- Purify Monomer and Solvent: Ensure the monomer and solvent are free from impurities by using appropriate purification techniques like distillation or recrystallization.
Formation of Diphenoquinone (DPQ) Side Product Catalyst System: Certain copper-amine catalyst systems may favor the formation of the C-C coupled DPQ side product.- Select an Appropriate Catalyst System: Investigate different copper salts and amine ligands to find a combination that maximizes PPO selectivity. For example, some studies have shown that specific dicopper(II) complexes can achieve high PPE selectivity.[6]
Reaction Conditions: High temperatures can sometimes promote the formation of side products.- Optimize Reaction Temperature: Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate to minimize side product formation.
Inconsistent Batch-to-Batch Results Variability in Reagent Purity: The purity of the monomer, catalyst, and solvent can vary between batches.- Standardize Reagent Quality: Use reagents of the same high purity for all polymerizations.
Inconsistent Reaction Setup: Variations in stirring speed, oxygen flow rate, and temperature control can lead to different outcomes.- Maintain Consistent Parameters: Carefully control and monitor all reaction parameters for each batch to ensure reproducibility.

Quantitative Data on Polymerization Parameters

Optimizing reaction parameters is key to minimizing residual monomer. The following tables provide a summary of how different variables can impact the polymerization of 2,6-dimethylphenol.

Table 1: Effect of Catalyst System on Polymer Yield and Molecular Weight

Catalyst SystemPolymer Yield (%)Molecular Weight (Mw/Mn)Reference
CuCl/1-methylimidazole/ammonium hydroxideHigh55,000 / 1.7[7] (paraphrased)
Dicopper(II) complex70-[6]
CuBr/N-butyldimethylamine (DMBA)81-86-[8]

Note: Specific residual monomer data was not available in the search results for a direct comparison.

Table 2: Influence of Reaction Temperature on Phenol Conversion

Temperature (°C)Phenol Conversion (%)Catalyst SystemReference
350-380>90Iron-chromium mixed oxide[7]
703K (~430°C)~90Silica-supported magnesium oxide[9]
733K (~460°C)~100Silica-supported magnesium oxide[9]

Note: These examples are for phenol methylation but illustrate the general trend of temperature on phenol conversion.

Experimental Protocols

Protocol 1: Oxidative Coupling Polymerization of 2,6-Dimethylphenol

This protocol provides a general procedure for the synthesis of PPO with an emphasis on achieving high monomer conversion.

  • Catalyst Preparation: In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve the copper salt (e.g., CuBr) and the amine ligand (e.g., N-butyldimethylamine) in a suitable solvent like toluene.

  • Monomer Addition: To the stirred catalyst solution, add the 2,6-dimethylphenol monomer.

  • Reaction Initiation: Start a continuous flow of oxygen or air through the reaction mixture.

  • Temperature Control: Maintain the reaction temperature at the desired setpoint (e.g., 50°C) for a specified duration (e.g., 6 hours).[8]

  • Reaction Quenching: After the desired reaction time, quench the polymerization by adding a chelating agent solution (e.g., EDTA) and heating to deactivate the catalyst.[8]

  • Polymer Isolation: Separate the organic layer, wash it with deionized water, and then precipitate the polymer by adding the solution dropwise to a vigorously stirred non-solvent such as methanol.[8]

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.[8] For higher purity, the precipitation process can be repeated.[10]

Protocol 2: Quantification of Residual 2,6-Dimethylphenol using GC-FID

This protocol outlines a method for determining the concentration of unreacted 2,6-dimethylphenol in the final PPO product.

  • Sample Preparation:

    • Accurately weigh a known amount of the PPO polymer.

    • Dissolve the polymer in a suitable solvent (e.g., chloroform or toluene).

    • If the polymer is not fully soluble, perform a solvent extraction to separate the residual monomer.

  • Calibration Standards:

    • Prepare a series of standard solutions of 2,6-dimethylphenol in the same solvent used for the sample at known concentrations.

  • GC-FID Analysis:

    • Column: Use a capillary column suitable for phenol analysis (e.g., DB-5 or DB-1701).[11][12]

    • Injector and Detector Temperatures: Set appropriate temperatures for the injector and the Flame Ionization Detector (FID).

    • Oven Temperature Program: Implement a temperature program that allows for the separation of the monomer from the solvent and any other volatile components.

    • Injection: Inject a known volume of the calibration standards and the sample solution into the GC.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the 2,6-dimethylphenol standards against their concentrations.

    • Determine the concentration of the residual monomer in the sample by comparing its peak area to the calibration curve.

Visualizations

Polymerization_Pathway Oxidative Coupling Polymerization of 2,6-Dimethylphenol Monomer 2,6-Dimethylphenol Intermediate Phenoxy Radical Monomer->Intermediate Oxidation Catalyst Copper/Amine Catalyst + O2 Catalyst->Monomer Polymer Poly(p-phenylene oxide) (PPO) Intermediate->Polymer C-O Coupling Side_Product Diphenoquinone (DPQ) Intermediate->Side_Product C-C Coupling

Caption: PPO synthesis via oxidative coupling.

Troubleshooting_Workflow Troubleshooting High Residual Monomer Start High Residual Monomer Detected Check_Reaction_Time Is Reaction Time Sufficient? Start->Check_Reaction_Time Check_Temperature Is Temperature Optimal? Check_Reaction_Time->Check_Temperature Yes Increase_Time Increase Reaction Time Check_Reaction_Time->Increase_Time No Check_Catalyst Is Catalyst Concentration Correct? Check_Temperature->Check_Catalyst Yes Optimize_Temp Adjust Temperature Check_Temperature->Optimize_Temp No Adjust_Catalyst Modify Catalyst Loading Check_Catalyst->Adjust_Catalyst No Purify Post-Polymerization Purification Check_Catalyst->Purify Yes Increase_Time->Purify Optimize_Temp->Purify Adjust_Catalyst->Purify

Caption: Workflow for addressing high residual monomer.

Purification_Process Polymer Purification by Precipitation Crude_Polymer Crude PPO in Solution (with residual monomer) Add_Nonsolvent Add to a Vigorously Stirred Non-Solvent Crude_Polymer->Add_Nonsolvent Precipitation PPO Precipitates Add_Nonsolvent->Precipitation Monomer_Solution Monomer Remains in Solution Add_Nonsolvent->Monomer_Solution Filtration Filter and Wash Precipitate Precipitation->Filtration Pure_Polymer Pure PPO Filtration->Pure_Polymer

Caption: PPO purification via precipitation.

References

Technical Support Center: Industrial Scale-Up of 4,4'-Methylenebis(2,6-dimethylphenol) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 4,4'-Methylenebis(2,6-dimethylphenol) synthesis. The following information is designed to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for 4,4'-Methylenebis(2,6-dimethylphenol)?

A1: The most common industrial synthesis route is the acid-catalyzed condensation reaction of 2,6-dimethylphenol with formaldehyde. This reaction is typically carried out in a solvent and results in the formation of a methylene bridge between two molecules of 2,6-dimethylphenol.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Several parameters are critical for successful industrial scale-up. These include:

  • Temperature: Exothermic reactions require careful heat management to prevent runaway reactions and the formation of byproducts.

  • Reactant Molar Ratio: The ratio of 2,6-dimethylphenol to formaldehyde influences reaction kinetics and selectivity. An excess of 2,6-dimethylphenol is often used to maximize formaldehyde conversion and minimize the formation of higher oligomers.

  • Catalyst Selection and Loading: The choice of acid catalyst and its concentration are crucial for achieving high reaction rates and selectivity.

  • Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized overheating.

  • Reaction Time: The duration of the reaction needs to be optimized to maximize product yield while minimizing the formation of degradation products.

Q3: What are the common byproducts formed during the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol)?

A3: Common byproducts include ortho-isomers, higher oligomers (trimers, tetramers), and oxidation products. The formation of these impurities is influenced by reaction conditions such as temperature, catalyst type, and reactant stoichiometry.

Q4: How can the purity of 4,4'-Methylenebis(2,6-dimethylphenol) be improved on an industrial scale?

A4: Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture.[1] The choice of solvent is critical for selectively crystallizing the desired product while leaving impurities in the mother liquor. Fractional distillation under reduced pressure can also be employed to separate isomers with close boiling points, although this can be challenging.[2]

Q5: What causes color formation in the final product, and how can it be prevented?

A5: Color formation is often due to the presence of oxidation byproducts and residual phenolic impurities.[3] To minimize color, it is important to carry out the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4] Purification steps, such as treatment with activated carbon, can also help to remove colored impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the industrial scale-up of 4,4'-Methylenebis(2,6-dimethylphenol) production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Poor mixing.- Increase reaction time or temperature (monitor for byproduct formation). - Optimize catalyst loading and ensure its activity. - Improve agitation to ensure homogeneous reaction mixture.
Low Purity / High Impurity Levels - Formation of isomers and oligomers due to high reaction temperature or incorrect reactant ratio. - Catalyst-related side reactions.- Lower the reaction temperature. - Adjust the molar ratio of 2,6-dimethylphenol to formaldehyde. - Screen for a more selective catalyst. - Optimize the purification process (e.g., solvent selection for recrystallization).
Product Discoloration (Yellowing) - Oxidation of the product or phenolic impurities. - Presence of metallic impurities from the reactor. - High reaction or purification temperatures.- Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen). - Use high-purity starting materials. - Ensure the reactor is made of a non-reactive material. - Lower the temperature during distillation and drying. - Consider a post-treatment step with a reducing agent or activated carbon.
Catalyst Deactivation - Poisoning by impurities in the feedstock. - Fouling of the catalyst surface by reaction byproducts or charring. - Thermal degradation of the catalyst.- Purify the feedstock to remove potential catalyst poisons. - Optimize reaction conditions to minimize byproduct formation. - Implement a catalyst regeneration procedure if applicable. - Consider using a more robust catalyst.
Poor Crystallization / Oiling Out During Purification - Incorrect solvent choice for recrystallization. - Supersaturation level is too high. - Cooling rate is too fast.- Screen for a more suitable recrystallization solvent or solvent mixture. - Adjust the concentration of the crude product in the solvent. - Implement a controlled cooling profile. - Use seeding to induce crystallization.

Experimental Protocols

General Laboratory-Scale Synthesis of 4,4'-Methylenebis(2,6-dimethylphenol)

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, charge 2,6-dimethylphenol and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add an acid catalyst (e.g., hydrochloric acid or a solid acid catalyst like an ion-exchange resin).

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture while maintaining the desired temperature (typically between 60-100 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, neutralize the catalyst (if a liquid acid is used). Wash the organic layer with water to remove any remaining catalyst and water-soluble impurities.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like toluene/heptane) to obtain the purified 4,4'-Methylenebis(2,6-dimethylphenol).

Analytical Method for Purity Assessment by HPLC

This is a representative method and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2_6_DMP 2,6-Dimethylphenol Reactor Jacketed Reactor 2_6_DMP->Reactor Formaldehyde Formaldehyde Formaldehyde->Reactor Catalyst Acid Catalyst Catalyst->Reactor Neutralization Neutralization & Washing Reactor->Neutralization Crude Product Solvent_Removal Solvent Removal Neutralization->Solvent_Removal Crystallizer Crystallizer Solvent_Removal->Crystallizer Filtration Filtration & Drying Crystallizer->Filtration Final_Product 4,4'-Methylenebis (2,6-dimethylphenol) Filtration->Final_Product

Caption: General experimental workflow for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Inactive_Catalyst Inactive Catalyst Low_Yield->Inactive_Catalyst Poor_Mixing Poor Mixing Low_Yield->Poor_Mixing Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Suboptimal_Temp->Increase_Time_Temp Optimize_Catalyst Optimize Catalyst Loading/ Activity Inactive_Catalyst->Optimize_Catalyst Improve_Agitation Improve Agitation Poor_Mixing->Improve_Agitation

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,4'-Methylenebis(2,6-dimethylphenol). The following information is designed to address common challenges and provide detailed methodologies for achieving high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4,4'-Methylenebis(2,6-dimethylphenol)?

A1: Crude 4,4'-Methylenebis(2,6-dimethylphenol) is typically synthesized from the reaction of 2,6-dimethylphenol and formaldehyde. The most common impurities are residual starting materials and byproducts of the reaction. These can include:

  • Unreacted 2,6-dimethylphenol: Due to incomplete reaction, some of the starting phenol may remain.

  • Ortho-substituted isomers: Small amounts of isomers where the methylene bridge connects at the ortho position to the hydroxyl group may be formed.

  • Higher oligomers: Reaction of the product with additional formaldehyde and 2,6-dimethylphenol can lead to the formation of trimers and other higher molecular weight species.

  • Oxidation products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

Q2: Which purification methods are most effective for 4,4'-Methylenebis(2,6-dimethylphenol)?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. Due to its high boiling point, distillation is only feasible under high vacuum to prevent thermal decomposition. The choice of method depends on the level of impurities, the desired final purity, and the scale of the purification.

Q3: What is a good starting point for a recrystallization solvent?

A3: For phenolic compounds like 4,4'-Methylenebis(2,6-dimethylphenol), a good starting point for a recrystallization solvent would be a moderately polar solvent or a solvent mixture. Toluene or a mixture of a good solvent (like acetone or ethyl acetate) and a poor solvent (like hexane or heptane) is often effective.[1] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing for the crystallization of the pure compound upon cooling.

Q4: What mobile phase should I use for column chromatography?

A4: For the column chromatography of moderately polar compounds like 4,4'-Methylenebis(2,6-dimethylphenol) on silica gel, a common mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. A gradient or isocratic elution with a mixture of hexanes and ethyl acetate is a good starting point.[2][3] For reverse-phase chromatography, a mobile phase of acetonitrile and water can be effective.[4]

Troubleshooting Guides

Recrystallization

Caption: Troubleshooting Decision Tree for Recrystallization.

Column Chromatography

Caption: Troubleshooting Decision Tree for Column Chromatography.

Data Presentation

The following table summarizes the physical properties and expected outcomes for the purification of 4,4'-Methylenebis(2,6-dimethylphenol). The quantitative data for purification methods are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.

Property/ParameterValueReference
Physical Properties
CAS Number5384-21-4[5][6]
Molecular FormulaC₁₇H₂₀O₂[5][6]
Molecular Weight256.34 g/mol [6]
Melting Point176 °C[6]
Boiling Point414.7 °C at 760 mmHg[6]
AppearanceWhite to off-white crystalline powder[6]
Purification Method Parameters (Illustrative)
Recrystallization
Initial Purity85-95%
Final Purity>98%
Typical Yield70-90%
Solvent System ExampleToluene or Acetone/Hexane[1]
Column Chromatography (Silica Gel)
Initial Purity70-90%
Final Purity>99%
Typical Yield60-80%
Mobile Phase ExampleHexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)[2][3]
Vacuum Distillation
Initial Purity<70% (for bulk impurity removal)
Final Purity80-95%
Typical Yield50-70%
ConditionsHigh vacuum (<1 mmHg) to lower boiling point[7]

Experimental Protocols

Protocol 1: Recrystallization

Caption: Experimental workflow for the recrystallization of 4,4'-Methylenebis(2,6-dimethylphenol).

Methodology:

  • Dissolution: In a fume hood, place the crude 4,4'-Methylenebis(2,6-dimethylphenol) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

Caption: Experimental workflow for flash column chromatography.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 4,4'-Methylenebis(2,6-dimethylphenol) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 9:1 hexane:ethyl acetate, and then to 7:3.

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified 4,4'-Methylenebis(2,6-dimethylphenol).

Protocol 3: Vacuum Distillation

Caption: Experimental workflow for vacuum distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation, including a vacuum pump, a cold trap, and a manometer.

  • Charging the Flask: Place the crude 4,4'-Methylenebis(2,6-dimethylphenol) into the distillation flask.

  • Evacuation: Carefully evacuate the system to a low pressure (e.g., below 1 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at the boiling point corresponding to the pressure of the system. The boiling point will be significantly lower than the atmospheric boiling point of 414.7 °C.

  • Shutdown: Once the desired fraction has been collected, discontinue heating and allow the apparatus to cool completely before slowly reintroducing air into the system.

References

Addressing solubility issues of 4,4'-Methylenebis(2,6-dimethylphenol) in specific polymer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with the antioxidant 4,4'-Methylenebis(2,6-dimethylphenol) in various polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is 4,4'-Methylenebis(2,6-dimethylphenol) and why is its solubility in polymers important?

A1: 4,4'-Methylenebis(2,6-dimethylphenol) is a highly effective hindered phenolic antioxidant.[1][2] It is commonly used to protect polymers such as polyolefins (polyethylene, polypropylene), styrenic polymers, and elastomers from degradation caused by heat and oxidation during processing and long-term use.[1][3] Proper solubility and dispersion of this antioxidant within the polymer matrix are crucial for its effectiveness. Poor solubility can lead to a non-homogeneous distribution, reducing the antioxidant's ability to protect the polymer and potentially causing aesthetic or mechanical defects in the final product.

Q2: What are the common signs of poor solubility of 4,4'-Methylenebis(2,6-dimethylphenol) in a polymer?

A2: Poor solubility can manifest in several ways:

  • Blooming: A common issue where the antioxidant migrates to the surface of the polymer, forming a white, crystalline, or oily film.[4][5][6] This occurs when the concentration of the antioxidant exceeds its solubility limit in the polymer at a given temperature.

  • Agglomerates: The antioxidant may form clumps or specks within the polymer matrix, leading to an inconsistent appearance and performance.

  • Reduced Mechanical Properties: Poor dispersion can create points of stress within the polymer, potentially leading to premature failure.

  • Discoloration: Incompatibility can sometimes lead to color changes in the final product.[7]

Q3: How can I predict the compatibility of 4,4'-Methylenebis(2,6-dimethylphenol) with a specific polymer?

A3: Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the compatibility of an additive with a polymer. The principle is that substances with similar HSPs are more likely to be soluble in each other. The total solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The closer the HSP values of the antioxidant and the polymer, the better the expected solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Observation of "Blooming" on the Polymer Surface

  • Problem: A white powder or oily film is visible on the surface of your polymer product after processing or during storage.

  • Cause: The concentration of 4,4'-Methylenebis(2,6-dimethylphenol) exceeds its solubility limit in the polymer. This can be due to excessive loading, temperature changes, or incompatibility with the polymer matrix.

  • Solutions:

    • Reduce Concentration: Lower the loading of the antioxidant to a level below its solubility threshold in the specific polymer.

    • Optimize Processing Temperature: Increasing the processing temperature can sometimes improve solubility, but be cautious not to exceed the degradation temperature of the polymer or the antioxidant.

    • Use a Co-solvent or Plasticizer: Introducing a compatible co-solvent or plasticizer can increase the solubility of the antioxidant in the polymer matrix.

    • Select a More Compatible Polymer: If feasible, consider using a polymer with HSP values closer to those of the antioxidant.

Issue 2: Poor Dispersion and Agglomerates in the Final Product

  • Problem: The final polymer product shows visible specks, and its mechanical properties are inconsistent.

  • Cause: Inadequate mixing or the inherent low solubility of the antioxidant in the polymer melt.

  • Solutions:

    • Improve Mixing: Utilize high-shear mixing during compounding to break down agglomerates and ensure a more uniform distribution.

    • Use a Masterbatch: Incorporate the antioxidant in the form of a masterbatch, which is a pre-dispersed concentrate of the additive in a carrier resin that is compatible with the main polymer.

    • Solvent Blending: For some processes, dissolving the antioxidant in a suitable solvent before mixing with the polymer can improve dispersion, provided the solvent can be effectively removed later.

Data Presentation

Table 1: Estimated Hansen Solubility Parameters (HSP) for 4,4'-Methylenebis(2,6-dimethylphenol) and Common Polymers

To predict compatibility, the Hansen Solubility Parameters (HSP) of the antioxidant and the polymer should be as close as possible. The following table provides estimated HSPs calculated using the Van Krevelen and Hoy group contribution methods.

Materialδd (Dispersion) (MPa½)δp (Polar) (MPa½)δh (Hydrogen Bonding) (MPa½)
4,4'-Methylenebis(2,6-dimethylphenol) (Estimated) 18.5 - 19.54.0 - 5.08.0 - 9.0
Polyethylene (PE) 16.0 - 17.00.0 - 1.00.0 - 2.0
Polypropylene (PP) 16.0 - 17.50.0 - 1.50.0 - 2.5

Disclaimer: The HSP values for 4,4'-Methylenebis(2,6-dimethylphenol) are estimations based on group contribution methods and should be used as a guide. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Estimation of Hansen Solubility Parameters (HSP) using the Van Krevelen Group Contribution Method

This protocol outlines the steps to estimate the HSPs for a molecule like 4,4'-Methylenebis(2,6-dimethylphenol).

  • Identify Functional Groups: Break down the molecular structure of 4,4'-Methylenebis(2,6-dimethylphenol) into its constituent functional groups (e.g., -CH3, -CH2-, >C<, -OH, aromatic CH, aromatic C).

  • Find Group Contribution Values: Use established tables from literature (e.g., from the "Properties of Polymers" by Van Krevelen) to find the group contribution values for the dispersion component (Fdi), polar component (Fpi), and hydrogen bonding energy (Ehi) for each functional group.

  • Calculate Molar Volume: Determine the molar volume (V) of the molecule by summing the volume contributions of each group.

  • Calculate HSP Components:

    • δd = ΣFdi / V

    • δp = (ΣFpi²)^0.5 / V

    • δh = (ΣEhi / V)^0.5

  • Summative Calculation: Sum the contributions from all functional groups to obtain the estimated HSPs for the entire molecule.

Protocol 2: Experimental Determination of Antioxidant Blooming

This protocol provides a method to visually and analytically assess the blooming of 4,4'-Methylenebis(2,6-dimethylphenol) on a polymer surface.

  • Sample Preparation: Prepare polymer samples (e.g., films or plaques) with varying concentrations of the antioxidant.

  • Accelerated Aging: Store the samples under controlled conditions of elevated temperature (e.g., 60°C) and humidity for a defined period (e.g., 24, 48, 72 hours).

  • Visual Inspection: At regular intervals, visually inspect the surfaces of the samples for the appearance of a white powder, haze, or oily residue.

  • Surface Analysis (FTIR-ATR):

    • Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Press the surface of the polymer sample firmly against the ATR crystal.

    • Collect the infrared spectrum of the surface.

    • Compare the spectrum of the aged sample to that of a control sample (without antioxidant) and a pure sample of 4,4'-Methylenebis(2,6-dimethylphenol). The presence of characteristic peaks of the antioxidant on the aged sample's surface confirms blooming.[4]

  • Solvent Wipe and Analysis (HPLC):

    • Wipe a defined area of the polymer surface with a cotton swab soaked in a suitable solvent (e.g., isopropanol or acetonitrile).

    • Extract the antioxidant from the swab into a known volume of the solvent.

    • Analyze the solvent extract using High-Performance Liquid Chromatography (HPLC) to quantify the amount of antioxidant that has migrated to the surface.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Solubility & Blooming Analysis cluster_results Results & Troubleshooting prep_polymer Select Polymer (e.g., PE, PP) compounding Melt Compounding prep_polymer->compounding prep_antioxidant Select Antioxidant Concentration (e.g., 0.1%, 0.5%, 1.0%) prep_antioxidant->compounding aging Accelerated Aging (Elevated Temperature) compounding->aging visual Visual Inspection (Haze, Powder) aging->visual ftir Surface Analysis (FTIR-ATR) aging->ftir hplc Quantification of Bloom (Solvent Wipe & HPLC) aging->hplc no_bloom No Blooming (Good Solubility) visual->no_bloom If negative bloom Blooming Observed (Poor Solubility) visual->bloom If positive ftir->no_bloom If negative ftir->bloom If positive hplc->no_bloom If negative hplc->bloom If positive adjust Adjust Formulation (e.g., Lower Concentration) bloom->adjust adjust->compounding Re-formulate

Caption: Experimental workflow for assessing solubility and blooming.

logical_relationship cluster_factors Influencing Factors cluster_outcome Solubility Outcome hsp_diff HSP Difference (Polymer vs. Antioxidant) good_sol Good Solubility & Dispersion hsp_diff->good_sol Low poor_sol Poor Solubility (Blooming, Agglomerates) hsp_diff->poor_sol High concentration Antioxidant Concentration concentration->good_sol Low concentration->poor_sol High temperature Processing & Storage Temperature temperature->good_sol Optimized temperature->poor_sol Too Low/High

Caption: Factors influencing antioxidant solubility in polymers.

References

Technical Support Center: Enhancing the Long-Term Antioxidant Performance of 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term antioxidant performance of 4,4'-Methylenebis(2,6-dimethylphenol) in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of 4,4'-Methylenebis(2,6-dimethylphenol) and its formulations.

Issue 1: Inconsistent Antioxidant Activity in In Vitro Assays (DPPH, ABTS)

Possible Cause Recommended Solution
Reagent Instability The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is sensitive to light and should be prepared fresh and stored in the dark. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation solution also has a limited stability and should be used within its recommended timeframe.[1]
Solvent Effects The choice of solvent can influence the reaction kinetics and the solubility of both the antioxidant and the radical. Ensure that 4,4'-Methylenebis(2,6-dimethylphenol) and any co-antioxidants are fully dissolved. It is advisable to use the same solvent system for all samples and controls for consistency.
Reaction Time The reaction between a sterically hindered phenol like 4,4'-Methylenebis(2,6-dimethylphenol) and the radical may be slower compared to other antioxidants. Ensure that the reaction has reached a plateau by performing a kinetic study to determine the optimal incubation time.[2]
pH Sensitivity The antioxidant activity of phenolic compounds can be pH-dependent. The ABTS assay, for instance, can be performed over a wider pH range than the DPPH assay.[3] Ensure the pH of your reaction medium is controlled and consistent across all experiments.
Pipetting Errors Inaccurate pipetting can lead to significant variability in results. Ensure micropipettes are properly calibrated and use fresh tips for each sample and reagent.

Issue 2: Rapid Loss of Antioxidant Efficacy in Long-Term Stability Studies

Possible Cause Recommended Solution
Thermo-oxidative Degradation At elevated temperatures, phenolic antioxidants can undergo oxidation, leading to the formation of less active or inactive compounds.[4] Consider the inclusion of a secondary antioxidant, such as a phosphite or a thioester, which can synergistically protect the primary antioxidant.
Photo-oxidative Degradation Exposure to light, particularly UV radiation, can initiate the degradation of 4,4'-Methylenebis(2,6-dimethylphenol).[5] Conduct experiments under controlled lighting conditions or use light-blocking containers. The incorporation of a UV absorber into the formulation can also mitigate this issue.
Hydrolytic Instability Although generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to hydrolysis of certain formulations. Evaluate the hydrolytic stability of your specific formulation if used in aqueous systems for extended periods.
Insufficient Concentration The initial concentration of the antioxidant may be too low to provide protection over the desired timeframe. It is important to determine the optimal concentration through dose-response experiments.

Issue 3: Discoloration of the Experimental Sample

Possible Cause Recommended Solution
Formation of Quinone-type Structures Oxidation of the phenolic hydroxyl groups can lead to the formation of colored quinone-methide structures. This can be triggered by excessive heat, light exposure, or the presence of metallic impurities.[6]
Interaction with Other Components The antioxidant may react with other components in your experimental system, leading to colored byproducts. It is important to assess the compatibility of all components in the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antioxidant action for 4,4'-Methylenebis(2,6-dimethylphenol)?

A1: 4,4'-Methylenebis(2,6-dimethylphenol) is a sterically hindered phenolic antioxidant. Its primary mechanism involves donating a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals. This process terminates the radical chain reactions that lead to oxidative degradation. The resulting phenoxy radical is stabilized by the bulky dimethyl groups at the ortho positions, which prevents it from initiating new radical chains.

Q2: How can I enhance the long-term antioxidant performance of 4,4'-Methylenebis(2,6-dimethylphenol)?

A2: Several strategies can be employed:

  • Synergistic Blends: Combining 4,4'-Methylenebis(2,6-dimethylphenol) with other antioxidants can provide a synergistic effect. For instance, secondary antioxidants like phosphites or thioesters can protect the primary phenolic antioxidant from rapid depletion, especially during high-temperature applications.[6] Natural antioxidants like vitamin E (α-tocopherol) or certain flavonoids may also exhibit synergistic effects.[7]

  • Formulation Strategies: Encapsulation or incorporation into delivery systems like liposomes or nanoparticles can protect the antioxidant from environmental stressors and control its release over time, thereby extending its efficacy.[8]

  • Optimized Concentration: Ensuring the concentration of the antioxidant is appropriate for the level of oxidative stress in the system is crucial for long-term performance.

Q3: Are there any known antagonists to 4,4'-Methylenebis(2,6-dimethylphenol)?

A3: While specific antagonists for this compound are not widely documented in the context of typical antioxidant applications, certain chemical interactions can reduce its effectiveness. For example, highly alkaline conditions can deprotonate the phenolic hydroxyl group, potentially affecting its hydrogen-donating ability. The presence of certain metal ions can also promote oxidative degradation of phenolic antioxidants.

Q4: How does 4,4'-Methylenebis(2,6-dimethylphenol) compare to other common antioxidants like BHT?

Data Presentation

Table 1: Comparative Antioxidant Activity Data

AntioxidantAssayIC50 / % InhibitionReference
2,2'-Methylenebis(4-methyl-6-tert-butylphenol)DPPH75% inhibition at 50 µM[9]
2,2'-Methylenebis(4-methyl-6-tert-butylphenol)ABTS70% inhibition at 50 µM[9]
Butylated Hydroxytoluene (BHT)DPPH202.35 µg/mL[9]
Butylated Hydroxytoluene (BHT)ABTS13 µg/mL[9]
QuercetinDPPH-[10]
ResveratrolDPPH-[10]

*Note: Data is for a structurally similar compound due to limited direct data for 4,4'-Methylenebis(2,6-dimethylphenol).

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol)

    • 4,4'-Methylenebis(2,6-dimethylphenol) stock solution and serial dilutions in a suitable solvent.

    • Positive control (e.g., Trolox or Ascorbic Acid)

  • Procedure:

    • Prepare a working solution of DPPH and protect it from light.

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the antioxidant solution (or standard/blank) to the wells.

    • Incubate the plate in the dark at room temperature for a predetermined time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.[1]

  • Calculation:

    • % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

    • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the antioxidant concentration.[11]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[3]

  • Reagents:

    • ABTS stock solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • 4,4'-Methylenebis(2,6-dimethylphenol) stock solution and serial dilutions.

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3]

    • Dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.

    • In a 96-well microplate, add a large volume of the diluted ABTS•+ solution to each well.

    • Add a small volume of the antioxidant solution (or standard/blank) to the wells.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at approximately 734 nm.[3]

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.[3]

Mandatory Visualization

G cluster_0 Primary Antioxidant Action a 4,4'-Methylenebis(2,6-dimethylphenol) (ArOH) c Stable Phenoxy Radical (ArO•) a->c H• Donation b Free Radical (R•) d Neutralized Molecule (RH) b->d H• Acceptance

Caption: Primary antioxidant mechanism of 4,4'-Methylenebis(2,6-dimethylphenol).

G cluster_1 Experimental Workflow for Antioxidant Assay prep Sample Preparation (Antioxidant Dilutions) mix Mixing & Incubation prep->mix reagent Reagent Preparation (DPPH/ABTS Solution) reagent->mix measure Spectrophotometric Measurement mix->measure calc Data Analysis (% Inhibition, IC50) measure->calc

Caption: General experimental workflow for in vitro antioxidant assays.

G cluster_2 Nrf2 Signaling Pathway Activation cluster_3 Cytoplasm cluster_4 Nucleus keap1_nrf2 Keap1-Nrf2 Complex nrf2 Nrf2 keap1_nrf2->nrf2 Release phenolic Phenolic Antioxidant (e.g., 4,4'-Methylenebis(2,6-dimethylphenol)) phenolic->keap1_nrf2 Induces Dissociation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are Antioxidant Response Element (ARE) genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Activates Transcription nrf2_nuc->are Binds to

Caption: Activation of the Nrf2 signaling pathway by phenolic antioxidants.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Efficiency of 4,4'-Methylenebis(2,6-dimethylphenol) and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficiency of 4,4'-Methylenebis(2,6-dimethylphenol) and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). This comparison is supported by available experimental data and detailed methodologies for key antioxidant assays to assist in research and development decisions.

Introduction to Phenolic Antioxidants

Phenolic compounds are a major class of antioxidants that play a crucial role in preventing oxidative damage in biological and chemical systems. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the chain reactions of oxidation. Both 4,4'-Methylenebis(2,6-dimethylphenol) and Butylated Hydroxytoluene (BHT) belong to this class of hindered phenolic antioxidants, which are widely utilized in the food, pharmaceutical, and polymer industries for their stabilizing properties.

Mechanism of Antioxidant Action

The antioxidant activity of both 4,4'-Methylenebis(2,6-dimethylphenol) and BHT is attributed to their ability to act as free radical scavengers. The core mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus neutralizing the radical and forming a stable, less reactive phenoxy radical.

The general mechanism can be depicted as follows:

Antioxidant Mechanism Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Stable_Molecule Stable Molecule (RH) Phenolic_Antioxidant->Stable_Molecule H• donation Phenoxy_Radical Phenoxy Radical (Ar-O•) Phenolic_Antioxidant->Phenoxy_Radical Free_Radical Free Radical (R•) Free_Radical->Stable_Molecule

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

The resulting phenoxy radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring. In the case of hindered phenols like BHT and 4,4'-Methylenebis(2,6-dimethylphenol), the bulky alkyl groups ortho to the hydroxyl group provide steric hindrance, which further stabilizes the phenoxy radical and prevents it from initiating new oxidation chains.

Quantitative Comparison of Antioxidant Activity

Direct comparative experimental data for the antioxidant efficiency of 4,4'-Methylenebis(2,6-dimethylphenol) is limited in publicly available literature. Therefore, for the purpose of this comparison, data for a structurally similar compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), is presented alongside data for BHT. It is important to note that these values can vary depending on the specific experimental conditions.

Antioxidant Assay4,4'-Methylenebis(2,6-dimethylphenol) (or similar structure)Butylated Hydroxytoluene (BHT)Standard Reference
DPPH Radical Scavenging (IC50) 75% inhibition at 50 µM[1]~202.35 - 277 µg/mL[1]Ascorbic Acid: ~5 µg/mL
ABTS Radical Scavenging (IC50) 70% inhibition at 50 µM[1]~13 µg/mL[1]Trolox: ~3 µg/mL

*Data for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

Note: A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix DPPH solution with sample/standard Prepare_DPPH->Mix Prepare_Samples Prepare serial dilutions of test compounds and standard Prepare_Samples->Mix Incubate Incubate in the dark at room temperature (30 min) Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General workflow for the DPPH radical scavenging assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (4,4'-Methylenebis(2,6-dimethylphenol) and BHT) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent. Prepare a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test sample or standard to the wells.

    • Add a fixed volume of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_ABTS_Stock Prepare 7 mM ABTS solution Generate_Radical Mix ABTS and persulfate solutions (12-16h in dark) Prepare_ABTS_Stock->Generate_Radical Prepare_Persulfate Prepare 2.45 mM potassium persulfate solution Prepare_Persulfate->Generate_Radical Adjust_Absorbance Dilute ABTS•+ solution to absorbance of ~0.7 at 734 nm Generate_Radical->Adjust_Absorbance Prepare_Samples Prepare serial dilutions of test compounds and standard Mix Mix ABTS•+ solution with sample/standard Prepare_Samples->Mix Adjust_Absorbance->Mix Incubate Incubate at room temperature (e.g., 6 min) Mix->Incubate Measure_Absorbance Measure absorbance at 734 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General workflow for the ABTS radical cation scavenging assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • In a 96-well microplate, add a small volume of the test sample or standard to the wells.

    • Add a larger, fixed volume of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

Lipid Peroxidation Inhibition Assay (TBARS Method)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.

Procedure:

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates in an appropriate buffer (e.g., RIPA buffer) containing an antioxidant like BHT to prevent further oxidation during the assay.

  • Reaction:

    • To a specific volume of the sample, add an equal volume of 10% Trichloroacetic acid (TCA) to precipitate proteins.

    • Incubate on ice for 15 minutes and then centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and add an equal volume of 0.67% Thiobarbituric acid (TBA).

    • Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct.

    • Cool the samples on ice.

  • Measurement:

    • Measure the absorbance of the pink-colored supernatant at 532 nm.

  • Data Analysis:

    • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

    • The inhibition of lipid peroxidation by the test compounds is determined by comparing the MDA levels in the treated samples to the untreated control.

Conclusion

Both 4,4'-Methylenebis(2,6-dimethylphenol) and Butylated Hydroxytoluene (BHT) are effective phenolic antioxidants that function through a hydrogen atom transfer mechanism to scavenge free radicals. While quantitative data for BHT is readily available, direct comparative data for 4,4'-Methylenebis(2,6-dimethylphenol) is scarce. The available data on a structurally similar compound suggests that methylenebisphenols possess significant antioxidant activity.

For researchers and drug development professionals, the choice between these antioxidants will depend on the specific application, considering factors such as required potency, solubility, thermal stability, and regulatory approval. The provided experimental protocols offer a standardized framework for conducting direct comparative studies to determine the relative antioxidant efficacy of these compounds in specific systems. Further research is warranted to fully elucidate the antioxidant potential of 4,4'-Methylenebis(2,6-dimethylphenol) and to establish a comprehensive comparative profile against established antioxidants like BHT.

References

A Comparative Guide to the Performance of 4,4'-Methylenebis(2,6-dimethylphenol) and Other Bisphenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of 4,4'-Methylenebis(2,6-dimethylphenol) against other relevant bisphenolic antioxidants. The information presented is curated from experimental studies to assist in the selection of appropriate antioxidants for various research and development applications. This document outlines quantitative performance data, details of experimental protocols, and insights into the cellular mechanisms of antioxidant action.

Overview of Bisphenolic Antioxidants

Bisphenolic antioxidants are a class of synthetic antioxidants characterized by two phenolic groups linked by a bridging structure. This structural motif allows them to act as potent free radical scavengers, a critical function in mitigating oxidative stress in biological and chemical systems. Their mechanism of action primarily involves the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize free radicals, thereby terminating the chain reactions of oxidation. The steric hindrance provided by alkyl groups ortho to the hydroxyl groups enhances the stability of the resulting phenoxy radical, contributing to their antioxidant efficacy.

Quantitative Performance Data

Direct comparative studies detailing the antioxidant capacity of 4,4'-Methylenebis(2,6-dimethylphenol) against a wide array of other bisphenolic antioxidants are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview. The following tables summarize the available quantitative data from common in vitro antioxidant assays.

Table 1: In Vitro Radical Scavenging Activity

AntioxidantAssayIC50 / % InhibitionReference Compound
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) *DPPH 75% inhibition at 50 µM -
ABTS 70% inhibition at 50 µM -
Butylated Hydroxytoluene (BHT)DPPH202.35 µg/mL-
ABTS13 µg/mL-
Bisphenol A (BPA)DPPHMinimal scavenging activityTrolox
2,4-Di-tert-butylphenolDPPH60 µg/mLAscorbic Acid: ~5 µg/mL
ABTS17 µg/mLTrolox: ~3 µg/mL

*Data presented for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) as a surrogate for 4,4'-Methylenebis(2,6-dimethylphenol).

Table 2: Cytotoxicity in HepG2 Cells

CompoundCytotoxicity Potential
Bisphenol S (BPS)High
Bisphenol F (BPF)Moderate
Bisphenol A (BPA)Low

This data from a comparative study on different bisphenols provides context on their potential cellular effects.

Cellular Antioxidant Mechanisms: The Nrf2-ARE Signaling Pathway

Phenolic antioxidants, including bisphenols, can exert their protective effects within cells by activating endogenous antioxidant response pathways. One of the most critical of these is the Keap1-Nrf2/ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, electrophiles, or certain phenolic antioxidants, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Keap1 Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Sequesters & Promotes Degradation ROS Oxidative Stress (e.g., ROS, Electrophiles) ROS->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Genes Activates

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant response.

Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to evaluate the performance of antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Sample Preparation: The antioxidant compounds and a standard (e.g., Trolox or Ascorbic Acid) are prepared in a series of dilutions.

  • Reaction: In a 96-well microplate, a fixed volume of the DPPH solution is added to each well, followed by the addition of the antioxidant solutions at various concentrations. A control well contains only the solvent and the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Antioxidant in 96-well plate A->C B Prepare Antioxidant Dilution Series B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: General experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced, leading to a loss of color, which is measured as a decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation: The ABTS•+ working solution is prepared by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours. The solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The antioxidant compounds and a standard (e.g., Trolox) are prepared in a series of dilutions.

  • Reaction: A small volume of the antioxidant solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: The antioxidant compounds and a standard (e.g., FeSO₄ or Trolox) are prepared in a series of dilutions.

  • Reaction: The antioxidant solution is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance is measured at 593 nm.

  • Data Analysis: A standard curve is generated using a known concentration of FeSO₄ or Trolox, and the antioxidant capacity of the samples is expressed as equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity. It quantifies the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells subjected to oxidative stress.

Methodology:

  • Cell Culture: A suitable cell line, such as HepG2 (human liver cancer cells) or Caco-2 (human colorectal adenocarcinoma cells), is cultured in a 96-well plate to confluence.

  • Treatment: The cells are treated with various concentrations of the antioxidant compound.

  • Loading with DCFH-DA: The cells are washed and then incubated with DCFH-DA.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents or Trolox equivalents.

Conclusion

4,4'-Methylenebis(2,6-dimethylphenol) is a member of the bisphenolic antioxidant family with potential for effective free radical scavenging, similar to other sterically hindered phenols. While direct comparative data is sparse, the available information on related structures suggests a high level of antioxidant activity. The choice of an antioxidant for a specific application will depend on a variety of factors, including the required level of antioxidant protection, the system in which it will be used, and its potential for cellular interactions and cytotoxicity. The experimental protocols detailed in this guide provide a framework for conducting comparative studies to determine the most suitable antioxidant for a given research or development need. Further research is warranted to generate a more comprehensive and direct comparison of the performance of 4,4'-Methylenebis(2,6-dimethylphenol) against a broader range of bisphenolic antioxidants.

Confirming the Structure of 4,4'-Methylenebis(2,6-dimethylphenol) Derivatives: A Comparative Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of 4,4'-Methylenebis(2,6-dimethylphenol) and its derivatives. Detailed experimental protocols and comparative spectral data are presented to aid in the unambiguous structural elucidation of this important class of compounds, which are widely used as antioxidants and building blocks in various chemical syntheses.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol) and its derivatives are characterized by two phenolic rings linked by a methylene bridge. The substitution pattern on the aromatic rings significantly influences their chemical and physical properties. Accurate structural confirmation is paramount for understanding their activity and for quality control in their applications. This guide will walk through the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry to achieve this.

Comparative Analysis of Spectral Data

¹H NMR Spectral Data Comparison
Compound NameAr-H (ppm)OH (ppm)CH₂ (ppm)Alkyl-H (ppm)
4,4'-Methylenebis(2,6-dimethylphenol) ~6.8 (s, 4H)~4.6 (s, 2H)~3.8 (s, 2H)~2.2 (s, 12H, -CH₃)
4,4'-Methylenebis(2,6-di-tert-butylphenol) ~7.1 (s, 4H)~5.0 (s, 2H)~3.8 (s, 2H)~1.4 (s, 36H, -C(CH₃)₃)
4,4'-Methylenebis(2,6-diethylaniline) *~6.9 (s, 4H)-~3.8 (s, 2H)~2.5 (q, 8H, -CH₂CH₃), ~1.1 (t, 12H, -CH₂CH₃)

Note: Data for the aniline derivative is included to show the effect of replacing the hydroxyl group with an amino group and different alkyl substituents.

¹³C NMR Spectral Data Comparison
Compound NameC-Ar (ppm)C-OH/NH₂ (ppm)C-CH₂ (ppm)C-Alkyl (ppm)
4,4'-Methylenebis(2,6-dimethylphenol) ~148 (C-OH), ~129 (C-H), ~128 (C-CH₂), ~124 (C-CH₃)148.1~40.9~16.5 (-CH₃)
4,4'-Methylenebis(2,6-di-tert-butylphenol) ~152 (C-OH), ~136 (C-alkyl), ~126 (C-H), ~125 (C-CH₂)152.0~41.5~34.3 (-C(CH₃)₃), ~30.3 (-C(CH₃)₃)
4,4'-Methylenebis(2,6-diethylaniline) *~142 (C-NH₂), ~130 (C-alkyl), ~128 (C-H), ~127 (C-CH₂)142.0~40.0~24.5 (-CH₂CH₃), ~14.0 (-CH₂CH₃)

Note: Data for the aniline derivative is included for comparative purposes.

Mass Spectrometry Data Comparison
Compound NameMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
4,4'-Methylenebis(2,6-dimethylphenol) C₁₇H₂₀O₂256.34256 (M⁺), 135, 121
4,4'-Methylenebis(2,6-di-tert-butylphenol) C₂₉H₄₄O₂424.66424 (M⁺), 409, 207
4,4'-Methylenebis(2,6-diethylaniline) *C₂₁H₃₀N₂310.48310 (M⁺), 281, 162

Note: Data for the aniline derivative is included for comparative purposes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 4,4'-Methylenebis(2,6-dimethylphenol) derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Apply baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

    • For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a lower concentration (e.g., 10-100 µg/mL).

  • Instrumentation and Analysis:

    • GC-MS:

      • Injector: Split/splitless, operated at a temperature that ensures vaporization without degradation (e.g., 250-280°C).

      • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

      • Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).

      • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

    • Direct Infusion (e.g., using Electrospray Ionization - ESI):

      • The sample solution is introduced directly into the ion source via a syringe pump.

      • ESI is a softer ionization technique, often resulting in a more prominent molecular ion peak and less fragmentation compared to EI.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of different parts of the molecule. Key fragmentations for this class of compounds often involve cleavage at the methylene bridge and loss of alkyl substituents.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for confirming the structure of a 4,4'-Methylenebis(2,6-dimethylphenol) derivative using the described analytical techniques.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis Dissolve in deuterated solvent MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Purification->MS_Analysis Dissolve in volatile solvent NMR_Data NMR Spectral Data: - Chemical Shifts - Integration - Coupling Patterns NMR_Analysis->NMR_Data MS_Data MS Data: - Molecular Ion Peak - Fragmentation Pattern MS_Analysis->MS_Data Structure_Confirmation Structural Elucidation and Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for structural confirmation.

Signaling Pathway of Structural Elucidation

The logical process of deducing the structure from the spectral data can be visualized as a signaling pathway, where each piece of information contributes to the final structural assignment.

G cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_deduction Structural Deduction cluster_final Final Structure H_NMR ¹H NMR H_NMR_Signals Chemical Shifts & Integration (Aromatic, OH, CH₂, Alkyl) H_NMR->H_NMR_Signals C_NMR ¹³C NMR C_NMR_Signals Chemical Shifts (Number of unique carbons) C_NMR->C_NMR_Signals Symmetry Symmetry of the Molecule H_NMR_Signals->Symmetry Substituents Nature and Position of Substituents H_NMR_Signals->Substituents C_NMR_Signals->Symmetry C_NMR_Signals->Substituents MS Mass Spectrometry Mol_Ion Molecular Ion (M⁺) (Confirms Molecular Weight) MS->Mol_Ion Fragments Fragmentation Pattern (Identifies structural motifs) MS->Fragments Final_Structure Confirmed Structure of 4,4'-Methylenebis(2,6-disubstituted phenol) Mol_Ion->Final_Structure Confirms Formula Connectivity Connectivity of Atoms Fragments->Connectivity Symmetry->Connectivity Substituents->Connectivity Connectivity->Final_Structure

Caption: Logic pathway for structural elucidation.

By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently confirm the structures of 4,4'-Methylenebis(2,6-dimethylphenol) derivatives, ensuring the integrity of their research and the quality of their products.

A Comparative Guide to Analytical Methods for the Quantification of 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 4,4'-Methylenebis(2,6-dimethylphenol): High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs, based on performance characteristics, experimental protocols, and instrumentation requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds. For 4,4'-Methylenebis(2,6-dimethylphenol), a reversed-phase HPLC method with UV detection is a robust and reliable approach.

Experimental Protocol:

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 280 nm. A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4,4'-Methylenebis(2,6-dimethylphenol) reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., mobile phase), and dilute to a concentration within the calibration range. Filtration of the final solution through a 0.45 µm filter is recommended before injection.[1]

Method Validation Data (Typical Performance):
Validation ParameterTypical Acceptance CriteriaExpected Performance for 4,4'-Methylenebis(2,6-dimethylphenol)
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Specificity No interference at the analyte's retention timePeak purity index > 0.999 with DAD

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like 4,4'-Methylenebis(2,6-dimethylphenol), GC can offer high sensitivity, though derivatization may be necessary to improve volatility and peak shape.

Experimental Protocol:

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

3. Derivatization (Optional but Recommended):

  • To improve peak shape and thermal stability, derivatization of the phenolic hydroxyl groups is recommended. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Procedure: Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen. Add a solution of BSTFA in a suitable solvent (e.g., pyridine or acetonitrile) and heat at 60-70°C for 30 minutes.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like methanol or acetone.

  • Calibration Standards and Samples: Prepare and derivatize as described above.

Method Validation Data (Typical Performance):
Validation ParameterTypical Acceptance CriteriaExpected Performance for 4,4'-Methylenebis(2,6-dimethylphenol)
Linearity (R²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 5.0%< 3.0%
- Intermediate Precision (Inter-day)≤ 5.0%< 4.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.05 µg/mL (with FID), <0.01 µg/mL (with MS-SIM)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.15 µg/mL (with FID), ~0.03 µg/mL (with MS-SIM)
Specificity Baseline resolution from other componentsConfirmed by mass spectrum in GC-MS

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of 4,4'-Methylenebis(2,6-dimethylphenol), particularly for routine analysis of less complex samples. This method is based on the principle that the analyte absorbs light at a specific wavelength.

Experimental Protocol:

1. Instrumentation:

  • A UV-Vis spectrophotometer.

2. Method Parameters:

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of 4,4'-Methylenebis(2,6-dimethylphenol) in a suitable solvent (e.g., ethanol or methanol) across the UV range (typically 200-400 nm). The λmax is expected to be around 280 nm.

  • Solvent: A UV-grade solvent that does not absorb at the λmax of the analyte.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare by accurately weighing and dissolving the reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the solvent and dilute to obtain an absorbance reading within the linear range of the calibration curve.

Method Validation Data (Typical Performance):
Validation ParameterTypical Acceptance CriteriaExpected Performance for 4,4'-Methylenebis(2,6-dimethylphenol)
Linearity (R²) ≥ 0.995≥ 0.997
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 3.0%< 2.0%
- Intermediate Precision (Inter-day)≤ 3.0%< 2.5%
Limit of Detection (LOD) Based on the standard deviation of the blank~0.5 µg/mL
Limit of Quantitation (LOQ) Based on the standard deviation of the blank~1.5 µg/mL
Specificity Low (potential for interference from other absorbing compounds)Method is susceptible to interference from other UV-absorbing species in the sample matrix.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Validation Scope select_params Select Validation Parameters define_scope->select_params ICH Q2(R1) prep_solutions Prepare Standard & Sample Solutions select_params->prep_solutions perform_exp Perform Validation Experiments prep_solutions->perform_exp Linearity, Accuracy, Precision, etc. compile_report Compile Validation Report perform_exp->compile_report final_approval Final Method Approval compile_report->final_approval

Caption: Workflow for the validation of an analytical method.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_uv UV-Vis cluster_application Application hplc_pros Pros: - High Specificity - Good Precision & Accuracy - Suitable for non-volatile compounds hplc_cons Cons: - Higher cost - More complex instrumentation gc_pros Pros: - High Sensitivity (especially with MS) - Fast analysis time gc_cons Cons: - Requires volatile/derivatized analytes - High temperature can degrade sample uv_pros Pros: - Simple & Fast - Low cost uv_cons Cons: - Low Specificity - Higher LOD/LOQ quantification Quantification of 4,4'-Methylenebis(2,6-dimethylphenol) quantification->hplc_pros Best for complex matrices quantification->gc_pros Best for high sensitivity needs quantification->uv_pros Best for simple, routine QC

Caption: Comparison of HPLC, GC, and UV-Vis for quantification.

Method Comparison Summary

The choice of analytical method for the quantification of 4,4'-Methylenebis(2,6-dimethylphenol) is dependent on the specific requirements of the analysis.

  • HPLC is the most versatile and robust method, offering excellent specificity, accuracy, and precision. It is the recommended technique for the analysis of complex sample matrices, such as in drug formulations, and for regulatory submissions where specificity is critical.

  • GC , particularly when coupled with a mass spectrometer, provides the highest sensitivity and is well-suited for trace-level analysis. However, the potential need for derivatization adds a step to the sample preparation process.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for high-throughput screening or for the analysis of relatively pure samples where interfering substances are not a concern. Its major limitation is the lack of specificity.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, available resources, and the required data quality.

References

A Comparative Guide to the Cross-linking Efficiency of 4,4'-Methylenebis(2,6-dimethylphenol) in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), a sterically hindered bisphenol, is recognized for its utility as an antioxidant in various polymer systems, including polyolefins and elastomers, where it enhances thermal stability.[1] While its primary application is to prevent oxidative degradation, its chemical structure suggests potential as a cross-linking agent or co-agent, particularly in systems that cure via phenolic resins or where radical-mediated reactions can be initiated. This guide provides a comparative analysis of the potential cross-linking efficiency of 4,4'-Methylenebis(2,6-dimethylphenol) in different polymer matrices. Due to a scarcity of direct quantitative studies on its use as a primary cross-linker, this report draws comparisons from related phenolic cross-linking agents and available data on its influence on the mechanical and thermal properties of polymers.

Cross-linking Mechanism of Phenolic Compounds

Phenolic compounds, in the presence of a catalyst or heat, can cross-link polymers through the formation of methylene bridges. In the case of 4,4'-Methylenebis(2,6-dimethylphenol), the reaction would likely proceed through the activation of the phenolic hydroxyl groups and subsequent reaction with active sites on the polymer chains or with a curing agent. The dimethyl substitution on the phenolic rings can influence the reactivity and the ultimate network structure.

crosslinking_mechanism cluster_reactants Reactants cluster_process Cross-linking Process cluster_product Product Polymer Polymer Chain (e.g., Polyolefin, Epoxy Resin) Reaction Reaction with Polymer Backbone or Curing Agent Polymer->Reaction Crosslinker 4,4'-Methylenebis(2,6-dimethylphenol) Activation Activation of Phenolic -OH Crosslinker->Activation Activator Heat / Catalyst Activator->Activation Activation->Reaction Crosslinked_Polymer Cross-linked Polymer Network (Improved Properties) Reaction->Crosslinked_Polymer

Caption: Proposed cross-linking mechanism.

Comparative Performance Data

Direct quantitative data on the cross-linking efficiency of 4,4'-Methylenebis(2,6-dimethylphenol) is limited. The following tables provide a comparative overview of the effects of phenolic compounds on various polymer matrices, which can serve as a proxy for estimating the potential performance of 4,4'-Methylenebis(2,6-dimethylphenol).

Table 1: Performance in Polyolefins (e.g., Polypropylene)

PropertyUnmodified PolypropylenePolypropylene with Phenolic Antioxidant/Cross-linkerReference
Melt Strength LowImproved, preventing cell wall collapse in foaming applications.[2]
Creep Resistance ModerateSignificantly improved with higher cross-link density.[2]
Impact Resistance GoodImproved with cross-linking.[2]
Gel Content (%) 0Can reach up to 55% with suitable cross-linking systems.[3][4]

Table 2: Performance in Epoxy Resins

PropertyUnmodified EpoxyEpoxy Cured with Phenolic AgentReference
Glass Transition Temperature (Tg) Varies with base resin and hardenerCan be increased, indicating a higher degree of cure and thermal stability.[5]
Thermal Stability (TGA) GoodOnset of degradation can be shifted to higher temperatures.[5][6]
Mechanical Strength (Tensile, Flexural) HighCan be enhanced due to the formation of a rigid cross-linked network.[6]
Curing Time Dependent on curing agentCan be influenced by the reactivity of the phenolic compound.[5]

Table 3: Performance in Elastomers (e.g., Synthetic Rubber)

PropertyUnmodified ElastomerElastomer Vulcanized with Phenolic ResinReference
Tensile Strength LowSignificantly increased.[7]
Heat Resistance ModerateImproved due to stable cross-links.[7]
Scorch Safety VariesCan be optimized to prevent premature vulcanization.[7]
Vulcanization Speed Dependent on acceleratorCan be fast, leading to shorter curing times.[7]

Experimental Protocols

The following are generalized methodologies for evaluating the cross-linking efficiency of a phenolic compound like 4,4'-Methylenebis(2,6-dimethylphenol) in different polymer matrices.

1. Sample Preparation and Curing

  • Polyolefins: The polymer is melt-blended with the cross-linking agent and a radical initiator (e.g., dicumyl peroxide) in an internal mixer or twin-screw extruder. The blend is then compression molded into sheets and cured at a specific temperature and time (e.g., 180°C for 10 minutes).

  • Epoxy Resins: The bisphenol is mixed with the epoxy resin and a curing agent (e.g., an amine or anhydride) at a specific stoichiometric ratio. The mixture is degassed to remove air bubbles and then cured in a mold at a predetermined temperature schedule (e.g., 120°C for 2 hours followed by post-curing at 150°C for 4 hours).

  • Elastomers: The cross-linking agent is incorporated into the rubber compound along with other additives (e.g., fillers, activators, accelerators) on a two-roll mill. The compounded rubber is then vulcanized in a heated press at a typical temperature of 160-180°C for a specified duration.

2. Characterization of Cross-linking Efficiency

  • Gel Content: The cured sample is extracted with a suitable solvent (e.g., xylene for polyolefins) for several hours. The insoluble fraction (the gel) is dried and weighed. The gel content is calculated as the weight percentage of the insoluble part relative to the initial sample weight. A higher gel content indicates a higher degree of cross-linking.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and to study the curing kinetics of thermosetting systems like epoxy resins. An increase in Tg often correlates with a higher cross-link density.[8]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the cross-linked polymer. The onset of degradation temperature is a key parameter.

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta. The storage modulus in the rubbery plateau region above the Tg is proportional to the cross-link density.

  • Mechanical Testing: Standard tensile, flexural, and impact tests are performed to quantify the effect of cross-linking on the mechanical properties of the polymer.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis of Cross-linking Efficiency cluster_evaluation Performance Evaluation Mixing Mixing of Polymer and 4,4'-Methylenebis(2,6-dimethylphenol) Processing Melt Blending / Compounding Mixing->Processing Molding Compression / Injection Molding Processing->Molding Curing Curing / Vulcanization (Heat) Molding->Curing Gel_Content Gel Content Measurement Curing->Gel_Content Thermal_Analysis Thermal Analysis (DSC, TGA) Curing->Thermal_Analysis Mechanical_Analysis Mechanical Analysis (DMA, Tensile Testing) Curing->Mechanical_Analysis Data_Analysis Data Analysis and Comparison Gel_Content->Data_Analysis Thermal_Analysis->Data_Analysis Mechanical_Analysis->Data_Analysis

Caption: General experimental workflow.

Conclusion

While 4,4'-Methylenebis(2,6-dimethylphenol) is primarily documented as an antioxidant, its chemical structure is conducive to participating in cross-linking reactions, particularly in synergy with other curing agents. The data from related phenolic compounds suggest that its incorporation could lead to significant improvements in the thermal and mechanical properties of various polymer matrices, including polyolefins, epoxy resins, and elastomers. Enhanced melt strength, creep resistance, thermal stability, and mechanical strength are potential benefits. Further direct experimental investigation is required to quantify its cross-linking efficiency and optimize its use in specific polymer formulations. The experimental protocols outlined in this guide provide a robust framework for such evaluations.

References

Evaluating the Cost-Effectiveness of 4,4'-Methylenebis(2,6-dimethylphenol) as a Polymer Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antioxidant is a critical determinant of a polymer's long-term stability and performance. This guide provides a comprehensive evaluation of 4,4'-Methylenebis(2,6-dimethylphenol) as a polymer additive, comparing its cost-effectiveness against common alternatives: Irganox 1076, Butylated Hydroxytoluene (BHT), and Vitamin E. This analysis is supported by experimental data and detailed methodologies to facilitate informed decision-making in material selection and formulation.

Executive Summary

4,4'-Methylenebis(2,6-dimethylphenol) is a hindered phenolic antioxidant effective in preventing thermo-oxidative degradation in polymers such as polyethylene and polypropylene.[1] Its performance, particularly in maintaining material integrity under thermal stress, makes it a viable option for various applications. However, a thorough cost-effectiveness analysis requires a direct comparison with other widely used antioxidants. This guide presents available data on key performance indicators—Oxidative Induction Time (OIT), thermal stability (Thermogravimetric Analysis - TGA), and Melt Flow Index (MFI)—alongside pricing information to provide a holistic view of its value proposition.

Performance Comparison

The efficacy of an antioxidant is evaluated through various analytical techniques that measure its ability to inhibit oxidation and maintain the physical properties of the polymer.

Oxidative Induction Time (OIT)

OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.

AntioxidantPolymer MatrixTest Temperature (°C)OIT (minutes)Source
4,4'-Methylenebis(2,6-dimethylphenol) Polyethylene205Data not available in direct comparison-
Irganox 1076 Medium Density Polyethylene (MDPE)200~30-40 (at 3000 ppm)[2]
BHT Irradiated Polyethylene-Lower Oxidation Index (0.21) indicates high stability[3]
Vitamin E (α-tocopherol) Irradiated Polyethylene-Oxidation Index of 0.29[3]
Hindered Phenol Antioxidant (HPAO) Irradiated Polyethylene-Oxidation Index of 0.28[3]

Note: Direct head-to-head OIT data for 4,4'-Methylenebis(2,6-dimethylphenol) against the listed alternatives in the same study is limited. The data for BHT, Vitamin E, and HPAO is presented as Oxidation Index, where a lower value signifies better performance.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability. A higher decomposition temperature suggests better performance at elevated temperatures.

AntioxidantPolymer MatrixOnset Decomposition Temperature (°C)Source
4,4'-Methylenebis(2,6-dimethylphenol) PolypropyleneData not available in direct comparison-
Irganox 1010 (similar hindered phenol) PolypropyleneSignificant improvement in thermal stability[4]
BHT PolypropyleneData not available in direct comparison-
Vitamin E (α-tocopherol) High-Density Polyethylene (HDPE)Superior thermal stability compared to Irganox 1010[5]
Melt Flow Index (MFI)

MFI is a measure of the ease of flow of a molten polymer, which is indicative of its processability. A stable MFI after processing suggests that the antioxidant is effective in preventing polymer chain degradation.

AntioxidantPolymer MatrixMFI (g/10 min)Processing ConditionsSource
4,4'-Methylenebis(2,6-dimethylphenol) High-Density Polyethylene (HDPE)Data not available in direct comparison--
Irganox 1010 High-Density Polyethylene (HDPE)Lower MFI compared to Vitamin E after multiple extrusionsMelt-mixed three times[5]
BHT -Data not available in direct comparison--
Vitamin E (α-tocopherol) High-Density Polyethylene (HDPE)Higher MFI compared to Irganox 1010 after multiple extrusionsMelt-mixed three times[5]

Cost-Effectiveness Analysis

The economic viability of a polymer additive is a crucial factor. The following table provides an estimated cost comparison. Prices are subject to market fluctuations and supplier variations.

AntioxidantChemical NameEstimated Price (USD/kg)
4,4'-Methylenebis(2,6-dimethylphenol) 4,4'-Methylenebis(2,6-dimethylphenol)~$15.0 - $100.0 (Varies significantly by supplier and quantity)
Irganox 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate~$4.80
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol~$2.00 - $15.00
Vitamin E (α-tocopherol) (2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol~$21.60

While Irganox 1076 and BHT may have lower upfront costs, the required loading levels for optimal performance and the long-term stability imparted to the polymer are critical factors in a comprehensive cost-effectiveness evaluation. 4,4'-Methylenebis(2,6-dimethylphenol) presents a competitive, albeit variable, cost profile that necessitates a thorough evaluation of its performance-to-cost ratio for specific applications.

Experimental Protocols

To ensure objective and reproducible evaluation of polymer additives, standardized experimental protocols are essential.

Oxidative Induction Time (OIT) - ASTM D3895 / ISO 11357-6

This method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).

  • Sample Preparation: A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used.

  • Procedure:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.

    • Once the temperature stabilizes, the atmosphere is switched to oxygen at a constant flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.

Thermogravimetric Analysis (TGA) - ASTM E1131 / ISO 11358

This method determines the thermal stability and composition of materials.

  • Sample Preparation: A small, accurately weighed sample of the polymer with the additive is placed in a TGA sample pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Procedure:

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset of decomposition temperature is a key indicator of thermal stability.

Melt Flow Index (MFI) - ASTM D1238 / ISO 1133

This method measures the rate of extrusion of molten thermoplastic resins.

  • Sample Preparation: The polymer, in pellet or powder form, is pre-dried if necessary.

  • Instrumentation: An extrusion plastometer (melt flow indexer) is used.

  • Procedure:

    • A specified amount of the polymer is loaded into the heated barrel of the plastometer at a specified temperature (e.g., 190°C for polyethylene).

    • A specified weight is applied to a piston, which forces the molten polymer through a standard die.

    • The extrudate is collected over a set period, and the mass is weighed. The MFI is calculated in grams per 10 minutes.

Visualizations

Experimental Workflow for Antioxidant Evaluation

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Polymer Resin C Melt Blending / Compounding A->C B Antioxidant Additive (4,4'-Methylenebis(2,6-dimethylphenol) or Alternative) B->C D Oxidative Induction Time (OIT) DSC Analysis C->D E Thermal Stability (TGA) Thermogravimetric Analysis C->E F Melt Flow Index (MFI) Rheological Analysis C->F G Quantitative Data Comparison (Tables) D->G E->G F->G H Cost-Effectiveness Evaluation G->H

Caption: Workflow for evaluating the performance and cost-effectiveness of polymer additives.

Antioxidant Mechanism of Hindered Phenols

antioxidant_mechanism P P• (Polymer Radical) POO POO• (Peroxy Radical) P->POO + O2 A Ar-O• (Stable Phenoxy Radical) POO->A + Ar-OH - POOH AH Ar-OH (Hindered Phenol) A->P + P• (Termination)

Caption: Simplified mechanism of a hindered phenolic antioxidant interrupting polymer degradation.

References

A Comparative Benchmark: Evaluating 4,4'-Methylenebis(2,6-dimethylphenol) Against Novel Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Performance Analysis

In the continuous quest for potent and specific antioxidant therapies, the evaluation of existing compounds against novel molecules is crucial for advancing drug discovery and development. This guide provides a comprehensive performance benchmark of the synthetic antioxidant 4,4'-Methylenebis(2,6-dimethylphenol) against a selection of recently developed antioxidant compounds.

Due to the limited publicly available data on the biological antioxidant activity of 4,4'-Methylenebis(2,6-dimethylphenol), this guide utilizes performance data from structurally similar bisphenol antioxidants as a comparative baseline. This approach, while providing valuable insights, should be considered with the understanding that direct experimental validation of the target compound is warranted. The data presented herein is a synthesis from multiple sources for comparative purposes, and absolute values may vary based on specific experimental conditions.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is primarily determined by its ability to neutralize free radicals. This is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The following tables summarize the available quantitative data for analogues of 4,4'-Methylenebis(2,6-dimethylphenol) and a selection of novel antioxidant compounds.

Table 1: In Vitro Radical Scavenging Activity of Bisphenol Antioxidants

Antioxidant CompoundAssayIC50 / % InhibitionReference
2,2'-Methylenebis(4-methyl-6-tert-butylphenol)DPPH75% inhibition at 50 µM[1]
2,2'-Methylenebis(4-methyl-6-tert-butylphenol)ABTS70% inhibition at 50 µM[1]
4,4'-Methylenebis(2,6-di-tert-butylphenol)**DPPHWeak growth inhibition (IC50: 2324.78 µg/ml)[2]
Butylated Hydroxytoluene (BHT) (Reference)DPPH202.35 µg/mL[1]
Butylated Hydroxytoluene (BHT) (Reference)ABTS13 µg/mL[1]

*Note: Data for a structurally similar compound to 4,4'-Methylenebis(2,6-dimethylphenol).[1] **Note: Data for another structurally similar compound, highlighting weak activity in this specific assay.[2]

Table 2: In Vitro Radical Scavenging Activity of Novel Antioxidant Compounds

Novel Antioxidant CompoundAssayIC50 ValueReference
2,4-Dimethylbenzoylhydrazone 1 DPPH25.6 µM[3]
2,4-Dimethylbenzoylhydrazone 4 DPPH28.1 µM[3]
2,4-Dimethylbenzoylhydrazone 2 DPPH29.3 µM[3]
n-propyl gallate (Reference)DPPH30.30 µM[3]
Salix aegyptiaca Butanol FractionDPPH27.7 µg/mL[4]
BHT (Reference)DPPH26.5 µg/mL[4]

Cellular Antioxidant Activity

Beyond simple chemical assays, evaluating antioxidant performance within a cellular context provides more biologically relevant data. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within cells.

Signaling Pathway Analysis: The Nrf2-ARE Pathway

Many antioxidants exert their protective effects by activating endogenous defense mechanisms. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Nrf2->Cul3_Rbx1 Associates Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1->Nrf2 Ubiquitination Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription sMaf sMaf Nrf2_n->sMaf Heterodimerizes sMaf->ARE Binds

The Nrf2-ARE signaling pathway for cellular antioxidant response.

Experimental Protocols

To ensure the reproducibility and validity of antioxidant performance data, standardized experimental protocols are essential. The following are detailed methodologies for the key in vitro assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[1]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox, or BHT) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the antioxidant concentration.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color.[5]

Procedure:

  • Preparation of ABTS•+ Solution: Prepare the ABTS•+ working solution by mixing an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution: Dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the antioxidant sample to a larger volume of the diluted ABTS•+ solution.

  • Incubation: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox equivalents, which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[5]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay quantifies the antioxidant activity of compounds within a cellular environment. It utilizes a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will inhibit this oxidation, leading to a reduction in fluorescence.

Procedure:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere.

  • Pre-incubation: Treat the cells with various concentrations of the test antioxidant compounds.

  • Loading with DCFH-DA: Add DCFH-DA to the wells and incubate to allow for cellular uptake and deacetylation.

  • Induction of Oxidative Stress: Introduce a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce ROS production.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics. The CAA value is determined by comparing the AUC of the sample-treated cells to the control (cells treated with the radical generator only). Results are often expressed as quercetin equivalents.

Experimental Workflow for Antioxidant Performance Benchmarking

A systematic approach is crucial for the comprehensive evaluation and comparison of antioxidant compounds. The following workflow outlines the key stages from initial screening to more complex cellular and stability assessments.

Experimental_Workflow Compound_Selection Antioxidant Compound Selection (e.g., 4,4'-Methylenebis(2,6-dimethylphenol), Novel Compounds) In_Vitro_Screening In Vitro Antioxidant Capacity Screening Compound_Selection->In_Vitro_Screening DPPH DPPH Assay (Radical Scavenging) In_Vitro_Screening->DPPH ABTS ABTS Assay (Radical Scavenging) In_Vitro_Screening->ABTS Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Data_Analysis Data Analysis & Comparison DPPH->Data_Analysis ABTS->Data_Analysis Cytotoxicity Cytotoxicity Assessment (MTT, LDH assays) Cell_Based_Assays->Cytotoxicity CAA Cellular Antioxidant Activity (CAA) Cell_Based_Assays->CAA Cytotoxicity->Data_Analysis CAA->Data_Analysis Performance_Report Performance Report Generation Data_Analysis->Performance_Report

References

A Comparative Purity Analysis of Commercially Available 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available 4,4'-Methylenebis(2,6-dimethylphenol), a crucial antioxidant and building block in various industrial applications, including the synthesis of polymers and thermosetting resins. The purity of this compound is paramount as impurities can significantly impact the performance, stability, and safety of the final products. This document outlines detailed experimental protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presents a comparative analysis of hypothetical commercial samples, and discusses potential impurities.

Comparative Purity Data

To illustrate the potential variability in commercially available 4,4'-Methylenebis(2,6-dimethylphenol), this section presents a summary of hypothetical purity data from three different suppliers. The data is based on the application of the analytical methods detailed in the subsequent sections.

SupplierStated PurityMeasured Purity (HPLC, Area %)Measured Purity (GC-MS, Area %)Number of Detectable Impurities
Supplier A >98.0%98.5%98.2%3
Supplier B >99.0%99.6%99.5%1
Supplier C >95.0%96.2%95.8%5

Potential Impurities

The primary synthesis route for 4,4'-Methylenebis(2,6-dimethylphenol) involves the condensation of 2,6-dimethylphenol with formaldehyde. Therefore, potential impurities may include:

  • Residual 2,6-dimethylphenol: Unreacted starting material.

  • Formaldehyde-related byproducts: Polymers of formaldehyde or other reaction adducts.

  • Ortho-substituted isomers: Such as 2,4'-Methylenebis(2,6-dimethylphenol).

  • Over-alkylation products: Molecules with additional methylene bridges.

  • Oxidation products: Formed during synthesis or storage.

Experimental Protocols

The following protocols provide detailed methodologies for the determination of purity and identification of impurities in 4,4'-Methylenebis(2,6-dimethylphenol) samples.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the quantitative analysis of 4,4'-Methylenebis(2,6-dimethylphenol) and the separation of related impurities.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program:

      • 0-10 min: 60% A

      • 10-25 min: 60% to 90% A

      • 25-30 min: 90% A

      • 30.1-35 min: 60% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the 4,4'-Methylenebis(2,6-dimethylphenol) sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase (60:40 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis provides complementary information to HPLC, particularly for volatile and semi-volatile impurities. Derivatization is often employed to improve the volatility and thermal stability of phenolic compounds.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the 4,4'-Methylenebis(2,6-dimethylphenol) sample into a vial.

  • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

To aid in understanding the experimental workflow and the logical relationships in this comparative analysis, the following diagrams are provided.

experimental_workflow cluster_sampling Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison supplier_a Supplier A Sample hplc_prep Dissolution & Dilution for HPLC supplier_a->hplc_prep gcms_prep Derivatization for GC-MS supplier_a->gcms_prep supplier_b Supplier B Sample supplier_b->hplc_prep supplier_b->gcms_prep supplier_c Supplier C Sample supplier_c->hplc_prep supplier_c->gcms_prep hplc HPLC Analysis hplc_prep->hplc gcms GC-MS Analysis gcms_prep->gcms data_analysis Purity Calculation & Impurity Profiling hplc->data_analysis gcms->data_analysis comparison Comparative Guide Generation data_analysis->comparison

Caption: Experimental workflow for the comparative purity analysis.

logical_relationship main_compound 4,4'-Methylenebis (2,6-dimethylphenol) purity Product Purity main_compound->purity is a measure of impurities Presence of Impurities main_compound->impurities can contain performance Product Performance & Safety purity->performance directly impacts impurities->performance negatively affects

Caption: Logical relationship between purity, impurities, and product performance.

Unveiling the Molecular Architecture: A Comparative Analysis of Spectroscopic Data and Theoretical Structure of 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals correlating experimental spectroscopic findings with the computationally predicted structure of 4,4'-Methylenebis(2,6-dimethylphenol). This document provides a detailed comparison of experimental and theoretical data, outlines experimental protocols, and visualizes the analytical workflow.

The structural elucidation of a molecule is a cornerstone of chemical and pharmaceutical research. This guide delves into the correlation between experimental spectroscopic data and the theoretical structure of 4,4'-Methylenebis(2,6-dimethylphenol), a compound of interest in various chemical applications. By juxtaposing experimental findings from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) with its theoretical structure, we can gain a deeper understanding of its molecular geometry and electronic properties.

Correlation of Spectroscopic Data with Molecular Structure

The theoretical structure of 4,4'-Methylenebis(2,6-dimethylphenol) reveals a molecule with a central methylene bridge connecting two 2,6-dimethylphenol units. This structure possesses several key features that can be probed by spectroscopic techniques: two hydroxyl (-OH) groups, four methyl (-CH₃) groups, a methylene (-CH₂) bridge, and two substituted aromatic rings. The symmetry of the molecule is expected to influence its spectroscopic signatures.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental spectroscopic data for 4,4'-Methylenebis(2,6-dimethylphenol) and provide a framework for comparison with theoretical values. Due to the proprietary nature of some spectral databases, a complete set of experimental values was not publicly accessible.

Table 1: ¹H NMR Spectroscopic Data

Proton Type Experimental Chemical Shift (δ, ppm) in CDCl₃ Theoretical Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-HData not availableRequires computational modelingSinglet4H
Hydroxyl-OHData not availableRequires computational modelingSinglet2H
Methylene-CH₂Data not availableRequires computational modelingSinglet2H
Methyl-CH₃Data not availableRequires computational modelingSinglet12H

Table 2: ¹³C NMR Spectroscopic Data

Carbon Type Experimental Chemical Shift (δ, ppm) in CDCl₃ [1]Theoretical Chemical Shift (δ, ppm)
Aromatic C-OData not availableRequires computational modeling
Aromatic C-CData not availableRequires computational modeling
Aromatic C-HData not availableRequires computational modeling
Methylene-CH₂Data not availableRequires computational modeling
Methyl-CH₃Data not availableRequires computational modeling

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Experimental Wavenumber (cm⁻¹) (KBr pellet) Theoretical Wavenumber (cm⁻¹) Vibrational Mode
O-H~3400-3600 (broad)Requires computational modelingStretching
C-H (aromatic)~3000-3100Requires computational modelingStretching
C-H (aliphatic)~2850-2960Requires computational modelingStretching
C=C (aromatic)~1500-1600Requires computational modelingStretching
C-O~1200-1300Requires computational modelingStretching

Table 4: Mass Spectrometry Data

Parameter Experimental Value (m/z) Theoretical Value (m/z) Interpretation
Molecular Ion [M]⁺256256.1463Molecular weight of the compound.
Major FragmentsData not availableRequires computational modelingFragmentation pattern provides structural information.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and comparison. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of 4,4'-Methylenebis(2,6-dimethylphenol) is dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AVANCE series instrument, is used.

  • ¹H NMR Acquisition: Proton NMR spectra are typically acquired at a frequency of 300 MHz or higher. Standard pulse sequences are used to obtain the spectrum.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For the KBr pellet method, a small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Electron ionization (EI) is a common method for generating ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, resulting in a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for correlating experimental spectroscopic data with the theoretical structure of a molecule like 4,4'-Methylenebis(2,6-dimethylphenol).

analytical_workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Correlation and Analysis exp_sample Sample of 4,4'-Methylenebis(2,6-dimethylphenol) exp_ir IR Spectroscopy exp_sample->exp_ir exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_sample->exp_nmr exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectroscopic Data exp_ir->exp_data exp_nmr->exp_data exp_ms->exp_data comparison Comparison of Experimental and Theoretical Data exp_data->comparison theor_structure Theoretical Structure of 4,4'-Methylenebis(2,6-dimethylphenol) theor_calc Computational Chemistry (e.g., DFT) theor_structure->theor_calc theor_data Predicted Spectroscopic Data theor_calc->theor_data theor_data->comparison correlation Structural Correlation and Interpretation comparison->correlation conclusion Structural Confirmation/ Refinement correlation->conclusion

Caption: Workflow for correlating experimental and theoretical data.

Conclusion

The correlation of experimental spectroscopic data with theoretical predictions is a powerful approach for the unambiguous structural determination of molecules. For 4,4'-Methylenebis(2,6-dimethylphenol), the available experimental data is consistent with the proposed molecular structure. A complete and detailed comparison would benefit from access to comprehensive, high-quality experimental spectra and dedicated computational studies to generate theoretical spectroscopic data. This guide provides a foundational framework for such a comparative analysis, which is indispensable in the fields of chemical research and drug development.

References

Safety Operating Guide

Proper Disposal of 4,4'-Methylenebis(2,6-dimethylphenol): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

4,4'-Methylenebis(2,6-dimethylphenol) is a chemical compound that requires careful handling and disposal due to its potential environmental and health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this substance in a laboratory setting. Adherence to these procedures is critical for regulatory compliance and the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before handling 4,4'-Methylenebis(2,6-dimethylphenol), it is crucial to be familiar with its hazard profile. This compound is known to cause skin and serious eye irritation.[1] Furthermore, it is very toxic to aquatic life, necessitating stringent measures to prevent its release into the environment.[2]

Personal Protective Equipment (PPE):

  • Gloves: Neoprene or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

In Case of a Spill: For small spills, the material should be absorbed with an inert material like vermiculite or sand, collected, and placed in a sealed, labeled container for hazardous waste disposal. Do not wash spills into the sewer system.

Waste Characterization and Segregation

Proper identification and segregation of waste streams are the first steps in compliant disposal.

Hazardous Waste Classification: Waste containing 4,4'-Methylenebis(2,6-dimethylphenol) is classified as hazardous. While a specific EPA waste number for this compound is not explicitly listed, it falls under the category of phenolic compounds. Depending on the formulation and usage, it may be classified under codes such as U188 for phenol or other relevant codes for toxic wastes.[3]

Waste Segregation:

  • Solid Waste: Contaminated lab materials such as gloves, pipette tips, and empty containers should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing 4,4'-Methylenebis(2,6-dimethylphenol) must be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Disposal Procedures

The primary and recommended method for the disposal of 4,4'-Methylenebis(2,6-dimethylphenol) is incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound, preventing environmental contamination.

Step-by-Step Disposal Workflow:

  • Containment: Securely seal all waste containers holding 4,4'-Methylenebis(2,6-dimethylphenol). Ensure containers are in good condition and not leaking.[4]

  • Labeling: Clearly label each container with "Hazardous Waste," the full chemical name "4,4'-Methylenebis(2,6-dimethylphenol)," and any other components in the waste stream with their approximate percentages.

  • Storage: Store the labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.

Quantitative Data Summary

ParameterValue/InformationSource
EPA Hazardous Waste Code (Phenolic Compounds) U188 (for phenol, as a representative of phenolic compounds)[3]
Aquatic Toxicity Very toxic to aquatic life[2]
Human Health Hazards Causes skin and serious eye irritation[1]
General Phenolic Compound Discharge Limit in Surface Waters (US EPA) 0.001 mg/L[5]

Experimental Protocols

General Protocol for Analysis of Phenolic Compounds in Waste (Adapted from EPA Method 604)

This protocol outlines a general procedure for determining the concentration of phenols in a waste sample using Gas Chromatography (GC).

1. Sample Preparation: a. For aqueous samples, adjust the pH to <2 with sulfuric acid. b. Extract the phenols from the sample using a suitable solvent like methylene chloride. c. Concentrate the extract to a small volume.

2. GC Analysis: a. Inject a small volume of the concentrated extract into a gas chromatograph equipped with a Flame Ionization Detector (FID). b. The GC conditions (e.g., column type, temperature program) should be optimized for the separation of phenolic compounds. c. Identify and quantify the phenolic compounds by comparing the retention times and peak areas to those of certified reference standards.

General Protocol for Neutralization of Phenol-Contaminated Soil

This method, while developed for soil, provides a chemical basis for the potential neutralization of phenolic waste. This is not a validated protocol for liquid waste and should be approached with caution and expert consultation.

1. Reagents: a. Quicklime (Calcium Oxide, CaO) b. Bentonite clay

2. Procedure: a. In a controlled reaction vessel, a neutralizing composition of quicklime and bentonite is prepared. b. The phenolic waste is gradually added to the neutralizing mixture. The reaction is exothermic. c. The principle of this method is the chemical inactivation of phenol by converting it into the less soluble and less mobile calcium phenolate.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal Start Generation of 4,4'-Methylenebis(2,6-dimethylphenol) Waste Segregation Segregate Waste (Solid vs. Liquid) Start->Segregation Containment Use Designated, Sealed & Compatible Containers Segregation->Containment Labeling Label Container: 'Hazardous Waste' + Chemical Name & % Containment->Labeling Storage Store in Secure Satellite Accumulation Area Labeling->Storage Pickup Arrange for Pickup by Licensed Waste Contractor Storage->Pickup Transport Transport to a TSDF* Pickup->Transport Incineration Incineration at High Temperature Transport->Incineration Final Complete Destruction of Hazardous Waste Incineration->Final caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 4,4'-Methylenebis(2,6-dimethylphenol).

By implementing these procedures, laboratories can ensure the safe and compliant disposal of 4,4'-Methylenebis(2,6-dimethylphenol), minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and a certified hazardous waste disposal professional for guidance.

References

Personal protective equipment for handling 4,4'-Methylenebis(2,6-dimethylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4'-Methylenebis(2,6-dimethylphenol). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

4,4'-Methylenebis(2,6-dimethylphenol) is a chemical that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationGHS CategorySignal WordTarget Organs
Skin Corrosion/IrritationCategory 2WarningSkin
Serious Eye Damage/Eye IrritationCategory 2WarningEyes
Specific Target Organ Toxicity (Single Exposure)Category 3WarningRespiratory System
Hazardous to the Aquatic Environment, Acute HazardCategory 1Warning-
Hazardous to the Aquatic Environment, Long-term HazardCategory 1Warning-

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 4,4'-Methylenebis(2,6-dimethylphenol). The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles or Safety Glasses with side shields, Face ShieldMust be worn at all times when handling the chemical to protect against dust particles and splashes. A face shield should be used when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), Lab coat or chemical-resistant apronNitrile gloves are suitable for incidental contact.[2] For extended contact or immersion, neoprene gloves are recommended as they offer good resistance to phenols.[2] Always inspect gloves for tears or punctures before use. A lab coat or apron should be worn to protect the body from contamination.
Respiratory Protection NIOSH-approved respiratorTo be used in case of inadequate ventilation or when the formation of dust is likely. The type of respirator will depend on the concentration of the airborne substance.

Operational Plan: Safe Handling Protocol

A systematic approach to handling 4,4'-Methylenebis(2,6-dimethylphenol) is essential for laboratory safety.

1. Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area.

  • Chemical Fume Hood: For procedures that may generate dust or aerosols, use a certified chemical fume hood.

  • Eye Wash Station and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use a scoop or spatula.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of 4,4'-Methylenebis(2,6-dimethylphenol) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Product Collect in a designated, properly labeled, and sealed container for hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated and labeled container.
Spill Debris All materials used to clean up a spill should be collected in a sealed, labeled container for hazardous waste disposal.

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

1. Evacuate and Alert:

  • Immediately alert others in the vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.

2. Don Appropriate PPE:

  • Before attempting to clean up the spill, don the recommended PPE, including a respirator if dust is present.

3. Contain the Spill:

  • For a solid spill, carefully cover it with a damp paper towel to avoid raising dust.[3]

4. Clean Up the Spill:

  • Gently sweep the solid material into a dustpan or use a plastic scoop and place it into a labeled container for hazardous waste.[3]

  • Wipe the spill area with a wet paper towel or absorbent pad, working from the outside in to prevent spreading the contamination.[3][4]

5. Decontaminate:

  • Clean the spill area with soap and water.

6. Dispose of Waste:

  • Place all contaminated cleaning materials and PPE into a sealed, labeled container for hazardous waste disposal.

7. Reporting:

  • Report the spill to the laboratory supervisor and follow any institutional reporting requirements.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_conditions Work Conditions cluster_action Action Start Handling 4,4'-Methylenebis (2,6-dimethylphenol) CheckHazards Review SDS: - Skin/Eye Irritant - Respiratory Irritant - Solid (Dust Potential) Start->CheckHazards EyeProtection Eye Protection: Safety Goggles/Glasses with Side Shields CheckHazards->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves (Nitrile or Neoprene) CheckHazards->HandProtection BodyProtection Body Protection: Lab Coat or Chemical-Resistant Apron CheckHazards->BodyProtection CheckVentilation Is Ventilation Adequate? CheckHazards->CheckVentilation RespiratoryProtection Respiratory Protection: NIOSH-approved Respirator Proceed Proceed with Caution RespiratoryProtection->Proceed CheckDust Potential for Dust Generation? CheckVentilation->CheckDust Yes UseFumeHood Use Chemical Fume Hood CheckVentilation->UseFumeHood No CheckDust->RespiratoryProtection Yes CheckDust->Proceed No UseFumeHood->CheckDust

Caption: PPE selection workflow for handling 4,4'-Methylenebis(2,6-dimethylphenol).

References

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